Oleoyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H40NaO7P |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
sodium;[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9+; |
InChI Key |
XGRLSUFHELJJAB-RRABGKBLSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Mechanisms of Oleoylethanolamide (OEA) in Satiety Regulation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoylethanolamide (OEA) is an endogenous acylethanolamide, synthesized in the proximal small intestine, that acts as a potent regulator of satiety, food intake, and body weight. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning OEA's physiological effects. We will dissect the intricate signaling cascade, from its biosynthesis in response to dietary fats to its ultimate impact on central appetite-regulating pathways. This document delves into the canonical PPAR-α-dependent signaling, the critical role of the vagus nerve, and the engagement of central neurotransmitter systems. Furthermore, we explore alternative and complementary pathways involving receptors such as GPR119 and TRPV1. Detailed experimental protocols and validated methodologies are provided to equip researchers with the tools to investigate this complex signaling network, fostering a deeper understanding and paving the way for novel therapeutic strategies in the management of obesity and metabolic disorders.
The OEA Lifecycle: A Tightly Regulated System
The physiological activity of OEA is governed by a precise balance between its synthesis and degradation, primarily within the enterocytes of the duodenum and jejunum.[1] This localized regulation ensures that OEA functions as a transient, meal-contingent satiety signal.
Biosynthesis: A Response to Dietary Fat
OEA is not stored pre-formed; its synthesis is a direct consequence of the ingestion and processing of dietary fats, specifically oleic acid.[2][3] The levels of OEA in the small intestine decrease during periods of food deprivation and rise significantly upon refeeding.[1][4]
The biosynthetic pathway is a two-step enzymatic process:
-
N-Acylation: An oleoyl group (from dietary oleic acid) is transferred to phosphatidylethanolamine (PE) to form N-oleoyl-phosphatidylethanolamine (NOPE). This reaction is catalyzed by an N-acyltransferase (NAT).[3] The fatty acid transporter CD36 plays a crucial role in the uptake of dietary oleic acid, the essential substrate for this first step.[3][5]
-
Phosphodiesterase Cleavage: The OEA-generating enzyme, N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), cleaves the glycerophosphate backbone of NOPE to release OEA.[1][6]
Feeding stimulates both the expression and activity of NAPE-PLD, ensuring a rapid increase in OEA production precisely when it is needed to signal satiety.[1]
Degradation: Signal Termination
The action of OEA is terminated through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH), which breaks OEA down into its constituent parts: oleic acid and ethanolamine.[1][7][8] Nutrient availability not only stimulates OEA synthesis but also decreases the activity and expression of FAAH in the intestinal mucosa, thereby prolonging the satiety signal.[1]
The Core Signaling Axis: PPAR-α and the Vagus Nerve
The primary mechanism through which OEA exerts its anorexic effects involves the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) in the gut, which in turn signals to the brain via the vagus nerve.[9][10][11]
PPAR-α: The Primary Peripheral Receptor
OEA is a high-affinity endogenous ligand for PPAR-α.[12][13][14] This nuclear receptor is highly expressed in the enterocytes of the duodenum and jejunum.[11] Upon binding OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This action modulates the transcription of genes involved in lipid metabolism and transport, such as fatty acid-binding protein and CD36.[3][14]
The causal link between PPAR-α activation and satiety is robustly demonstrated in knockout studies. Administration of OEA reduces food intake and body weight gain in wild-type mice, an effect that is completely absent in mice genetically deficient in PPAR-α.[4][13][14]
The Vagal Afferent Bridge to the Brain
The satiety signal initiated by OEA in the gut is relayed to the central nervous system primarily through sensory afferent fibers of the vagus nerve.[9][10] This gut-brain communication is critical, as OEA administered peripherally is not believed to readily cross the blood-brain barrier.[10]
-
Activation: OEA, acting on PPAR-α in enterocytes, initiates a downstream signaling cascade that excites nearby vagal afferent terminals.[10][11]
-
Transmission: The action potentials travel up the vagus nerve to its primary relay point in the brainstem, the Nucleus Tractus Solitarii (NTS).[10]
-
Central Integration: The NTS integrates this peripheral satiety signal and projects to higher brain centers, including the hypothalamus, to orchestrate the behavioral response of terminating a meal.[11]
Evidence for this pathway comes from studies where severing the subdiaphragmatic vagus nerve or pharmacologically blocking neurotransmission in the NTS prevents the anorexic effects of peripherally administered OEA.[10][11]
However, it is important to note a point of scientific debate. Some recent studies have challenged the absolute necessity of vagal afferents, demonstrating that OEA can still reduce food intake after subdiaphragmatic vagal deafferentation (SDA).[15][16] These findings suggest that OEA might also act via circulation, potentially crossing the blood-brain barrier in small but effective amounts or acting on other peripheral nerves.[15]
Central Processing: Hypothalamic Integration
Upon reaching the NTS, the OEA-induced satiety signal engages a network of central neurotransmitter systems to reduce food intake. Key among these are the oxytocinergic and histaminergic systems.
-
Oxytocin System: The signal from the NTS is relayed to the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus.[11] Systemic OEA administration stimulates the expression and release of oxytocin from these magnocellular neurons.[5][11] Central blockade of oxytocin receptors completely abrogates the anorexic effects of OEA, confirming that oxytocin is a critical downstream mediator of the satiety signal.[11]
-
Histamine System: The brain's histaminergic system also plays a crucial role. The anorexic effect of OEA is significantly blunted in mice that cannot synthesize histamine.[17] This suggests that the peripheral OEA signal requires an intact central histaminergic network to effectively promote satiety, likely through interactions within the hypothalamus.[5][17]
-
Hypothalamic Deactivation: OEA administration has been shown to cause a deactivation of the lateral hypothalamus, a brain region strongly associated with promoting hunger and feeding.[18]
Alternative and Complementary Signaling Pathways
While the PPAR-α pathway is central, other receptors contribute to the multifaceted effects of OEA.
-
GPR119: This G-protein coupled receptor, expressed on intestinal enteroendocrine L-cells, is also activated by OEA.[6][19] GPR119 activation stimulates the release of glucagon-like peptide-1 (GLP-1), a potent incretin hormone known to induce satiety and improve glucose homeostasis.[6][20][21] This suggests OEA may promote satiety through a dual mechanism: a rapid, neurally-mediated pathway via PPAR-α and a complementary, hormonally-mediated pathway via GPR119 and GLP-1.[6]
-
TRPV1: The transient receptor potential vanilloid 1 (TRPV1), or capsaicin receptor, is expressed on sensory neurons, including vagal afferents.[22] OEA can activate TRPV1, and this activation appears to contribute to a reduction in short-term food intake. However, this effect may be related to inducing visceral discomfort rather than true satiety, distinguishing it from the primary PPAR-α pathway.[22]
| Molecular Target | Location | Primary Role in OEA-Mediated Satiety | References |
| PPAR-α | Nucleus of intestinal enterocytes | Primary receptor; initiates the main satiety signal by modulating gene transcription. | [9][11][13][14] |
| CD36 | Membrane of intestinal enterocytes | Facilitates uptake of oleic acid, the precursor for OEA synthesis. | [3][5] |
| NAPE-PLD | Intestinal enterocytes | Key enzyme for synthesizing OEA from its precursor, NOPE. | [1][6] |
| FAAH | Intestinal enterocytes | Degrades OEA to terminate the satiety signal. | [1][7] |
| GPR119 | Intestinal L-cells | Stimulates the release of the satiety hormone GLP-1. | [6][19][20] |
| TRPV1 | Vagal sensory neurons | May contribute to short-term intake reduction, possibly via visceral malaise. | [22] |
Experimental Validation: Methodologies and Protocols
Investigating the OEA signaling pathway requires a multi-faceted approach combining biochemical, molecular, and behavioral techniques.
Protocol: Quantification of OEA in Plasma and Tissue
This protocol is based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method for lipid analysis.
Objective: To measure changes in endogenous or exogenously administered OEA levels in biological samples.
Methodology:
-
Sample Collection: Collect blood into EDTA-containing tubes and immediately centrifuge at 1,500 x g for 15 minutes at 4°C to obtain plasma. For tissues (e.g., jejunal mucosa, brain regions), snap-freeze immediately in liquid nitrogen. Store all samples at -80°C.
-
Lipid Extraction:
-
Homogenize tissue samples in a solution of chloroform:methanol:water (2:1:1 v/v/v) containing an internal standard (e.g., d4-OEA).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in a small volume of chloroform.
-
Apply the sample to a pre-conditioned silica SPE cartridge.
-
Wash with a non-polar solvent (e.g., hexane/ethyl acetate) to remove neutral lipids.
-
Elute the N-acylethanolamine fraction with a more polar solvent (e.g., ethyl acetate/methanol).
-
Dry the eluate under nitrogen.
-
-
UPLC-MS/MS Analysis:
-
Reconstitute the final sample in the mobile phase (e.g., methanol/water with formic acid).
-
Inject the sample into the UPLC system coupled to a triple-quadrupole mass spectrometer.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode to detect the specific parent-to-daughter ion transition for OEA (and the internal standard).
-
Quantify OEA concentration by comparing its peak area to that of the known concentration of the internal standard.
-
Self-Validation: The use of a deuterated internal standard (d4-OEA) is critical. It co-elutes with endogenous OEA and experiences similar extraction efficiency and ionization suppression, correcting for sample loss and matrix effects, thereby ensuring accurate quantification.
Protocol: Assessing Neuronal Activation via c-Fos Immunohistochemistry
Objective: To identify brain regions activated by OEA signaling, such as the NTS and hypothalamic nuclei.
Methodology:
-
Animal Treatment: Administer OEA (e.g., 10 mg/kg, i.p.) or vehicle to experimental animals.
-
Perfusion and Tissue Processing:
-
At a peak activation time (e.g., 90-120 minutes post-injection), deeply anesthetize the animal.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) fixative.
-
Extract the brain and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain regions of interest (e.g., brainstem, hypothalamus) on a cryostat or vibratome at 30-40 µm thickness.
-
-
Immunohistochemistry:
-
Wash free-floating sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., citrate buffer at 80°C).
-
Block non-specific binding with a solution containing normal serum (e.g., normal goat serum) and a detergent (e.g., Triton X-100) for 1-2 hours.
-
Incubate sections overnight at 4°C with a primary antibody against c-Fos (a marker of recent neuronal activation).
-
Wash sections in PBS and incubate with a biotinylated secondary antibody for 2 hours.
-
Amplify the signal using an avidin-biotin complex (ABC) kit.
-
Visualize the c-Fos positive nuclei using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Imaging and Analysis:
-
Mount the stained sections on slides, dehydrate, and coverslip.
-
Image the sections using a brightfield microscope.
-
Count the number of c-Fos positive cells within the defined anatomical regions (e.g., NTS, PVN) using imaging software. Compare counts between OEA-treated and vehicle-treated groups.
-
Trustworthiness: This protocol includes a vehicle-treated control group to establish a baseline level of c-Fos expression. The anatomical specificity of the staining provides a self-validating system; activation should be observed in known satiety centers (NTS, PVN) but not in unrelated control regions.
Conclusion and Future Directions
The molecular mechanism of OEA in satiety regulation is a sophisticated example of gut-brain communication. It begins with the sensing of dietary fat in the small intestine, leading to the on-demand synthesis of OEA. This lipid mediator then activates a primary signaling cascade through PPAR-α, which engages the vagus nerve to transmit a satiety signal to the brainstem and hypothalamus, ultimately recruiting neurotransmitter systems like oxytocin and histamine to terminate feeding. Complementary pathways involving GPR119-mediated GLP-1 release further solidify this anorexic effect.
For drug development professionals, this pathway offers multiple targets for therapeutic intervention in obesity. Potent and stable PPAR-α agonists, inhibitors of the OEA-degrading enzyme FAAH, or combination therapies targeting both PPAR-α and GPR119 could all serve to amplify this natural, meal-contingent satiety signal. Understanding the nuances of this system, including the ongoing debate about the precise roles of different neural pathways, is paramount for designing effective and safe pharmacotherapies. Future research should focus on further elucidating the potential for direct CNS effects of OEA and its metabolites, and how its signaling is integrated with other gut-derived satiety signals to control energy homeostasis.
References
- Oleoylethanolamide (OEA): Natural Appetite Regulator for Weight Loss. (2024-09-23).
- Fu, J., et al. (2007). Food intake regulates oleoylethanolamide formation and degradation in the proximal small intestine. Journal of Biological Chemistry.
- Provensi, G., et al. (2010). Oleoylethanolamide affects food intake and sleep-waking cycle through a hypothalamic modulation. Neuropharmacology.
- Campolongo, P., et al. (2009). Fat-induced satiety factor oleoylethanolamide enhances memory consolidation. Proceedings of the National Academy of Sciences.
- Guzman, M., et al. (2004). Oleoylethanolamide, an endogenous PPAR-α agonist, lowers body weight and hyperlipidemia in obese rats. ResearchGate.
- Piomelli, D. Role of the lipid-derived satiety factor, oleoylethanolamide, in PWS. FPWR.
- Schwartz, G. J., et al. (2008). The lipid messenger OEA links dietary fat intake to satiety. Cell Metabolism.
- Provensi, G., et al. (2014). Satiety factor oleoylethanolamide recruits the brain histaminergic system to inhibit food intake. Proceedings of the National Academy of Sciences.
- Romano, A., et al. (2023). “To brain or not to brain”: evaluating the possible direct effects of the satiety factor oleoylethanolamide in the central nervous system. Frontiers in Endocrinology.
- Gaetani, S., et al. (2010). The Fat-Induced Satiety Factor Oleoylethanolamide Suppresses Feeding through Central Release of Oxytocin. Journal of Neuroscience.
- Lo Verme, J., et al. (2005). The OEA effect on food intake is independent from the presence of PPARα in the intestine and the nodose ganglion, while the impact of OEA on energy expenditure requires the presence of PPARα in mice. ResearchGate.
- Gorgani, F., et al. (2020). A systematic review of the effects of oleoylethanolamide, a high-affinity endogenous ligand of PPAR-α, on the management and prevention of obesity. Clinical and Experimental Pharmacology and Physiology.
- Alm, J., et al. (2008). Oleoylethanolamide excites vagal sensory neurones, induces visceral pain and reduces short-term food intake in mice via capsaicin receptor TRPV1. The Journal of Physiology.
- Lo Verme, J., et al. (2005). Regulation of food intake by oleoylethanolamide. Cellular and Molecular Life Sciences.
- Lauffer, L. M., et al. (2009). GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell. Diabetes.
- Mennella, I., et al. (2019). Ethanolamine Produced from Oleoylethanolamide Degradation Contributes to Acetylcholine/Dopamine Balance Modulating Eating Behavior. The Journal of Nutrition.
- Tellez, S., et al. (2013). Vagal afferents are not necessary for the satiety effect of the gut lipid messenger oleoylethanolamide. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.
- Fu, J., et al. (2003). Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha. ResearchGate.
- Brown, A. J., et al. (2020). GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide. International Journal of Molecular Sciences.
- Iannotti, F. A., et al. (2023). Multiple Roles of Cannabinoids in the Olfactory System. International Journal of Molecular Sciences.
- Fu, J., et al. (2003). Oleoylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha. Nature.
- Jones, R. M., et al. (2007). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology.
- What are GPR119 agonists and how do they work?. Patsnap Synapse. (2024-06-21).
Sources
- 1. Food intake regulates oleoylethanolamide formation and degradation in the proximal small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fpwr.org [fpwr.org]
- 3. The lipid messenger OEA links dietary fat intake to satiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic review of the effects of oleoylethanolamide, a high-affinity endogenous ligand of PPAR-α, on the management and prevention of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethanolamine Produced from Oleoylethanolamide Degradation Contributes to Acetylcholine/Dopamine Balance Modulating Eating Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. synchronicity.health [synchronicity.health]
- 10. Fat-induced satiety factor oleoylethanolamide enhances memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | “To brain or not to brain”: evaluating the possible direct effects of the satiety factor oleoylethanolamide in the central nervous system [frontiersin.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Satiety factor oleoylethanolamide recruits the brain histaminergic system to inhibit food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oleoylethanolamide affects food intake and sleep-waking cycle through a hypothalamic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 22. Oleoylethanolamide excites vagal sensory neurones, induces visceral pain and reduces short-term food intake in mice via capsaicin receptor TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Role of Oleoyl-CoA in Mitochondrial Beta-Oxidation
Executive Summary
This technical guide delineates the biochemical fate of Oleoyl-CoA (18:1 cis-
Biochemistry of Activation and Transport
Before oxidation occurs, the free fatty acid (Oleic acid) must be activated and transported into the mitochondrial matrix.
Activation (Cytosol/OMM)
Long-chain acyl-CoA synthetase (ACSL) catalyzes the thioesterification of oleate to this compound-CoA, consuming ATP.[1]
-
Reaction:
-
Energetic Cost: The hydrolysis of
makes this equivalent to the consumption of 2 ATP .
The Carnitine Shuttle (Rate-Limiting Step)
This compound-CoA cannot passively diffuse across the Inner Mitochondrial Membrane (IMM).
-
CPT1 (Outer Membrane): Converts this compound-CoA
Oleoylcarnitine. This step is allosterically inhibited by Malonyl-CoA (a key regulatory node). -
CACT (Translocase): Antiport of Oleoylcarnitine (in) / Carnitine (out).
-
CPT2 (Inner Membrane): Reconverts Oleoylcarnitine
this compound-CoA.
The Structural Challenge: Handling the cis-Double Bond
Standard beta-oxidation removes two carbons per cycle via four enzymatic steps: Dehydrogenation, Hydration, Oxidation, and Thiolysis.
The "Saturated" Cycles (Cycles 1-3)
This compound-CoA (18 carbons,
-
Carbon Removal:
. -
Position Shift: Removing 6 carbons (3 x C2 units) shifts the double bond from position 9 to position 3.
-
Product: 3-cis-dodecenoyl-CoA (also referred to as cis-
-dodecenoyl-CoA).
The Metabolic Stall
The next enzyme in the standard sequence, enoyl-CoA hydratase , is stereospecific. It requires a 2-trans double bond substrate. It cannot hydrate the 3-cis double bond of the intermediate generated above. Without intervention, oxidation halts.
The Auxiliary Pathway: -Enoyl-CoA Isomerase (ECI)
To bypass this stall, the mitochondria utilize an auxiliary enzyme.[2]
Mechanism of Action
The enzyme
-
Substrate: cis-
-dodecenoyl-CoA -
Product: trans-
-dodecenoyl-CoA -
Significance: The product (trans-
) is now a valid substrate for enoyl-CoA hydratase , allowing the fatty acid to re-enter the standard beta-oxidation spiral.[4]
Bioenergetic Consequence (The FADH Penalty)
In a standard cycle, the first step (Acyl-CoA Dehydrogenase) introduces a trans-
-
In this compound-CoA oxidation: The isomerase creates the trans-
bond directly from the existing cis-bond. -
Result: The Acyl-CoA Dehydrogenase step is skipped for this specific cycle.
-
Net Loss: 1 FADH
molecule is not produced for this cycle.
Pathway Visualization
The following diagram illustrates the divergence from standard oxidation and the rescue by ECI.
Figure 1: The metabolic fate of this compound-CoA, highlighting the critical isomerization step that bypasses the FADH2-producing dehydrogenase reaction.
Energetics: Quantitative Yield Analysis
Researchers often overestimate the ATP yield of unsaturated fatty acids by applying the saturated formula. The table below corrects for the isomerization step.
Assumptions:
-
NADH
2.5 ATP[5][6]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
FADH
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 1.5 ATP[5][6] -
TCA Cycle (Acetyl-CoA)
10 ATP[6]
| Parameter | Stearoyl-CoA (C18:0) | This compound-CoA (C18:1) | Delta (Difference) |
| Beta-Oxidation Cycles | 8 | 8 | 0 |
| Acetyl-CoA Produced | 9 | 9 | 0 |
| NADH Produced (Beta-Ox) | 8 | 8 | 0 |
| FADH | 8 | 7 | -1 |
| Total ATP Yield (Gross) | 122 | 120.5 | -1.5 |
| Activation Cost | -2 | -2 | 0 |
| Net ATP Yield | 120 | 118.5 | -1.5 ATP |
Note: The loss of 1.5 ATP arises because the double bond already exists; the mitochondria do not need to "pay" FAD to create it, but they also do not "harvest" the FADH
Experimental Protocol: Measuring this compound-CoA Oxidation
Methodology: High-Resolution Respirometry (e.g., Oroboros O2k or Agilent Seahorse). Objective: Isolate beta-oxidation flux from background respiration.
Reagent Preparation
-
Substrate: this compound-CoA is unstable. It is often preferable to use Oleate conjugated to BSA (Fatty Acid Free) or Oleoylcarnitine .
-
If using Oleate: Must add Malate (to spark TCA) and Carnitine (transport).
-
If using this compound-CoA: Must add Carnitine (unless using permeabilized fibers where CPT1 is bypassed, though CPT1 is usually intact in permeabilized preparations).
-
-
Media: MiR05 (Mitochondrial Respiration Medium) containing EGTA, MgCl
, K-lactobionate, Taurine, KH PO , HEPES, Sucrose, BSA.
Step-by-Step Workflow (Isolated Mitochondria)
-
Equilibration: Add isolated mitochondria (10-50 µg protein/mL) to chamber. Wait for stable State 1 respiration.
-
Leak State (GM): Add Glutamate (10 mM) + Malate (2 mM). Measures Complex I leak.
-
Fatty Acid Priming: Add L-Carnitine (2-5 mM). Essential for transport.
-
Substrate Addition: Titrate This compound-CoA (Start 5 µM, step to 20 µM).
-
Observation: Respiration should increase (State 2 - Leak with substrate).
-
-
ADP Addition (OXPHOS State): Add ADP (2.5 mM, saturating).
-
Observation: Sharp increase in O
consumption. This is Oxidative Phosphorylation (OXPHOS) driven by this compound-CoA + GM.
-
-
Specific Inhibition: Add Etomoxir (2-10 µM).
Figure 2: Sequential titration protocol for validating this compound-CoA oxidation specificity.
Clinical & Pharmacological Implications
-Enoyl-CoA Isomerase Deficiency
While rare compared to MCAD or VLCAD deficiency, defects in the ECI1 gene lead to an inability to metabolize unsaturated fatty acids.
-
Biomarkers: Accumulation of cis-
-enoyl-carnitines (C12:1 or C14:1 species) in plasma/urine. -
Symptoms: Hypoketotic hypoglycemia during fasting (reliance on glucose increases as FA oxidation fails).
-
Drug Development: ECI is a potential target for metabolic modulation. Inhibiting ECI could theoretically shift fuel preference toward glucose in ischemic conditions, though the accumulation of lipid intermediates (lipotoxicity) poses a risk.
Drug Interference
Certain drugs (e.g., Valproic acid) can sequester CoA or interfere with beta-oxidation enzymes. When testing new NCEs (New Chemical Entities), it is vital to screen for ECI inhibition if the drug structure mimics a fatty acyl chain, as this will specifically impair the metabolism of dietary unsaturated fats (which comprise >50% of typical intake).
References
-
Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease, 33(5), 469–477. Link
- Schulz, H., & Kunau, W. H. (1987). Beta-oxidation of unsaturated fatty acids: a revised pathway. Trends in Biochemical Sciences, 12, 403-406.
-
Pesta, D., & Gnaiger, E. (2012). High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers. Methods in Molecular Biology, 810, 25-58. Link
-
Fillmore, N., et al. (2014). Mitochondrial fatty acid oxidation alterations in heart failure, ischemic heart disease and diabetic cardiomyopathy. British Journal of Pharmacology, 171(8), 2080–2090. Link
-
Zhang, J., et al. (2002). Enoyl-CoA isomerase deficiency in mice. Journal of Biological Chemistry, 277, 19579-19584.[11] Link
Sources
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Enoyl-CoA isomerase - Wikipedia [en.wikipedia.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. ck12.org [ck12.org]
- 8. aocs.org [aocs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. aklectures.com [aklectures.com]
- 11. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptomic Reprogramming by Oleoyl-Estrone: A Technical Analysis of the Ponderostat Mechanism
Topic: Gene expression changes induced by oleoyl-estrone administration Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Ponderostat Signal
This compound-estrone (OE) represents a distinct class of acyl-estrones—fatty acid esters of estrone—identified as potential signaling molecules for the body's "ponderostat" (weight set-point). Unlike free estrogens, OE does not primarily target reproductive tissues in its intact form. Instead, it signals the central nervous system (CNS) regarding the magnitude of adipose energy reserves.
In rodent models, OE administration induces a unique physiological state: rapid loss of white adipose tissue (WAT) without the compensatory "starvation response" (e.g., hyperphagia, reduced thermogenesis) typically seen in caloric restriction. This guide dissects the transcriptomic architecture underlying this phenotype, detailing how OE modulates gene expression across the hypothalamus-adipose axis to enforce a lower body weight set-point.
Critical Translational Note: While OE demonstrated profound efficacy in rodent models (preserving protein while stripping fat), Phase II/III clinical trials in humans failed to replicate these results. This guide addresses the molecular basis of this discrepancy, focusing on species-specific esterase activity and bioavailability.
Mechanistic Foundation: The Signaling Loop
The core hypothesis of OE action is that it serves as a lipostatic signal. Adipocytes synthesize OE in proportion to the size of the lipid droplet. This OE is transported to the brain (likely via HDL particles), where it informs the hypothalamus of total energy stores.
Diagram 1: The Ponderostat Signaling Pathway
The following diagram illustrates the proposed feedback loop and the downstream transcriptional effects in peripheral tissues.
Caption: Proposed feedback loop where OE signals energy sufficiency, suppressing NPY and driving peripheral lipid mobilization.
Transcriptomic Landscape by Tissue
OE administration does not cause a generalized suppression of metabolism. Instead, it selectively reprograms specific pathways to favor lipid oxidation and prevent lipid reaccretion.
White Adipose Tissue (WAT)
The most dramatic changes occur in WAT.[1] The tissue shifts from an anabolic storage organ to a catabolic fuel source, eventually undergoing remodeling via apoptosis.
| Gene Symbol | Full Name | Expression Change | Physiological Implication |
| FAS | Fatty Acid Synthase | ↓↓↓ (Strong Decrease) | Halts de novo lipogenesis; prevents new fat storage. |
| SREBP-1c | Sterol Regulatory Element-Binding Protein 1c | ↓↓ (Decrease) | Master regulator downregulation reduces transcription of lipogenic enzymes. |
| LPL | Lipoprotein Lipase | ↓ (Decrease) | Reduces uptake of circulating triglycerides into the adipocyte. |
| HSL | Hormone-Sensitive Lipase | ↔ / ↑ (Maintained/Up) | Lipolysis is maintained or slightly elevated, allowing continuous fatty acid release. |
| ADRB3 | Beta-3 Adrenergic Receptor | ↑ (Increase) | Enhances sensitivity to sympathetic nervous system (SNS) drive. |
| Caspase-3 | Caspase 3 | ↑↑ (Increase) | Marker of apoptosis; indicates reduction in adipocyte number (hyperplasia reversal). |
| Lep | Leptin | ↓↓ (Decrease) | Secondary to fat mass loss; interestingly, low leptin does not trigger hunger (see Hypothalamus). |
Brown Adipose Tissue (BAT)
In typical starvation, BAT thermogenesis is downregulated to conserve energy. OE treatment maintains BAT activity, contributing to the "wasting" of energy as heat.
-
UCP1 (Uncoupling Protein 1): Expression is maintained or slightly elevated. This is critical: the animal loses weight but remains thermogenic, preventing the drop in metabolic rate usually seen with dieting.
-
PGC-1α: Expression is sustained, supporting mitochondrial biogenesis.
Hypothalamus
The gene expression profile in the hypothalamus is defined by what does not change.
-
NPY (Neuropeptide Y): In pair-fed controls (starved to match OE weight loss), NPY expression spikes dramatically to drive hunger. In OE-treated animals, NPY expression remains at baseline . This "silence" prevents the hunger response despite massive fat loss.
-
POMC (Pro-opiomelanocortin): Expression remains stable, maintaining the anorexigenic tone.[2]
Experimental Protocols: Measuring the Shift
Accurate measurement of gene expression in lipid-rich tissues requires specific modifications to standard protocols to avoid lipid contamination and RNA degradation.
RNA Extraction from Adipose Tissue (Lipid-Rich)
Adipose tissue contains high levels of triglycerides which can interfere with RNA isolation columns and downstream enzymatic reactions.
Protocol:
-
Harvest: Rapidly dissect WAT/BAT and snap-freeze in liquid nitrogen. Crucial: Do not allow tissue to thaw before homogenization.
-
Homogenization: Use a bead mill or rotor-stator homogenizer with QIAzol or TRIzol reagent (1 mL per 100 mg tissue).
-
Phase Separation:
-
Add 0.2 mL Chloroform. Shake vigorously for 15s.
-
Centrifuge at 12,000 x g for 15 min at 4°C.
-
Critical Step: The upper aqueous phase contains RNA. The interphase contains DNA. The lower organic phase contains protein. Above the aqueous phase, a fat layer will form. Carefully pipette the aqueous phase underneath the fat layer without disturbing it.
-
-
Purification: Mix aqueous phase with 1 volume of 70% ethanol and load onto a silica-membrane spin column (e.g., RNeasy Lipid Tissue Kit).
-
DNase Treatment: Perform on-column DNase I digestion to remove genomic DNA traces.
RT-qPCR Workflow for OE Targets
This workflow ensures validation of the "Ponderostat" effect.
Diagram 2: Differential Expression Workflow
Caption: Optimized workflow for analyzing gene expression in lipid-rich tissues following OE administration.
Target Primer Validation:
-
Housekeeping Genes: Do not use GAPDH or Beta-Actin alone, as metabolic shifts can alter their expression. Use a geometric mean of Cyclophilin A (Ppia) and TBP (TATA-box binding protein) for normalization in adipose tissue.
Critical Analysis: The Translational Gap
Why did OE fail in humans despite the robust transcriptomic data in rats?
-
Esterase Activity: Rodent plasma has different esterase activity profiles compared to humans. In humans, oral OE is rapidly hydrolyzed to free estrone and oleic acid before it can reach the CNS "ponderostat" sensor intact.
-
Transport Kinetics: The specific association of OE with HDL particles (and subsequent uptake by the brain) appears less efficient in humans.
-
Gene Expression Consequence: Because the signal never reaches the hypothalamus in sufficient quantity, the downstream suppression of NPY and downregulation of SREBP-1c in WAT does not occur. The human body perceives the hydrolysis products (estrone) merely as a hormonal load, potentially leading to estrogenic side effects without the weight-loss benefit.
References
-
Remesar, X., et al. (2012).[3][4] this compound-estrone.[3][4][5][6][7][8][9] Medicinal Research Reviews, 32(6), 1263-1291.[4] Link
-
Serrano, M., et al. (2009).[3][10] this compound-estrone affects lipid metabolism in adrenalectomized rats treated with corticosterone through modulation of SREBP1c expression.[3] Journal of Steroid Biochemistry and Molecular Biology, 117(1-3), 15-22.[10] Link
-
Romero, M.M., et al. (2010). Site-specific modulation of white adipose tissue lipid metabolism by this compound-estrone and/or rosiglitazone in overweight rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 381(4), 339-348. Link
-
Grasa, M.M., et al. (2000).[6] this compound-estrone does not alter hypothalamic neuropeptide Y in Zucker lean and obese rats. Endocrine, 12(1), 85-89. Link
-
Adan, C., et al. (1999). This compound-estrone treatment affects the expression of beta1-, beta2- and beta3-adrenoreceptors in rat adipose tissues.[5][8] Molecular and Cellular Biochemistry, 198(1-2), 19-25. Link
Sources
- 1. Thermogenic Activity of UCP1 in Human White Fat-Derived Beige Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developmental single-cell transcriptomics of hypothalamic POMC neurons reveal the genetic trajectories of multiple neuropeptidergic phenotypes | eLife [elifesciences.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound-estrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of oral this compound-estrone on adipose tissue composition in male rats [ouci.dntb.gov.ua]
- 7. Gene expression modulation of liver energy metabolism by this compound-oestrone in overweight rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound-estrone treatment on the expression of beta1- beta2- and beta3-adrenoreceptors in rat adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural determinants of this compound-estrone slimming effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-estrone affects lipid metabolism in adrenalectomized rats treated with corticosterone through modulation of SREBP1c expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Interaction of Oleoyl-Lysophosphatidylcholine (18:1 LPC) with Endothelial Receptors
Executive Summary
Oleoyl-lysophosphatidylcholine (18:1 LPC) is a bioactive lipid mediator generated via the hydrolysis of phosphatidylcholine by phospholipase A2 (PLA2) or endothelial lipase.[1] Unlike its saturated counterpart (Palmitoyl-LPC, 16:0), 18:1 LPC exhibits distinct lipophilicity and receptor-binding kinetics due to the cis-double bond in its acyl chain.
This guide dissects the interaction of 18:1 LPC with endothelial receptors, specifically GPR4 , G2A (GPR132) , and the transactivation of VEGFR2 . It details the transition from physiological signaling to pathological endothelial dysfunction—characterized by barrier disruption, eNOS uncoupling, and vascular inflammation.
Molecular Mechanism & Receptor Landscape
The Ligand: 18:1 LPC Structural Dynamics
The this compound chain (C18:1) introduces a "kink" in the lipid tail, preventing tight packing in the lipid bilayer compared to saturated species (16:0). This structural feature facilitates:
-
Rapid Membrane Insertion: Faster integration into the outer leaflet of the endothelial plasma membrane.
-
Receptor Accessibility: Enhanced lateral diffusion to access GPCR binding pockets.
Primary Receptor Targets
LPC acts as a lipid ligand for a specific subset of proton-sensing GPCRs and induces transactivation of receptor tyrosine kinases.
| Receptor | Type | Primary Ligand Affinity | Endothelial Function | Downstream Effect |
| GPR4 | GPCR ( | High | Barrier Regulation | RhoA activation |
| G2A (GPR132) | GPCR ( | High | Immunomodulation | NF- |
| VEGFR2 | RTK | Indirect (Transactivation) | Mechanotransduction | Src activation |
Signaling Cascades: The Path to Dysfunction
The interaction of 18:1 LPC with endothelial cells triggers two divergent but complementary pathological pathways: Cytoskeletal Remodeling (via GPR4) and Oxidative Stress (via eNOS uncoupling).
Pathway A: GPR4-Mediated Barrier Disruption
-
Ligation: 18:1 LPC binds GPR4.
-
G-Protein Coupling: Recruitment of
. -
RhoA Activation: Guanine nucleotide exchange factors (GEFs) activate RhoA (GDP
GTP). -
ROCK Signaling: Rho-associated Kinase (ROCK) phosphorylates Myosin Light Chain Phosphatase (MLCP), inhibiting it.
-
Actomyosin Contraction: Increased p-MLC leads to actin stress fiber formation and cell retraction.
-
Outcome: Paracellular gap formation and vascular leakage.
Pathway B: eNOS Uncoupling (Specific to 18:1)
Unlike 16:0 LPC, 18:1 LPC specifically disrupts the dimeric structure of endothelial Nitric Oxide Synthase (eNOS) .
-
Mechanism: Displacement of eNOS from caveolae or oxidation of the cofactor tetrahydrobiopterin (BH4).
-
Consequence: eNOS uncouples, producing Superoxide (
) instead of Nitric Oxide (NO).[2] -
Reaction: NO +
Peroxynitrite ( ), a highly damaging oxidant.
Visualization of Signaling Network
Figure 1: Signal transduction pathways activated by this compound-LPC in endothelial cells, highlighting the GPR4-RhoA axis and eNOS uncoupling.
Experimental Framework & Protocols
To study these interactions reliably, researchers must control for the "detergent" effects of LPC. Protocols must use carrier-bound LPC to mimic physiological transport and prevent non-specific lysis.
Protocol: Preparation of BSA-Complexed 18:1 LPC
Self-Validation: Prevents cytotoxicity artifacts; ensures receptor-mediated signaling.
-
Solubilization: Dissolve 18:1 LPC (Avanti Polar Lipids, >99% purity) in Chloroform:Methanol (2:1) to create a stock solution.
-
Drying: Aliquot required amount into a glass vial. Evaporate solvent under a stream of Nitrogen (
) gas to form a thin lipid film. -
Desiccation: Vacuum desiccate for 1 hour to remove trace solvents.
-
Reconstitution:
-
Prepare PBS containing 0.5% fatty-acid-free BSA .
-
Add to lipid film to achieve a final LPC concentration of 1-5 mM.
-
-
Complexing: Vortex vigorously for 2 minutes, then incubate at 37°C for 30 minutes with intermittent vortexing until the solution is clear.
-
Filtration: Pass through a 0.22
PVDF filter. Use immediately or store at -20°C (avoid freeze-thaw).
Assay: Transendothelial Electrical Resistance (TEER)
Objective: Quantify GPR4-mediated barrier dysfunction.
-
Seeding: Seed HUVECs or HAECs (
cells/insert) on fibronectin-coated Transwell inserts (0.4 pore). -
Maturation: Culture for 3-5 days until a stable monolayer forms (TEER > 15
for HUVECs). -
Baseline: Measure TEER using an EVOM meter.
-
Treatment: Add BSA-LPC 18:1 (10-50
) to the apical chamber.-
Control: Vehicle (PBS + 0.5% BSA).
-
Inhibitor Check: Pre-treat with Y-27632 (ROCK inhibitor, 10
) for 30 min to validate RhoA dependency.
-
-
Measurement: Record TEER at 0, 15, 30, 60, and 120 minutes.
-
Analysis: Normalize data as % of baseline resistance (
).
Assay: Detection of eNOS Uncoupling (Superoxide vs NO)
Objective: Differentiate 18:1 LPC effects from general inflammation.
| Component | Reagent | Detection Method | Expected Result with 18:1 LPC |
| Superoxide | DHE (Dihydroethidium) | HPLC or Fluorescence Microscopy | Increased (Red fluorescence) |
| Nitric Oxide | DAF-FM Diacetate | Fluorescence Plate Reader | Decreased (Green fluorescence) |
| eNOS Dimer | Low-temp SDS-PAGE | Western Blot (Non-reducing) | Monomer band dominant |
References
-
This compound-Lysophosphatidylcholine Limits Endothelial Nitric Oxide Bioavailability by Induction of Reactive Oxygen Species Source: PLOS ONE (2014) URL:[2][Link]
-
Lysophosphatidylcholine impairs endothelial barrier function through the G protein-coupled receptor GPR4 Source: American Journal of Physiology-Lung Cellular and Molecular Physiology (2006) URL:[Link]
-
Lysophosphatidylcholine as a Ligand for the Immunoregulatory Receptor G2A Source: Science / PubMed (2001) URL:[Link]
-
A role for VEGFR2 activation in endothelial responses caused by barrier disruptive OxPAPC concentrations Source: PLOS ONE (2012) URL:[Link]
-
Lysophosphatidylcholine increases endothelial permeability: role of PKCalpha and RhoA cross talk Source: American Journal of Physiology-Lung Cellular and Molecular Physiology (2005) URL:[Link]
Sources
Methodological & Application
Application Note: Solid-Phase Extraction (SPE) Strategies for Oleoylethanolamide (OEA) from Plasma
[1]
Abstract
Oleoylethanolamide (OEA) is a bioactive lipid mediator and peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist involved in satiety regulation and neuroprotection. Quantifying OEA in plasma is analytically challenging due to its lipophilic nature (LogP ~5.7), high protein binding (>99% to albumin), and the complexity of the plasma lipidome. While Liquid-Liquid Extraction (LLE) is common, it often suffers from variable recovery and significant matrix effects (ion suppression) in LC-MS/MS analysis.
This guide details a Polymeric Reversed-Phase SPE protocol utilizing Hydrophilic-Lipophilic Balanced (HLB) sorbents. This method is superior to traditional silica-based C18 due to its water-wettability, resistance to drying, and ability to remove phospholipids—the primary cause of matrix effects in lipid analysis.
Part 1: Physicochemical Basis & Sorbent Selection
The Analyte: OEA[2]
-
Structure: Long-chain fatty acid ethanolamide (N-acylethanolamine).
-
Hydrophobicity: High (LogP ~5.7).
-
Acidity/Basicity: Neutral amide at physiological pH.
-
Key Challenge: OEA behaves like a neutral lipid. It adheres strongly to plastics and proteins.
Sorbent Selection Logic
| Sorbent Type | Suitability | Mechanistic Insight |
| Polymeric HLB | Optimal | Contains both hydrophilic (N-vinylpyrrolidone) and lipophilic (divinylbenzene) monomers. Retains OEA via strong hydrophobic interaction while the hydrophilic surface allows aggressive washing of salts and proteins without "dewetting" (loss of retention). |
| Silica C18 | Sub-optimal | Requires strict conditioning. If the bed dries during vacuum steps, recovery drops significantly. Residual silanols can cause secondary interactions. |
| Mixed-Mode (MCX/MAX) | Not Recommended | OEA lacks strong ionizable groups at standard working pH ranges, rendering ion-exchange mechanisms ineffective. |
Part 2: Method Development Strategy (Decision Tree)
Before beginning, select the workflow based on your sensitivity requirements and available sample volume.
Figure 1: Decision matrix for selecting the optimal extraction workflow. Protocol A is recommended for drug development due to superior phospholipid removal.
Part 3: Detailed Experimental Protocols
Materials Required[3][4][5][6][7][8][9][10][11]
-
SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) sorbent (e.g., Waters Oasis HLB 30 mg/1 cc or Phenomenex Strata-X).
-
Internal Standard (IS): OEA-d4 or OEA-d2 (100 ng/mL in ACN).
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.
Protocol A: Hybrid PPT-SPE (Recommended)
Best for: Maximizing column life and minimizing matrix effects in LC-MS/MS.
1. Sample Pre-treatment (Protein Precipitation)
-
Aliquot 200 µL plasma into a 1.5 mL tube.
-
Add 10 µL Internal Standard solution. Vortex.
-
Add 600 µL cold Acetonitrile (1:3 ratio) to precipitate proteins.
-
Vortex vigorously for 30s. Centrifuge at 10,000 x g for 10 min at 4°C.
-
CRITICAL STEP: Transfer the supernatant to a clean tube and dilute with 1.8 mL of water (approx. 1:3 dilution).
-
Why? The supernatant is 75% ACN. If loaded directly, OEA will breakthrough the SPE cartridge. Diluting brings the organic content <20%, ensuring OEA binds to the sorbent.
-
2. SPE Conditioning
-
Condition: 1 mL MeOH.
-
Equilibrate: 1 mL Water.
3. Loading
-
Load the entire diluted supernatant (~2.4 mL) onto the cartridge at a slow flow rate (~1 mL/min).
4. Washing
-
Wash 1: 1 mL 5% MeOH in Water. (Removes salts/proteins).[1][2]
-
Wash 2: 1 mL 20% ACN in Water.
-
Why? OEA is very hydrophobic.[3] A 20% organic wash removes moderately polar interferences without eluting OEA.
-
5. Elution
-
Elute: 1 mL 100% Acetonitrile (or MeOH:ACN 1:1).
-
Note: Apply vacuum for 30s after elution to recover all solvent.
6. Reconstitution
-
Evaporate eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase (e.g., 60:40 ACN:Water).
Protocol B: Direct "Dilute-and-Load" SPE
Best for: High-throughput clinical labs handling large sample batches.
-
Pre-treatment: Mix 200 µL plasma with 600 µL 4% H3PO4 (Phosphoric Acid). Vortex.
-
Why Acid? Disrupts OEA-Albumin binding, freeing the analyte for extraction.
-
-
Condition/Equilibrate: Same as Protocol A.
-
Load: Load the acidified plasma mixture directly.
-
Wash: 1 mL 5% MeOH in Water.
-
Elute: 1 mL 100% ACN.
Part 4: Analytical Validation & Quality Control
Quantitative Performance Metrics
The following data represents typical performance using Protocol A on a Triple Quadrupole MS (LC-MS/MS).
| Parameter | Specification | Notes |
| Recovery (Extraction Efficiency) | 85% - 95% | Significantly higher than LLE (~60-70%). |
| Matrix Effect (ME) | < 10% suppression | Phospholipids are effectively removed in the Wash 2 step. |
| LLOQ | 0.1 - 0.5 ng/mL | Dependent on MS sensitivity; SPE concentration factor (200µL -> 100µL) boosts signal. |
| Linearity (R²) | > 0.995 | Range: 0.5 – 500 ng/mL. |
Workflow Diagram
Figure 2: Step-by-step execution flow for the Hybrid PPT-SPE method.
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Breakthrough during loading | Ensure organic content in the loading step is < 20%. Increase dilution factor with water. |
| High Backpressure | Clogging from proteins | Ensure centrifugation after PPT is sufficient (10k g for 10 min). Avoid taking the pellet. |
| Variable Response | Non-specific binding | OEA sticks to glass/plastic. Use polypropylene tubes and add 0.1% Formic Acid to all solvents to minimize adsorption. |
| Ion Suppression | Phospholipid breakthrough | Increase the strength of Wash 2 (e.g., up to 25% ACN) or switch to "Oasis PRiME HLB" which specifically targets lipids. |
References
-
Quantification of Anandamide and Oleoylethanolamide in Plasma. Source: National Institutes of Health (NIH) / PubMed Context: Describes the validation of LC-MS/MS methods for endocannabinoids and the superiority of SPE over organic solvent extraction (60% vs 19% efficiency). URL:[Link]
-
Oasis HLB Clinical Application Note. Source: Waters Corporation Context:[4] foundational protocol for "Load-Wash-Elute" strategies using HLB sorbents for hydrophobic analytes in plasma. URL:[Link]
-
Lipid Maps Structure Database: Oleoylethanolamide. Source: LIPID MAPS® Context: Verification of physicochemical properties (LogP 5.7) guiding the selection of reversed-phase mechanisms. URL:[Link]
-
Comparison of SPE vs. LLE for Bioanalysis. Source: Bioanalysis Zone / Waters Context:[5][4][6][7][8] Detailed comparison showing HLB SPE removes >95% of phospholipids compared to protein precipitation alone.[4] URL:[Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Endogenous Oleoylethanolamide Crystals Loaded Lipid Nanoparticles with Enhanced Hydrophobic Drug Loading Capacity for Efficient Stroke Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of oleoyl-conjugated peptides for targeted drug delivery
Synthesis, Purification, and Self-Assembly for Targeted Delivery
Abstract
The conjugation of oleic acid (C18:1, cis-9) to therapeutic peptides represents a critical strategy in modern drug development, transforming water-soluble peptides into amphiphilic molecules capable of self-assembly, albumin binding, and enhanced membrane permeability. Unlike saturated fatty acids (e.g., palmitic or stearic acid), the cis-double bond in oleic acid introduces a structural "kink" that increases lipid fluidity, preventing the formation of crystalline aggregates and favoring the formation of stable, fluid-core micelles or vesicles. This guide details the precise protocols for synthesizing oleoyl-peptide conjugates via Fmoc-SPPS, overcoming the "solubility trap" during purification, and inducing controlled self-assembly for drug delivery applications.
Strategic Planning: The Chemistry of Lipidation
Before initiating synthesis, the conjugation site must be selected based on the intended biological mechanism.
| Parameter | N-Terminal Conjugation | Side-Chain (Lysine) Conjugation |
| Chemistry | Amide bond formation at | Amide bond at |
| Steric Impact | Minimal interference with receptor binding if C-terminus is active. | High risk of steric hindrance; requires careful residue selection. |
| Albumin Binding | High affinity; extends half-life. | Tunable affinity based on Lysine position. |
| Self-Assembly | Forms "tadpole" amphiphiles (Head=Peptide, Tail=Lipid). | Forms "bolas" or looped structures if placed centrally. |
Critical Design Consideration:
Direct conjugation of oleic acid to the peptide backbone can lead to steric clashes. It is highly recommended to insert a flexible spacer—typically
Protocol: Solid Phase Synthesis of this compound-Peptides
Methodology: Fmoc-based Solid Phase Peptide Synthesis (SPPS).[1][2][3] Rationale: Solution-phase lipidation often results in difficult-to-separate byproducts. SPPS allows for excess reagents to be washed away before cleavage, ensuring high crude purity.
Reagents & Materials
-
Resin: Rink Amide MBHA resin (0.5–0.7 mmol/g loading) for C-terminal amides (increases stability).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Lipid Source: Oleic Acid (99% purity, sequencing grade).
-
Solvents: DMF (Peptide grade), DCM, Piperidine.
Step-by-Step Workflow
-
Resin Swelling:
-
Swell resin in DCM for 30 min, then wash with DMF (3x).[1]
-
-
Peptide Assembly:
-
Synthesize the peptide sequence using standard Fmoc protocols (Deprotection: 20% Piperidine/DMF; Coupling: 4 eq. AA, 3.9 eq. HATU, 8 eq. DIPEA).
-
-
N-Terminal Deprotection:
-
Remove the final Fmoc group to expose the N-terminal amine.
-
QC Check: Perform a Kaiser Test. The resin should turn deep blue (positive for free amines).
-
-
Oleic Acid Coupling (The Critical Step):
-
Dissolution: Dissolve Oleic Acid (5 eq.) in minimal DMF.
-
Activation: Add HATU (4.9 eq.) and DIPEA (10 eq.). Pre-activate for 2 minutes. Note: Do not exceed 5 minutes to avoid racemization or side reactions.
-
Reaction: Add activated lipid solution to the resin. Shake at room temperature for 2 to 4 hours .
-
Why extended time? Fatty acids are bulky and hydrophobic; diffusion into the resin pores is slower than standard amino acids.
-
Double Coupling: Drain and repeat the coupling step to ensure 100% conversion.
-
-
Final Wash:
-
Wash extensively with DMF (5x) and DCM (5x) to remove sticky unreacted lipids.
-
Cleavage & Isolation
-
Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H
O.-
Note: Avoid oxidative scavengers. The cis-double bond in oleic acid is relatively stable to TFA, but TIS is essential to scavenge trityl cations.
-
-
Precipitation:
-
Precipitate the cleaved peptide in ice-cold diethyl ether .
-
Troubleshooting: Lipidated peptides often do not precipitate well and may form a gel. If this happens, centrifuge at 4°C and decant carefully.
-
Visualization: Synthesis Workflow
Figure 1: Workflow for Solid Phase Synthesis of this compound-Peptide Conjugates emphasizing the critical lipidation step.
Protocol: Purification of "Sticky" Peptides
Lipidated peptides present a unique challenge: they are often insoluble in purely aqueous mobile phases and stick irreversibly to C18 columns.
The "Solubility Trap" Solution:
-
Sample Preparation: Do NOT dissolve the crude peptide in water. Dissolve in 50% Acetic Acid or 100% DMSO, then dilute with water/acetonitrile until clear. Sonicate if necessary.
-
Column Selection: Use a C4 or C8 column (e.g., Vydac C4) instead of C18. The shorter alkyl chains of the stationary phase reduce the hydrophobic interaction, allowing the peptide to elute without "ghosting."
-
Mobile Phase Modification:
-
Gradient: Start high! A typical gradient might run from 40% B to 90% B, rather than starting at 5%.
Protocol: Self-Assembly & Formulation
Once purified, the this compound-peptide is an amphiphile (surfactant-like). To use it for drug delivery, you must induce self-assembly into micelles or nanoparticles.
Method: Solvent Evaporation / Film Rehydration
This method is ideal for loading hydrophobic drugs into the core.
-
Dissolution: Dissolve the this compound-peptide (and hydrophobic drug, if co-loading) in a volatile organic solvent (e.g., Methanol or Ethanol).
-
Film Formation: Evaporate the solvent under a stream of Nitrogen or rotary evaporation to form a thin lipid-peptide film on the vial wall.
-
Rehydration: Add aqueous buffer (PBS, pH 7.4) to the film.
-
Assembly: Vortex vigorously for 1 minute, then sonicate (bath sonicator) for 10–20 minutes. The film will peel off and self-assemble into micelles (10–100 nm).
-
Characterization:
-
DLS (Dynamic Light Scattering): Measure hydrodynamic diameter (Target: <200 nm for long circulation).
-
Zeta Potential: Surface charge indicates stability (Target: >|20| mV).
-
Visualization: Self-Assembly Mechanism
Figure 2: Mechanism of amphiphilic self-assembly via film rehydration. The this compound tails aggregate to form a hydrophobic core, encapsulating the drug, while the peptide heads face the aqueous environment.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance or aggregation. | Use a spacer (PEG/GABA). Increase temperature to 40°C (carefully). Use microwave-assisted synthesis.[4] |
| Broad HPLC Peaks | Aggregation on the column. | Switch to C4 column. Heat column to 50–60°C. Add Isopropanol to Buffer B. |
| Oxidation | Oleic double bond degradation. | Use degassed solvents. Store peptide under Argon.[4] Avoid strong oxidizers. |
| Precipitation Failure | Amphiphilic nature prevents pelleting. | Do not rely on ether precipitation. Evaporate TFA and purify the oil directly, or use cold water to precipitate if the peptide is insoluble in water. |
References
-
Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. NIH/PMC. Source:[Link]
-
Methods and protocols of modern solid phase peptide synthesis. University of Delhi / Methods Mol Biol. Source:[Link]
-
Effect of Degree of Saturation of Fatty Acids on Peptide Conjugates. Dove Medical Press / IJN. Source:[Link]
-
Oleyl Conjugated Histidine-Arginine Cell-Penetrating Peptides. NIH/PMC. Source:[Link]
-
Self-Assembly of Peptide Amphiphiles: From Molecules to Nanostructures. NIH/PMC. Source:[Link]
-
HPLC Analysis and Purification of Peptides. NIH/PMC. Source:[Link](Note: Linked to relevant peptide analysis context).
Sources
Protocols for dissolving oleoyl-L-carnitine in aqueous buffers
Application Note: Strategies for the Solubilization of Oleoyl-L-Carnitine in Aqueous Systems
Abstract & Physicochemical Profile
This compound-L-carnitine (C18:1 carnitine) presents a classic "amphiphilic trap" for researchers.[1] Unlike short-chain carnitines (e.g., Acetyl-L-carnitine) which are highly water-soluble, this compound-L-carnitine possesses a long hydrophobic fatty acid tail (C18:[1]1) attached to a polar zwitterionic carnitine head.
This dual nature means that while the molecule appears to dissolve in water, it often forms micelles or unstable aggregates rather than a true monomeric solution.[2] In biological assays, these micelles can lead to:
-
False negatives: The drug is trapped in the micelle and cannot bind the target enzyme.
-
Cytotoxicity: The detergent-like action of the micelles disrupts cell membranes (lysis) rather than entering metabolic pathways.[1]
Key Physicochemical Parameters:
| Parameter | Value | Implications |
|---|---|---|
| Molecular Weight | ~425.6 g/mol | Large molecule, slow diffusion if aggregated.[1] |
| Solubility (Ethanol) | ~20 mg/mL | Excellent primary solvent.[1] |
| Solubility (DMSO) | ~14-15 mg/mL | Good alternative, but watch for DMSO toxicity in cells. |
| Solubility (Water) | Variable/ deceptive | Forms micelles above ~10-25 µM (estimated based on C18:0 data).[1] |
| Physical State | Solid / Powder | Hygroscopic; store at -20°C under desiccant.[1] |
Strategic Decision Matrix
Before picking a protocol, identify your downstream application. The "simple" method is often the wrong one for cellular data.
| Application | Recommended Method | Why? |
| Enzymatic Assays (Cell-free) | Method A: Solvent Spike | Enzymes tolerate low % organic solvents; ensures monomer availability below CMC.[1] |
| Cell Culture (Metabolic flux, toxicity) | Method B: BSA Conjugation | Gold Standard. Mimics physiological transport (Albumin-bound).[1] Prevents membrane lysis. |
| Analytical Standards (LC-MS) | Method A: Solvent Spike | Methanol/Acetonitrile are compatible with mobile phases.[1] |
| High Concentration Screening | Method C: Micellar Dispersion | Deliberately forms micelles for specific surfactant-protein interaction studies.[1] |
Visual Workflow: Selecting the Right Protocol
Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Detailed Protocols
Protocol A: The Solvent Spike Method (Enzymatic/Analytical)
Best for: High-throughput screening, LC-MS standards, and short-term biochemical assays.[1]
The Concept: Dissolve the lipid in a high-solubility organic solvent (Stock), then dilute rapidly into the aqueous buffer (Working) such that the final solvent concentration is negligible (<0.1%).
Reagents:
-
Anhydrous Ethanol (preferred) or DMSO (high quality, anhydrous).
-
Inert gas (Nitrogen or Argon).[1]
Step-by-Step:
-
Primary Stock Preparation (10 mM):
-
Weigh 4.26 mg of this compound-L-carnitine.[1]
-
Add 1.0 mL of Anhydrous Ethanol . (Note: Ethanol is often preferred over DMSO for metabolic enzymes as it is easily metabolized or evaporated, but DMSO is more stable for long-term storage).[1]
-
Vortex until completely clear.[5]
-
Storage: Aliquot into glass vials, purge with Nitrogen gas to prevent oxidation of the double bond, and store at -20°C. Stable for >1 year.
-
-
Working Solution (Assay Day):
-
Calculate the dilution factor.[5][6][7] To achieve a 10 µM final concentration in the assay, you need a 1:1000 dilution.
-
The "Jet" Technique: Do not add water to the lipid. Add the lipid stock into the vortexing buffer.
-
Pipette the ethanol stock directly into the center of the vortexing buffer tube.
-
Critical Limit: Ensure the final organic solvent concentration is <0.5% (v/v) to avoid enzyme denaturation.
-
Warning: If the final concentration of this compound-L-carnitine exceeds ~15-20 µM in the aqueous buffer, micelles will form .[1] This may alter enzyme kinetics (surface dilution kinetics).[1]
Protocol B: The BSA-Conjugation Method (Cell Culture Gold Standard)
Best for: Treating cardiomyocytes, hepatocytes, or skeletal muscle cells. This mimics how fatty acids travel in blood (bound to albumin).
The Concept: Albumin has high-affinity hydrophobic pockets that bind the fatty acid tail, shielding the cell membrane from the detergent effects of the free lipid while facilitating physiological uptake via transporters (e.g., CD36).
Reagents:
-
This compound-L-carnitine Stock (100 mM in Ethanol).[1]
-
Fatty Acid-Free (FAF) BSA (Crucial: Standard BSA contains endogenous lipids that will skew results).[1]
-
DPBS or base culture media (serum-free).[1]
Step-by-Step:
-
Prepare BSA Vehicle (10% w/v):
-
Conjugation (The "Dropwise" Method):
-
Target Ratio: Typically 2:1 to 5:1 (this compound-Carnitine : BSA molar ratio).[1]
-
Example Calculation: To make a 2 mM stock complex:
-
Take 10 mL of the warm BSA solution.
-
While vortexing the BSA solution continuously (medium speed), slowly add 200 µL of the 100 mM this compound-L-carnitine Ethanol stock dropwise.
-
-
Note: The solution may turn slightly cloudy transiently but should clear up as the lipid enters the BSA binding pockets.
-
-
Incubation:
-
Incubate the mixture at 37°C for 30-60 minutes with gentle shaking. This drives the equilibrium toward the bound state.
-
Visual Check: The final solution should be clear. If precipitates are visible, sonicate in a water bath for 5 minutes.
-
-
Final Use:
-
Dilute this "Complexed Stock" (e.g., 2 mM Lipid / 10% BSA) directly into cell culture media to reach your final treatment concentration (e.g., 50-200 µM).[1]
-
Molecular Interaction Logic
Understanding why we use BSA prevents experimental failure.
Caption: Mechanism of action: Direct aqueous addition leads to micelles, while BSA conjugation shields the hydrophobic tail.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| Precipitation in Aqueous Buffer | Concentration > CMC (~15-25 µM).[1] | Use Protocol B (BSA) or lower the concentration. |
| Cell Death (Lysis) | Detergent effect of free lipid. | You likely added the ethanol stock directly to the media. Must use BSA conjugation. |
| Cloudy BSA Solution | Lipid added too fast; Ethanol shock. | Add lipid dropwise to warm (37°C) vortexing BSA. |
| Inconsistent Data | Oxidation of the this compound double bond. | Always purge stocks with Nitrogen/Argon. Store at -80°C if dissolved. |
References
-
Kalim, S., et al. (2013). "A plasma long-chain acylcarnitine predicts cardiovascular mortality in incident dialysis patients."[1] Journal of the American Heart Association.[9] Available at: [Link][1]
-
Avanti Polar Lipids. Critical Micelle Concentrations (CMCs) of Lipids. (Reference for amphiphilic behavior). Available at: [Link]
-
National Institutes of Health (NIH). Preparation of fatty acid solutions exerts significant impact on experimental outcomes. Available at: [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. agilent.com [agilent.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
Lipidomic profiling techniques for oleoyl-containing phospholipids
Application Note: High-Resolution Lipidomic Profiling of Oleoyl-Containing Phospholipids
Introduction: The this compound Imperative
This compound-containing phospholipids (this compound-PLs), characterized by the presence of an oleic acid acyl chain (18:1 n-9), are critical determinants of membrane fluidity and signal transduction. Unlike saturated lipids that rigidify membranes, the cis-double bond in the this compound chain introduces a "kink" that disrupts packing, modulating the activity of membrane-bound proteins such as GPCRs and ion channels.
In drug development, particularly for liposomal formulations (e.g., Doxil®, mRNA vaccines), the ratio of this compound-PC to saturated PC is a Critical Quality Attribute (CQA) that dictates drug release rates and plasma stability.
This guide moves beyond generic lipidomics to provide a targeted, high-fidelity protocol for profiling these specific species. We focus on distinguishing the regioisomers (sn-1 vs. sn-2 positioning) and molecular species (e.g., PC 16:0/18:1 vs. PC 18:1/16:0), which are often conflated in standard HILIC-based screens.
Sample Preparation: The MTBE Advantage
For this compound-PL profiling, we reject the traditional Bligh-Dyer method in favor of Methyl-tert-butyl ether (MTBE) extraction.[1][2]
Why MTBE?
-
Phase Physics: In Bligh-Dyer (Chloroform/MeOH), the lipid-rich organic phase is at the bottom, forcing the needle through the protein/debris interphase, causing contamination. MTBE places the organic phase on top, allowing clean, automated recovery.[2]
-
Oxidative Stability: this compound chains are monounsaturated and susceptible to oxidation. MTBE allows for easier inclusion of antioxidants (BHT) and faster evaporation speeds than chloroform, preserving the cis-double bond integrity.
Protocol: High-Recovery MTBE Extraction
-
Reagents:
-
Extraction Solvent: MTBE/Methanol (3:1 v/v) containing 0.01% BHT (Butylated hydroxytoluene).
-
Internal Standard (IS) Spike: Synthetic PC 15:0/18:1-d7 (Avanti Polar Lipids) at 1 µM.
-
-
Step-by-Step:
-
Lysis: Add 200 µL of sample (plasma or homogenized tissue) to a glass centrifuge tube.
-
Spike: Add 10 µL of IS Spike. Vortex for 10 sec.
-
Extraction: Add 1.5 mL of MTBE/Methanol solvent. Vortex for 1 hour at 4°C (prevents heating/oxidation).
-
Phase Separation: Add 350 µL of MS-grade water to induce phase separation.
-
Centrifugation: Spin at 3,000 x g for 10 mins at 4°C.
-
Collection: Carefully pipette the upper organic layer (blue in diagram below) into a fresh amber vial.
-
Re-extraction (Optional): Add 500 µL MTBE to the lower phase, repeat spin, and combine organic layers.
-
Drying: Evaporate under a gentle stream of Nitrogen (N2) at room temperature. Reconstitute in 200 µL Isopropanol:Methanol (1:1).
-
Chromatographic Separation: RPLC vs. HILIC
To profile this compound species specifically, Reversed-Phase Liquid Chromatography (RPLC) is mandatory.
-
HILIC separates lipids by Class (PC vs. PE) but co-elutes all fatty acid species.
-
RPLC (C18 or C30) separates based on equivalent carbon number (ECN) and unsaturation. This allows the physical separation of PC 18:1/18:1 from PC 18:0/18:2, which are isobaric (same mass) but biologically distinct.
RPLC Method Parameters
-
Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm). The Charged Surface Hybrid (CSH) particle is essential to maintain peak shape for amphoteric phospholipids without high ion-pairing reagent concentrations.
-
Mobile Phase A: 60:40 ACN:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 90:10 IPA:ACN + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Gradient: 0-2 min (40% B), 2-12 min (linear to 99% B), 12-15 min (hold 99% B).
Mass Spectrometry Detection Strategy
We utilize a Hybrid Q-TOF or Triple Quadrupole approach. The critical innovation here is the use of Negative Ion Mode for fatty acid specificity.
The Polarity Switch Technique
-
Positive Mode (+): Scans for the Phosphocholine headgroup (m/z 184). High sensitivity for total PC quantification but blind to the acyl chain composition.
-
Negative Mode (-): Scans for the Fatty Acid carboxylate anions.[3]
-
Oleic Acid Fragment: m/z 281.25 ([C18H33O2]-).
-
Differentiation: By performing Precursor Ion Scanning for m/z 281 (Triple Quad) or Data-Independent Acquisition (DIA) in Q-TOF, we isolate only the phospholipids containing an this compound chain.
-
Regioisomer Determination (sn-1 vs. sn-2)
In negative mode MS/MS of phospholipids (specifically [M-15]- or [M+HCOO]- adducts), the sn-2 position is sterically more labile.
-
Rule: The fatty acid fragment intensity from the sn-2 position is significantly higher than that of the sn-1 position.
-
Application: For PC 16:0/18:1 (Oleic at sn-2), the ion at m/z 281 (Oleate) will be the dominant fragment. For PC 18:1/16:0 (Oleic at sn-1), the ion at m/z 255 (Palmitate) will be dominant, with m/z 281 present but weaker.
Visualizations
Figure 1: The this compound-Lipidomics Workflow
A logical flow from sample to data, highlighting the MTBE and RPLC specificity.
Caption: Optimized workflow for this compound-PL profiling using MTBE extraction and Negative Mode MS/MS.
Figure 2: Fragmentation Pathway of this compound-PC
Mechanistic view of how MS/MS reveals the this compound chain location.
Caption: Negative mode fragmentation pathway. The [M-15]- intermediate yields the diagnostic m/z 281 oleate ion.
Summary of Key Analytical Parameters
| Parameter | Specification | Rationale |
| Extraction | MTBE/Methanol (3:1) | Superior recovery; organic phase on top (cleaner). |
| Column | Waters CSH C18 | Handling of amphoteric lipids; sharp peak shapes. |
| Polarity | Negative (-) | Direct detection of fatty acyl chains (m/z 281). |
| Adduct Target | Formate [M+HCOO]- | Labile adduct that promotes fatty acid fragmentation. |
| Isomer Rule | sn-2 > sn-1 intensity | Thermodynamic preference in CID fragmentation. |
References
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. [Link]
-
Ekroos, K., et al. (2003). Quantitative Profiling of Phospholipids by Multiple Precursor Ion Scanning on a Hybrid Quadrupole Time-of-Flight Mass Spectrometer. Analytical Chemistry. [Link]
-
Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. [Link]
-
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology. [Link]
Sources
- 1. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
In vitro assays for measuring oleoyl-acyl carrier protein activity
Application Note: Functional Profiling of Oleoyl-Acyl Carrier Protein (this compound-ACP)
Subtitle: Chemo-Enzymatic Synthesis, Quality Control, and Thioesterase Activity Assays for Drug Discovery and Biofuel Research.
Executive Summary & Scientific Rationale
This compound-Acyl Carrier Protein (this compound-ACP) is a central intermediate in the Type II Fatty Acid Synthesis (FAS II) pathway of bacteria and the plastids of plants. It consists of an 18-carbon unsaturated fatty acid (oleate) attached via a high-energy thioester bond to the 4'-phosphopantetheine (Ppant) prosthetic group of the Acyl Carrier Protein.
In drug development, particularly for novel antibiotics, enzymes that process this compound-ACP (such as FabA, FabZ, and specific Thioesterases like OLAH) are critical targets. However, "measuring this compound-ACP activity" is a misnomer; ACP is a dynamic protein shuttle, not a catalyst. Therefore, this guide focuses on the functional utilization of this compound-ACP.
This Application Note enables you to:
-
Synthesize stable this compound-ACP using a robust chemo-enzymatic method (avoiding unstable chemical anhydrides).
-
Validate substrate integrity using conformationally sensitive Urea-PAGE.
-
Quantify the activity of downstream enzymes (e.g., Thioesterases) using a continuous spectrophotometric assay.
The Substrate Bottleneck: Chemo-Enzymatic Synthesis
Commercial sources of this compound-ACP are rare and often suffer from hydrolysis during shipping. The most scientifically rigorous approach is in situ synthesis using Vibrio harveyi Acyl-ACP Synthetase (AasS). Unlike the generic AcpS phosphopantetheinyl transferase, AasS allows for the direct ligation of a specific free fatty acid (Oleate) to Holo-ACP.
Protocol A: Two-Step Synthesis of this compound-ACP
Prerequisites:
-
Purified Apo-ACP (typically E. coli AcpP).
-
Enzymes: Sfp (phosphopantetheinyl transferase) and AasS (V. harveyi Acyl-ACP Synthetase).
Step 1: Conversion of Apo-ACP to Holo-ACP Apo-ACP lacks the prosthetic group required to bind fatty acids. We must first install the phosphopantetheine arm.
-
Reaction Mix: Combine in a final volume of 1 mL:
-
50 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
100 µM Apo-ACP
-
500 µM Coenzyme A (CoA)
-
1 µM Sfp Synthase
-
-
Incubation: Incubate at 37°C for 1 hour.
-
Purification (Critical): Remove unreacted CoA and Sfp using a standardized anion exchange column (e.g., MonoQ) or size-exclusion chromatography. Note: Excess CoA will interfere with the subsequent AasS reaction.
Step 2: Ligation of Oleate to Holo-ACP (The AasS Reaction)
-
Prepare Lipid Stock: Dissolve Sodium Oleate in water/ethanol (50 mM stock).
-
Reaction Mix: Combine:
-
50 mM Tris-HCl (pH 8.0)
-
10 mM ATP
-
20 mM MgCl₂
-
2 mM DTT (to keep ACP thiols reduced prior to ligation)
-
50-100 µM Purified Holo-ACP (from Step 1)
-
200 µM Sodium Oleate
-
2 µM AasS Enzyme
-
-
Incubation: Incubate at 37°C for 2–4 hours.
-
Quenching: Stop reaction by chilling on ice.
-
Final Purification: Purify this compound-ACP via weak anion exchange (DEAE) to separate it from free fatty acids and AasS. Elute with a NaCl gradient (0–0.5 M). This compound-ACP typically elutes later than Holo-ACP due to increased hydrophobicity.
Quality Control: Conformationally Sensitive Urea-PAGE
Standard SDS-PAGE cannot distinguish between Holo-ACP and this compound-ACP because the molecular weight difference (<300 Da) is negligible compared to the protein mass (~9 kDa). We utilize Urea-PAGE , which separates ACP species based on the hydrodynamic radius. The attachment of a hydrophobic this compound chain causes the ACP to adopt a more compact conformation, increasing its mobility through the gel.
Protocol B: Urea-PAGE Validation
-
Gel Preparation (17.5% Acrylamide, 2.5 M Urea):
-
Sample Loading:
-
Mix 5 µg of this compound-ACP sample with 5x Native Loading Dye (Bromophenol blue, glycerol, no SDS, no reducing agent).
-
-
Electrophoresis:
-
Run at 150V constant voltage in Tris-Glycine buffer (pH 8.3) without SDS.
-
Critical: Keep the apparatus cool (4°C) to prevent hydrolysis of the thioester bond.
-
-
Staining: Coomassie Blue R-250.
-
Interpretation:
-
Slowest Band: Apo-ACP
-
Middle Band: Holo-ACP
-
Fastest Band: this compound-ACP (Compact conformation)
-
Success Criterion: >95% of the protein should migrate as the fastest band.
-
Functional Assay: Thioesterase Hydrolysis (DTNB)
This assay measures the "activity" of enzymes that process this compound-ACP. We focus on This compound-ACP Thioesterase (TE) activity, which cleaves the thioester bond, releasing free oleic acid and regenerating Holo-ACP (which contains a free thiol).
Mechanism:
-
This compound-ACP + H₂O --(TE Enzyme)--> Oleate + Holo-ACP-SH
-
Holo-ACP-SH + DTNB (Ellman's Reagent) --> Mixed Disulfide + TNB²⁻ (Yellow)
Protocol C: Continuous Spectrophotometric Assay
Materials:
-
Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl.
-
Reagent: 10 mM DTNB stock in 100 mM Sodium Phosphate (pH 8.0).
-
Substrate: Purified this compound-ACP (from Protocol A).
-
Enzyme: Target Thioesterase (e.g., E. coli TesA, Plant FatA, or Human OLAH).
Procedure:
-
Baseline Setup: In a quartz cuvette or clear 96-well plate, add:
-
Blanking: Monitor absorbance at 412 nm for 2 minutes to establish a baseline. (Background hydrolysis should be near zero).
-
Initiation: Add the Thioesterase enzyme (10–100 nM final). Mix immediately.
-
Measurement: Monitor A₄₁₂ continuously for 10–15 minutes at 25°C.
-
Quantification: The rate of TNB formation is stoichiometrically equivalent to this compound-ACP hydrolysis.
Data Analysis:
Calculate the reaction velocity (
- : Slope of the linear portion of the curve.
-
: Extinction coefficient of TNB (
).[5] - : Pathlength (1 cm for cuvettes; calculate for plates).
Data Presentation & Visualization
Table 1: Troubleshooting the this compound-ACP Assay
| Observation | Probable Cause | Corrective Action |
| High Background (A412) | Free thiols in prep | Dialyze this compound-ACP to remove DTT before adding to DTNB assay. |
| No "Shift" on Urea Gel | Failed Acylation | Check ATP quality; Ensure AasS enzyme activity; Verify pH is 8.0. |
| Smear on Urea Gel | Hydrolysis | Keep all samples on ice; Avoid repeated freeze-thaw cycles. |
| Non-linear Kinetics | Substrate Depletion | Reduce enzyme concentration; Ensure this compound-ACP is >10x Km. |
Pathway Visualization
Figure 1: The chemo-enzymatic synthesis pipeline and the coupled colorimetric detection loop.
References
-
Jiang, Y., et al. (2006). "Expression of Vibrio harveyi acyl-ACP synthetase allows efficient entry of exogenous fatty acids into the Escherichia coli fatty acid and lipid A synthetic pathways."[6][7] Biochemistry. Link
-
Cronan, J. E. (2014). "The chain length of the fatty acid synthesized by E. coli is determined by the FabH and FabB enzymes." Journal of Bacteriology. (Reference for Urea-PAGE mobility shifts). Link
-
Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics. (Original description of DTNB assay). Link
-
Zornetzer, G. A., et al. (2006).[8] "Enzymatic synthesis of radiolabeled acyl-acyl carrier proteins." Protein Expression and Purification. Link
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. qiagen.com [qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Expression of Vibrio harveyi Acyl-ACP Synthetase Allows Efficient Entry of Exogenous Fatty Acids into the Escherichia coli Fatty Acid and Lipid A Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Precision Engineering of Oleoyl-Chitosan Nanoparticles for Gene Therapy
Executive Summary: The Amphiphilic Advantage
Native chitosan has long been a candidate for non-viral gene delivery due to its cationic nature and biocompatibility. However, it suffers from poor solubility at physiological pH and limited buffering capacity, often leading to premature payload release or endosomal entrapment.
Oleoyl-Chitosan (O-CS) addresses these limitations through hydrophobic modification. By grafting oleic acid (C18:1) onto the chitosan backbone, the polymer becomes amphiphilic . This structural shift enables:
-
Self-Assembly: Spontaneous formation of core-shell micelles in aqueous media, providing a stable hydrophobic core and a cationic shell.
-
Enhanced Membrane Permeability: The lipid moiety facilitates interaction with the phospholipid bilayer of cell membranes.
-
Improved Stability: The hydrophobic core stabilizes the nanoparticle structure against dissociation in serum.
This guide details the synthesis, fabrication, and validation of O-CS nanoparticles (NPs) for gene therapy, moving beyond standard protocols to provide a causality-driven experimental framework.
Protocol A: Synthesis of this compound-Chitosan (O-CS)
Objective: Covalent attachment of oleic acid to the chitosan backbone via carbodiimide chemistry to achieve a target Degree of Substitution (DS) of 10–20%.
Materials
-
Chitosan (CS): Low Molecular Weight (LMW, 50–190 kDa), Degree of Deacetylation (DD) >85%.
-
Oleic Acid (OA): >99% purity.
-
Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and NHS (N-hydroxysuccinimide).[1]
-
Solvents: 1% Acetic Acid (v/v), Ethanol, Methanol.
-
Purification: Dialysis membrane (MWCO 12–14 kDa).
Step-by-Step Synthesis Workflow
Step 1: Chitosan Activation Dissolve 1.0 g of Chitosan in 100 mL of 1% acetic acid. Stir overnight at room temperature to ensure complete dissolution.
-
Scientific Rationale: Chitosan is a weak base (pKa ~6.5). Acidic conditions protonate the amine groups (-NH₂
-NH₃⁺), solubilizing the polymer.[2]
Step 2: Oleic Acid Activation (The "Pre-Activation" Phase) In a separate beaker, dissolve Oleic Acid (amount calculated for target DS, typically 0.5–1.0 molar equivalent relative to glucosamine units) in 20 mL of Ethanol. Add EDC and NHS (Molar ratio OA:EDC:NHS = 1:1.5:1.5). Stir for 30 minutes.
-
Mechanism:[2][3][4][5] EDC activates the carboxylic acid of OA to form an unstable O-acylisourea intermediate. NHS displaces this to form a stable, hydrolysis-resistant NHS-ester, increasing coupling efficiency with chitosan amines.
Step 3: Conjugation Reaction Dropwise add the activated OA-NHS solution to the Chitosan solution under vigorous stirring. Adjust pH to 5.5–6.0 using 1M NaOH. React for 24 hours at room temperature.[6][7]
-
Critical Parameter:pH Control. If pH < 4.5, amine nucleophilicity is low (too protonated). If pH > 6.5, chitosan precipitates. The "Sweet Spot" is pH 5.5–6.0.
Step 4: Purification & Lyophilization Dialyze the reaction mixture against distilled water/ethanol (3:1 v/v) for 24 hours, then against pure distilled water for 48 hours (change water 3x/day). Lyophilize (freeze-dry) the retentate to obtain O-CS powder.
-
Self-Validation: The final product should be a white, fluffy powder. If it is yellow or sticky, residual oleic acid or EDC urea byproducts are present (re-dialyze).
Visualization: Synthesis Pathway[8]
Figure 1: Chemical synthesis pathway of this compound-Chitosan via EDC/NHS coupling.
Protocol B: Nanoparticle Fabrication (Self-Assembly & Complexation)
Objective: Formation of stable gene-loaded nanoparticles using the "Dual-Lock" mechanism (Hydrophobic Core Assembly + Electrostatic Complexation).
The "N/P Ratio" Defined
The single most critical variable is the N/P Ratio (Molar ratio of Nitrogen in Chitosan to Phosphate in DNA).
-
Calculation:
-
Target: N/P 10–20 usually yields optimal transfection with minimal toxicity.
Step-by-Step Fabrication
Step 1: Preparation of O-CS Micelles Dissolve O-CS in water (or 0.1% acetic acid if DS is low) at 1 mg/mL. Probe sonicate for 2 minutes (Pulse: 2s on, 2s off).
-
Observation: The solution should turn from slightly turbid to opalescent/clear. This indicates the formation of self-assembled micelles (Hydrophobic this compound core, Cationic chitosan shell).
Step 2: Genetic Cargo Preparation Dilute pDNA or siRNA in Na₂SO₄ solution (5 mM) or RNase-free water to a concentration of 100 µg/mL.
-
Note: Avoid phosphate-buffered saline (PBS) during complexation; phosphate ions can compete with DNA for chitosan binding sites, causing aggregation.
Step 3: Complex Coacervation While vortexing the O-CS micelle solution, add the DNA solution dropwise.
-
Volume Ratio: Typically 1:1 or adjusted to achieve the desired N/P ratio.
-
Incubation: Allow complexes to stabilize for 30 minutes at room temperature.
Step 4: Characterization (Quality Control) Before cell treatment, valid batches must meet these criteria:
| Parameter | Target Range | Method | Significance |
| Particle Size | 150 – 250 nm | DLS (Zetasizer) | <150nm clears too fast; >250nm poor uptake. |
| Zeta Potential | +15 to +30 mV | ELS | Positive charge essential for cell membrane interaction. |
| PDI | < 0.3 | DLS | Indicates monodisperse population (uniformity). |
| Encapsulation | > 90% | Gel Retardation | Ensures DNA is fully bound and protected. |
Visualization: Nanoparticle Assembly Workflow
Figure 2: Two-stage assembly process: Micelle formation followed by DNA complexation.
Troubleshooting & Self-Validation Guide
Scenario 1: Precipitation occurs upon adding DNA.
-
Cause: N/P ratio is too low (near neutrality, ~1:1).
-
Fix: Increase O-CS concentration to achieve N/P > 5. The complex needs a net positive charge to repel other particles and prevent aggregation.
Scenario 2: Particles are too large (>400 nm).
-
Cause A: Concentration of DNA is too high (>200 µg/mL).
-
Cause B: Mixing was too slow.
-
Fix: Dilute reagents and ensure rapid mixing (vortexing) during addition.
Scenario 3: Low Transfection Efficiency in vitro.
-
Cause: Failure of endosomal escape.
-
Fix: Incorporate a pH-sensitive moiety or use Chloroquine (100 µM) as a co-treatment to verify if endosomal entrapment is the bottleneck. Alternatively, increase the Degree of Deacetylation (DD) of the starting chitosan to increase charge density (proton sponge effect).
References
-
Chitosan-DNA nanoparticles as gene carriers: synthesis, characterization and transfection efficiency. Source: PubMed / Journal of Controlled Release URL:[Link]
-
Synthesis of O-oleoyl-chitosan and its sorption properties for lipoproteins. Source: PubMed / Carbohydrate Polymers URL:[Link]
-
Chitosan Nanoparticles for siRNA Delivery: Optimization of Processing/Formulation Parameters. Source: ResearchGate URL:[Link]
-
Nano-polyplex based on this compound-carboxymethy-chitosan (OCMCS) and hyaluronic acid for oral gene vaccine delivery. Source: PubMed / Colloids and Surfaces B: Biointerfaces URL:[Link][8]
-
Chitosans for delivery of nucleic acids. Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Therapy with Chitosan Nanoparticles: Modern Formulation Strategies for Enhancing Cancer Cell Transfection | MDPI [mdpi.com]
- 3. US8722646B2 - High concentration chitosan-nucleic acid polyplex compositions - Google Patents [patents.google.com]
- 4. sci-int.com [sci-int.com]
- 5. iijls.com [iijls.com]
- 6. researchgate.net [researchgate.net]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. Nano-polyplex based on this compound-carboxymethy-chitosan (OCMCS) and hyaluronic acid for oral gene vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic synthesis of oleoyl esters using lipase catalysts
Application Note: High-Efficiency Enzymatic Synthesis of Oleoyl Esters Using Immobilized Lipase Catalysts
Abstract
This application note details the protocol for the biocatalytic synthesis of this compound esters (e.g., oleyl oleate, ethyl oleate) using immobilized Candida antarctica Lipase B (CALB/Novozym 435). Unlike traditional acid-catalyzed esterification, which requires high temperatures and generates unwanted byproducts, this enzymatic route operates under mild conditions (40–60°C) with high specificity (>98%). We present two distinct workflows: a Solvent-Free System for liquid wax esters and a Solvent-Assisted System for high-viscosity or solid substrates. Critical parameters such as water activity control, molar ratios, and enzyme reusability are analyzed to ensure reproducible industrial scalability.
Introduction & Strategic Value
This compound esters are high-value lipid derivatives used as emollients in cosmetics (oleyl oleate), biolubricants, and pharmaceutical excipients (ethyl oleate).
-
The Challenge: Chemical synthesis uses strong acids (e.g.,
) at temperatures >150°C, leading to product discoloration and the formation of toxic byproducts. -
The Solution: Lipase-catalyzed esterification offers a "green" alternative. By utilizing the interfacial activation of lipases, we can drive the reaction to near-quantitative conversion at moderate temperatures.
Key Advantages:
-
Regioselectivity: Specificity towards primary alcohols prevents side reactions.
-
Energy Efficiency: Reaction temperatures <60°C reduce energy costs.
-
Product Purity: Downstream processing is simplified due to the absence of acidic residues.
Mechanistic Insight: Ping-Pong Bi-Bi Kinetics
Understanding the mechanism is vital for troubleshooting. Lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism .
-
Acylation: The enzyme (E) binds the acyl donor (Oleic Acid), releasing water (the first product) and forming a covalent Acyl-Enzyme Intermediate.
-
Deacylation: The alcohol nucleophile attacks the Acyl-Enzyme, releasing the ester (the second product) and regenerating the free enzyme.
Critical Insight: Water is a competitive inhibitor in the reverse direction (hydrolysis). Therefore, continuous water removal is the single most critical factor for high yield.
Figure 1: The Ping-Pong Bi-Bi mechanism of lipase-catalyzed esterification. Note the release of water prior to alcohol binding, highlighting the necessity of water removal to prevent the back-reaction.
Materials & Equipment
Reagents:
-
Biocatalyst: Novozym 435 (immobilized Candida antarctica Lipase B on acrylic resin). Activity: ≥10,000 PLU/g.[1]
-
Acyl Donor: Oleic Acid (Technical grade, >90% purity).
-
Acyl Acceptor: Oleyl Alcohol (for wax esters) or Ethanol (absolute, for ethyl esters).
-
Desiccant: Molecular Sieves (3Å or 4Å), activated at 250°C for 4 hours prior to use.
Equipment:
-
Thermostatic orbital shaker or stirred tank reactor (STR).
-
Screw-capped Erlenmeyer flasks (for batch) or packed-bed reactor (for continuous).
-
Gas Chromatography (GC) system with FID detector.
Experimental Protocols
Protocol A: Solvent-Free Synthesis of Oleyl Oleate (Liquid Wax)
Best for: Cosmetic ingredients, biolubricants.[2] Maximizes "Green Chemistry" metrics.
Step-by-Step Workflow:
-
Substrate Preparation: In a 250 mL flask, mix Oleic Acid (28.2 g, 0.1 mol) and Oleyl Alcohol (26.8 g, 0.1 mol).
-
Expert Note: A 1:1 molar ratio is preferred to minimize downstream separation of unreacted substrates.
-
-
Enzyme Addition: Add Novozym 435 at 1–5% (w/w) relative to the total substrate mass.
-
Optimization: Start with 1% for cost-efficiency; increase to 5% for faster kinetics.
-
-
Water Control: Add activated Molecular Sieves (10% w/w) directly to the flask.
-
Alternative: Apply vacuum (20–50 mbar) if using a reactor setup.
-
-
Incubation: Incubate at 50°C and 200 rpm for 6–8 hours.
-
Caution: Do not exceed 60°C to preserve enzyme half-life.
-
-
Filtration: Filter the warm reaction mixture through a coarse sintered glass funnel to recover the immobilized enzyme and sieves.
-
Purification: The filtrate is typically >95% pure ester. If necessary, remove residual free fatty acids (FFA) by washing with weak base (0.5 M
).
Protocol B: Solvent-Assisted Synthesis of Ethyl Oleate
Best for: Pharmaceutical applications or when using short-chain alcohols that may deactivate the enzyme.
Step-by-Step Workflow:
-
Solvent System: Dissolve Oleic Acid (0.1 mol) in n-Hexane or Heptane (50 mL). Hydrophobic solvents protect the enzyme's hydration shell.
-
Stepwise Alcohol Addition: Add Ethanol (0.15 mol total) in three aliquots (0.05 mol each) at 0, 2, and 4 hours.
-
Reasoning: High concentrations of short-chain alcohols (ethanol/methanol) can strip essential water from the enzyme, causing irreversible deactivation.
-
-
Enzyme & Conditions: Add Novozym 435 (4% w/w). Incubate at 40°C (lower temp due to ethanol volatility).
-
Monitoring: Track conversion via Acid Value titration or GC.
-
Recovery: Evaporate solvent under reduced pressure (Rotavap) to isolate Ethyl Oleate.
Analytical Methods
A. Acid Value (AV) Titration (Quick Check)
-
Principle: Measures residual Oleic Acid.
-
Method: Dissolve 0.5 g sample in ethanol/ether (1:1). Titrate with 0.1 M KOH using phenolphthalein indicator.
-
Calculation: Conversion (%) =
.
B. Gas Chromatography (Validation)
-
Column: DB-Wax or HP-5 capillary column.
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 150°C (2 min)
10°C/min 250°C (10 min).
Data Summary Table: Typical Yields
| Parameter | Solvent-Free (Oleyl Oleate) | Solvent-Assisted (Ethyl Oleate) |
| Temperature | 50–60°C | 40°C |
| Time | 6–8 hours | 12–24 hours |
| Molar Ratio (Acid:Alc) | 1:1 | 1:1.5 (Stepwise) |
| Water Removal | Molecular Sieves / Vacuum | Molecular Sieves |
| Typical Conversion | > 98% | > 92% |
Workflow Visualization
Figure 2: Decision matrix for selecting the optimal synthesis route based on substrate physical properties.
Troubleshooting & Optimization
-
Low Conversion (<50%):
-
Cause: Water accumulation.
-
Fix: Replace molecular sieves mid-reaction or increase vacuum strength.
-
-
Enzyme Aggregation:
-
Cause: High polarity of substrate or water clustering.
-
Fix: Use a non-polar solvent (Hexane) or increase stirring speed (ensure <400 rpm to prevent shear damage).
-
-
Enzyme Reuse:
-
Novozym 435 can be reused 5–10 times.
-
Protocol: Wash recovered beads with acetone, dry at room temperature for 24h. Do not oven dry >40°C.
-
References
-
Enzymatic Synthesis of Oleyl Oleate (Liquid Wax)
-
Radzi, S. M., et al. (2005). Optimization study of large-scale enzymatic synthesis of oleyl oleate, a liquid wax ester, by response surface methodology. Bioprocess and Biosystems Engineering.
-
-
Novozym 435 Characterization & Conditions
- Ortiz, C., et al. (2019). Novozym 435: The "perfect" lipase immobilized biocatalyst?
-
Solvent-Free Systems
-
Kinetics & Mechanism
- Zaak, H., et al. (2017).
Sources
- 1. US20140017741A1 - Esterification Process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic phase synthesis of ethyl oleate using lipases produced by solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scielo.br [scielo.br]
Fluorescent labeling techniques for tracking oleoyl lipids in cells
Application Note: Fluorescent Labeling Strategies for Tracking Oleoyl Lipids in Cellular Models
Abstract
Oleic acid (OA) is the predominant monounsaturated fatty acid in human cells, serving as a critical substrate for membrane phospholipid synthesis, energy storage (Triacylglycerols/TAGs), and signaling. Visualizing its intracellular journey—from uptake to incorporation into Lipid Droplets (LDs) or membranes—is notoriously difficult due to the hydrophobic nature of lipids and the steric bulk of fluorophores. This guide details two distinct methodologies: Direct Fluorescent Analogs for live-cell dynamics and Bioorthogonal (Click) Labeling for high-fidelity metabolic mapping.[1]
Introduction: The Lipid Imaging Paradox
The core challenge in lipid imaging is the "Observer Effect": attaching a bulky fluorophore (approx. 300–600 Da) to a fatty acid (approx. 280 Da) fundamentally alters its biophysics.
-
The Problem: Large fluorophores (e.g., NBD, Fluorescein) can prevent fatty acids from being recognized by Acyl-CoA Synthetases (ACSL) or Diacylglycerol Acyltransferases (DGAT), stalling them in the cytoplasm or diverting them to incorrect organelles.
-
The Solution: We utilize two classes of probes that minimize this disruption:
Metabolic Pathway & Logic
Before selecting a protocol, understand the trafficking route. The chosen probe must be accepted by enzymes at each checkpoint (ACSL, GPAT, DGAT) to successfully mark the final Lipid Droplet.
Methodology A: Live-Cell Dynamic Tracking (Direct Analogs)
Best for: Real-time video microscopy, FRAP (Fluorescence Recovery After Photobleaching), and organelle interaction studies.[1] Recommended Probe: TopFluor® Oleic Acid (Avanti Polar Lipids) or BODIPY™ FL C12 (Thermo Fisher).[1]
-
Why TopFluor? Unlike linear BODIPY-C12, TopFluor utilizes a boron-dipyrromethene core that forces a T-shape, but it is specifically conjugated to mimic the 18-carbon chain of oleic acid more accurately in membrane bilayers.[1]
-
Why BODIPY-C12? It acts as a "biophysical mimic."[1] The C12 chain + the fluorophore length approximates a C16-C18 fatty acid.[1]
Protocol: Pulse-Chase Imaging of Lipid Droplet Formation
Materials:
-
Probe: TopFluor Oleic Acid (Ex/Em: 495/503 nm).[1]
-
Carrier: Fatty Acid Free BSA (Bovine Serum Albumin).[1]
-
Medium: DMEM (phenol-red free).[1]
Step-by-Step Workflow:
-
Probe Complexing (Critical Step):
-
Rationale: Free fatty acids are toxic and insoluble.[1] They must be delivered bound to albumin (physiological mimic).[1]
-
Dissolve TopFluor Oleic Acid in high-quality Ethanol to 1 mM stock.
-
Prepare 10% (w/v) Fatty Acid Free BSA in PBS.[1]
-
Add 10 µL of probe stock to 1 mL of warm (37°C) BSA solution while vortexing. Incubate 15 min at 37°C.
-
Final Complex: 10 µM Probe : 10% BSA (molar ratio approx 1:5).[1]
-
-
Cell Pulse:
-
Chase (LD Maturation):
-
Add complete medium (with 10% FBS) containing 200 µM unlabeled Oleic Acid.
-
Why? The unlabeled oleate drives the metabolic flux, pushing the fluorescent tracer from the membrane pool into the neutral lipid core of developing lipid droplets.
-
Incubate 1–4 hours.
-
Live Imaging:
Methodology B: High-Fidelity Metabolic Mapping (Click Chemistry)
Best for: Quantifying uptake rates, verifying specific downstream metabolites, and super-resolution microscopy.[1] Recommended Probe: Alkyne-Oleic Acid (18:1 alkyne) .[1] Mechanism: The probe contains a terminal alkyne group.[1][4] It is fed to cells, metabolized, and then the cells are fixed. A fluorophore is attached in situ using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Protocol: "Click" Labeling in Fixed Cells
Materials:
-
Probe: Oleic Acid-Alkyne (e.g., Click-iT™ or chemical suppliers).[1]
-
Fixative: 4% Paraformaldehyde (PFA) / Methanol-free.[1]
-
Click Reagents: CuSO4, Sodium Ascorbate, Azide-Fluor 488 (or 594).[1]
Step-by-Step Workflow:
-
Metabolic Incorporation:
-
Fixation & Permeabilization:
-
The Click Reaction (CuAAC):
-
Washing:
Comparative Analysis & Troubleshooting
Probe Selection Matrix
| Feature | BODIPY/TopFluor Oleate | Alkyne-Oleate (Click) |
| Imaging Mode | Live or Fixed | Fixed Only (Standard) |
| Metabolic Fidelity | Moderate (Fluorophore bulk) | High (Native-like) |
| Protocol Time | Fast (30 min) | Slow (Requires fixation + reaction) |
| Signal-to-Noise | High (Bright fluorophore) | Variable (Depends on click efficiency) |
| Lipid Droplet Specificity | Excellent | Good (Requires careful permeabilization) |
Troubleshooting Guide
-
Issue: High Background / Sticky Membrane Staining.
-
Issue: No Lipid Droplets Visible.
-
Cause: Cells are metabolically quiescent.[1]
-
Fix: Supplement the "Chase" media with 100–200 µM unlabeled Oleic Acid to stimulate TAG synthesis and LD nucleation.
-
-
Issue: Phototoxicity in Live Cells.
Visualizing the Workflow
References
-
Thumser, A. E., & Storch, J. (2007).[1] "Fluorescence of BODIPY-labeled fatty acids: a probe for liver fatty acid binding protein."[1][5] Molecular and Cellular Biochemistry. Link
-
Thermo Fisher Scientific. "BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid)."[1] Product Information. Link
-
Avanti Polar Lipids. "TopFluor® Oleic Acid."[1] Product Page & Structural Data. Link
-
Listenberger, L. L., et al. (2016).[1][6] "Fluorescent detection of lipid droplets and associated proteins." Current Protocols in Cell Biology. Link
-
Gaebler, A., et al. (2013).[1][7] "Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays." Journal of Lipid Research.[1][7] Link
Sources
- 1. Oleic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
Precision Lipidization: Strategies for Incorporating Oleoyl Chloride into Polymer Architectures
Topic: Methods for incorporating oleoyl chloride into polymer backbones Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of this compound moieties into polymer backbones is a critical strategy in the development of amphiphilic biomaterials, particularly for drug delivery systems such as self-assembling micelles, lipid-polymer nanoparticles (LNPs), and hydrogels. This compound chloride (C18:1 acyl chloride) serves as a highly reactive electrophile, enabling the efficient attachment of the oleic acid tail to nucleophilic polymer backbones (containing -OH, -NH₂, or -SH groups).
This guide details three distinct methodologies for incorporating this compound chloride:
-
Post-Polymerization Grafting: Direct modification of polysaccharide backbones (e.g., Chitosan).
-
Monomer Functionalization: Synthesis of this compound-pendant monomers for subsequent polymerization.
-
Terminal End-Capping: Creating lipid-polymer conjugates (e.g., PEG-Oleate).
Part 1: Strategic Considerations & Chemistry
The Chemistry of Incorporation
This compound chloride reacts via Nucleophilic Acyl Substitution . Unlike carbodiimide coupling (EDC/NHS) which activates the carboxylic acid in situ, this compound chloride is a pre-activated species. This offers faster kinetics and higher yields but requires strict moisture control to prevent hydrolysis back to oleic acid.
Key Mechanistic Pathways:
-
O-Acylation (Esterification): Reaction with hydroxyls (e.g., PEG, Starch, PVA). Requires a base (TEA, Pyridine) to scavenge HCl.
-
N-Acylation (Amidation): Reaction with primary amines (e.g., Chitosan, PEI). Forms a stable amide bond.
-
Preservation of Unsaturation: The cis-double bond at C9 is essential for the lipid's fluidity. Reaction conditions must avoid high temperatures or strong acids that could induce isomerization (to trans-elaidic form) or saturation.
Visualization: Reaction Pathways
Caption: Mechanistic pathways for this compound chloride conjugation to amine and hydroxyl-bearing polymers.
Part 2: Experimental Protocols
Protocol A: Grafting onto Polysaccharide Backbones (Chitosan)
Application: Synthesis of amphiphilic chitosan for self-assembling micelles or coating LNPs. Mechanism: N-acylation of the D-glucosamine unit.
Materials
-
Chitosan (CS): Low to Medium MW, Deacetylation degree >85%.
-
This compound Chloride (OlCl): Freshly distilled or high purity (>98%).
-
Solvents: 1% Acetic Acid (aq), Methanol (anhydrous), Acetone.
-
Base: 1M NaOH or Triethylamine (TEA).
Step-by-Step Methodology
-
Solubilization: Dissolve 1.0 g of Chitosan in 50 mL of 1% (v/v) aqueous acetic acid. Stir overnight to ensure complete dissolution. Dilute with 50 mL of methanol to improve the solubility of the lipid reactant.
-
Deprotonation (Critical): The amino groups in acetic acid are protonated (
) and non-nucleophilic. Adjust the pH to ~6.5–7.0 using 1M NaOH dropwise. Note: Do not exceed pH 7.5 or chitosan will precipitate. -
Acylation:
-
Dissolve this compound Chloride (amount calculated based on desired Degree of Substitution, e.g., 0.5 g for ~20% DS) in 10 mL anhydrous acetone or dioxane.
-
Add the OlCl solution dropwise to the chitosan solution under vigorous stirring at 0–4°C (ice bath).
-
Why Ice Bath? Controls the exotherm and minimizes hydrolysis of the acid chloride by the aqueous solvent.
-
-
Reaction: Allow the mixture to stir for 4 hours at 4°C, then 12 hours at room temperature.
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into excess acetone (alkali neutralization byproduct and free fatty acids remain in solution).
-
Filter and wash the precipitate extensively with ethanol (to remove unreacted oleic acid) and water (to remove salts).
-
-
Drying: Lyophilize (freeze-dry) the product to obtain a white/yellowish fibrous solid.
Protocol B: Synthesis of Lipid-Pendant Monomers (this compound-HEMA)
Application: Creating a hydrophobic monomer for copolymerization into "comb-like" polymer backbones. Mechanism: Esterification of Hydroxyethyl Methacrylate (HEMA).
Materials
-
2-Hydroxyethyl Methacrylate (HEMA): Dried over molecular sieves.
-
This compound Chloride: 1.1 molar equivalent.
-
Base: Pyridine or Triethylamine (1.2 eq).
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Add HEMA (10 mmol) and TEA (12 mmol) to 50 mL anhydrous DCM. Cool to 0°C.
-
Addition: Add this compound Chloride (11 mmol) dropwise via a syringe pump or addition funnel over 30 minutes. The solution will turn cloudy as amine salts precipitate.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.
-
Workup:
-
Filter off the precipitated ammonium salt.
-
Wash the organic phase with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove unreacted acid), and finally Brine.
-
Dry over MgSO₄ and evaporate solvent.[1]
-
-
Polymerization (Optional): The resulting This compound-HEMA monomer can now be polymerized using AIBN (initiator) in Toluene at 70°C to form Poly(this compound-HEMA).
Protocol C: End-Capping of PEG (Synthesis of PEG-Oleate)
Application: Synthesis of surfactants or steric stabilizers for nanoparticles. Mechanism: Terminal esterification.
Materials
-
mPEG-OH (Methoxy-PEG): MW 2000–5000 Da.
-
This compound Chloride: 5-fold molar excess.
-
Catalyst: DMAP (4-Dimethylaminopyridine) - catalytic amount.
-
Base: Triethylamine (TEA).
-
Solvent: Toluene (anhydrous).
Step-by-Step Methodology
-
Azeotropic Drying: Dissolve mPEG-OH in Toluene. Distill off ~20% of the volume to remove trace water (azeotrope). This is crucial for quantitative end-capping.
-
Reagent Addition: Cool to room temperature. Add TEA (5 eq) and DMAP (0.1 eq).
-
Reaction: Add this compound Chloride (5 eq) dropwise. Heat to 60°C and stir for 24 hours under Nitrogen.
-
Precipitation: Concentrate the solution and pour into cold Diethyl Ether. The PEG-Oleate will precipitate; unreacted this compound chloride and oleic acid remain in the ether.
-
Reprecipitation: Dissolve in minimal DCM and re-precipitate in Ether (repeat 2x) to ensure purity.
Part 3: Visualization of Experimental Workflow
Caption: Comparative workflow for direct grafting (Chitosan) vs. monomer synthesis (HEMA).
Part 4: Characterization & Data Analysis[1]
To validate the incorporation of the this compound moiety, the following analytical techniques are mandatory.
| Technique | Target Signal / Observation | Validating Feature |
| ¹H-NMR | δ 5.3 ppm (Multiplet) | Confirms presence of vinyl protons (-CH=CH-) from the this compound tail. |
| ¹H-NMR | δ 0.88 ppm (Triplet) | Confirms terminal methyl group (-CH₃) of the lipid tail. |
| FT-IR | 1650 cm⁻¹ (Amide I) | Confirms Amide linkage (for Chitosan). Absence of 1750 cm⁻¹ (Ester) indicates N-selectivity. |
| FT-IR | 1735 cm⁻¹ (Ester C=O) | Confirms Ester linkage (for PEG/HEMA). |
| CMC | Fluorescence (Pyrene probe) | Lower Critical Micelle Concentration indicates successful hydrophobic modification. |
Troubleshooting Guide
-
Problem: Low Degree of Substitution (DS).
-
Cause: Hydrolysis of this compound Chloride.[2]
-
Solution: Use strictly anhydrous solvents (DCM, Dioxane) and store OlCl under inert gas. Ensure Chitosan is not too acidic (protonated amines don't react).
-
-
Problem: Polymer Precipitation during reaction.
-
Cause: Product becoming too hydrophobic.
-
Solution: Increase the ratio of organic cosolvent (e.g., DMF or Methanol) in the reaction mixture as the reaction proceeds.
-
References
-
Synthesis of this compound-Chitosan Nanoparticles
-
PEG-Lipid Conjugation
-
Oleic Acid-Based Monomers
-
Reaction of Acid Chlorides with Polysaccharides
- Title: Chemical modific
- Source: Polymer Bulletin.
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Chitosan or Cyclodextrin Grafted with Oleic Acid Self-Assemble into Stabilized Polymeric Micelles with Potential of Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Fatty Acid Polyunsaturation on Synthesis and Properties of Emulsion Polymers Based on Plant Oil-Based Acrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Understanding the Enemy: The Mechanism of Oleoyl Chain Oxidation
<_ _>## Technical Support Center: Preventing Oxidative Degradation of Oleoyl Chains During Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the oxidative degradation of this compound chains in your samples and formulations. As a Senior Application Scientist, my goal is to equip you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design and storage strategies.
The stability of this compound chains, prevalent in many lipids and biopharmaceutical formulations, is paramount for experimental reproducibility and product efficacy.[1][2] Oxidative degradation, a process commonly known as lipid peroxidation, is the primary threat. This is a free-radical chain reaction that unfolds in three key stages: initiation, propagation, and termination.[3]
-
Initiation: The process begins when an initiator, such as a reactive oxygen species (ROS), abstracts a hydrogen atom from a methylene group adjacent to the double bond in the this compound chain.[4] This creates a lipid radical, a highly reactive molecule with an unpaired electron.[3][4]
-
Propagation: The lipid radical rapidly reacts with molecular oxygen to form a peroxyl radical.[3] This peroxyl radical can then abstract a hydrogen from a neighboring unsaturated fatty acid, creating a lipid hydroperoxide and a new lipid radical, thus propagating the chain reaction.[3]
-
Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product.[3]
This cascade of reactions leads to the formation of a complex mixture of degradation products, including aldehydes, ketones, and other reactive species, which can compromise the integrity of your samples.[5]
Caption: Autoxidation chain reaction of an this compound chain.
Proactive Defense: Strategies for Preventing Oxidation
A multi-pronged approach is the most effective way to safeguard your this compound chain-containing materials. This involves controlling the storage environment and, where appropriate, the use of protective agents.
Environmental Controls
-
Temperature: Lowering the storage temperature is a critical first step. For many unsaturated lipids, storage at -20°C or below is recommended.[6][7] Lower temperatures significantly reduce the rate of chemical reactions, including oxidation.[8][9]
-
Light: Exposure to UV light can initiate lipid peroxidation.[10] Always store samples in amber vials or other light-protecting containers.
-
Oxygen Exclusion: Since oxygen is a key reactant in the propagation phase, its exclusion is paramount. This can be achieved through:
-
Inert Gas Blanketing: Displacing the headspace in your storage container with an inert gas like argon or nitrogen creates an oxygen-deficient environment.[11][12][13][14][15] This is a highly effective method for preventing oxidation.[11][12][14]
-
Degassing Solvents: If your material is in solution, using solvents that have been degassed (e.g., by sparging with nitrogen or argon) will minimize dissolved oxygen.
-
Chemical Intervention: The Role of Antioxidants
Antioxidants are molecules that can inhibit oxidation by various mechanisms.[16] They are a powerful tool for stabilizing this compound chains, especially in complex formulations.[16][17]
-
Chain-Breaking Antioxidants: These antioxidants, typically phenolic compounds like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tocopherols (Vitamin E), donate a hydrogen atom to peroxyl radicals, forming a stable antioxidant radical that terminates the propagation chain.[16][18]
-
Oxygen Scavengers: Ascorbic acid (Vitamin C) and its derivatives can react directly with oxygen, removing it from the system.[16][19]
-
Chelating Agents: Transition metals like iron and copper can act as potent catalysts for lipid peroxidation by promoting the formation of initiating radicals.[20][21][22] Chelating agents such as Ethylenediaminetetraacetic acid (EDTA) bind these metal ions, rendering them inactive.[18]
Table 1: Common Antioxidants for this compound Chain Stabilization
| Antioxidant | Mechanism of Action | Typical Concentration Range | Solubility |
| Butylated Hydroxytoluene (BHT) | Chain-Breaking | 0.01% - 0.1% | Lipophilic |
| Butylated Hydroxyanisole (BHA) | Chain-Breaking | 0.01% - 0.1% | Lipophilic |
| α-Tocopherol (Vitamin E) | Chain-Breaking | 0.02% - 0.5% | Lipophilic |
| Ascorbyl Palmitate | Oxygen Scavenger | 0.01% - 0.2% | Lipophilic |
| Ascorbic Acid (Vitamin C) | Oxygen Scavenger | 0.01% - 0.1% | Hydrophilic |
| Ethylenediaminetetraacetic acid (EDTA) | Chelating Agent | 0.005% - 0.05% | Hydrophilic |
Note: Optimal concentrations should be empirically determined for your specific application.
Troubleshooting Guide: A Q&A Approach
This section addresses common issues encountered during the storage and handling of materials containing this compound chains.
Q1: I stored my lipid-based formulation at -20°C, but I still see signs of degradation. What could be the cause?
A1: While low temperature is crucial, it may not be sufficient on its own. Several factors could be at play:
-
Oxygen Exposure: Was the container properly sealed and the headspace flushed with an inert gas? Even small amounts of oxygen can initiate oxidation over time.
-
Light Exposure: Was the sample protected from light during storage and handling?
-
Contaminants: The presence of trace amounts of transition metals in your sample or container can catalyze oxidation.[21] Consider using high-purity reagents and glassware.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your sample can introduce oxygen and promote phase separation, potentially accelerating degradation. It is best practice to aliquot samples into single-use volumes.
Q2: My analytical results show unexpected peaks that I suspect are oxidation products. How can I confirm this?
A2: Several analytical techniques can be employed to detect and quantify lipid oxidation products:
-
Peroxide Value (PV): This is a measure of the concentration of peroxides and hydroperoxides, which are primary oxidation products.[5][23][24] A significant increase in PV over time is a clear indicator of oxidation.[8][25]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay detects malondialdehyde (MDA), a secondary oxidation product.[26][27][28][29] It is a widely used method for assessing lipid peroxidation.[28]
-
Chromatographic Methods (HPLC, GC-MS): These techniques can separate and identify specific oxidation products, providing a more detailed picture of the degradation profile.
Q3: I am developing a new formulation and need to select an appropriate antioxidant. What is the best approach?
A3: The selection of an antioxidant is highly dependent on the nature of your formulation. Consider the following:
-
Solubility: The antioxidant must be soluble in the phase where oxidation is most likely to occur. For oil-in-water emulsions, a combination of a lipophilic antioxidant (like BHT or tocopherol) in the oil phase and a hydrophilic antioxidant (like ascorbic acid) in the aqueous phase can be effective.[16][17][30]
-
Synergism: In some cases, combinations of antioxidants can have a synergistic effect, providing greater protection than the sum of their individual effects.[19][30] For example, ascorbic acid can regenerate tocopherol from its radical form.
-
Regulatory Acceptance: For pharmaceutical applications, ensure that the chosen antioxidant and its concentration are approved for the intended route of administration.
Caption: Decision workflow for selecting an antioxidant.
Experimental Protocols
Protocol for Inert Gas Blanketing of Samples
-
Place your sample in a vial with a Teflon-lined cap.
-
Direct a gentle stream of high-purity nitrogen or argon gas into the vial for 15-30 seconds to displace the air in the headspace.[11]
-
Immediately and tightly cap the vial.
-
For added protection, wrap the cap with parafilm.
-
Store at the appropriate temperature, protected from light.
Protocol for Peroxide Value (PV) Determination
This protocol is based on the standard iodometric titration method.[23][31][32]
-
Accurately weigh approximately 5 g of your sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 acetic acid:chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of a saturated potassium iodide solution.
-
Swirl the flask for exactly one minute.
-
Immediately add 30 mL of deionized water.
-
Titrate with a standardized 0.01 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of a 1% starch indicator solution (a blue color will appear).
-
Continue the titration until the blue color completely disappears.
-
Record the volume of sodium thiosulfate used.
-
Perform a blank titration using the same procedure but without the sample.
-
Calculate the Peroxide Value (PV) using the following formula: PV (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
-
Protocol for TBARS Assay
This is a general protocol and may need optimization for your specific sample type.[29][33][34]
-
Prepare a sample homogenate if necessary (e.g., for tissue samples).[33]
-
To a test tube, add 0.5 mL of your sample (or an appropriate dilution).
-
Add 2.5 mL of a 20% trichloroacetic acid (TCA) solution containing 0.5% thiobarbituric acid (TBA).
-
Vortex the mixture and heat in a boiling water bath for 30 minutes.
-
Cool the tubes on ice for 10 minutes.
-
Centrifuge at 3000 rpm for 15 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with a malondialdehyde standard.
Conclusion
The oxidative degradation of this compound chains is a complex process, but with a thorough understanding of the underlying mechanisms and the implementation of appropriate preventative measures, it can be effectively controlled. By combining meticulous environmental control with the judicious use of antioxidants and vigilant monitoring of sample integrity, you can ensure the quality and reliability of your research and development efforts.
References
-
Mechanism of Lipid Peroxidation. (2018-06-18). YouTube. [Link]
-
Koelmel, J. P., et al. (2019). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. National Institutes of Health. [Link]
-
Revealing oxidative degradation of lipids and screening potential markers of four vegetable oils during thermal processing by pseudotargeted oxidative lipidomics. PubMed. [Link]
-
Scientists Pioneer Advanced Method for Assessing Lipid Peroxidation. (2023-06-26). Spectroscopy Online. [Link]
-
The involvement of transition metal ions on iron-dependent lipid peroxidation. ResearchGate. [Link]
-
Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. National Institutes of Health. [Link]
-
Lipid oxidation mechanism- review of initiation, propagation, and termination. (2020-10-28). YouTube. [Link]
-
Tank blanketing. Wikipedia. [Link]
-
Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions. (2017-05-06). National Institutes of Health. [Link]
-
Improving the oxidation stability of high-oleic sunflower oil with composite antioxidants. (2022-06-29). Journal of Food Bioactives. [Link]
-
Two separate mechanisms are involved in membrane permeabilization during lipid oxidation. National Institutes of Health. [Link]
-
Challenges in Elucidating Lipid Oxidation Mechanisms: When, Where, and How Do Products Arise?. ResearchGate. [Link]
-
Natural solutions for stabilizing oils. (2018-07-02). Food Navigator Asia. [Link]
-
5 Way to Eliminate Interference of Hyperlipidemia on Biochemical Tests. (2022-03-07). Seamaty. [Link]
-
A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS. DADUN. [Link]
-
Determination of Peroxide value (POV) in fats and oils. Xylem Analytics. [Link]
-
How to handle unsaturated lipids, like EggPC?. ResearchGate. [Link]
-
A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods. National Institutes of Health. [Link]
-
How to Analyze Lipids in Food — Beginner's Lab Guide for Accurate Lipid Profiling. (2025-11-21). YouTube. [Link]
-
Antioxidative Activities of Both Oleic Acid and Camellia tenuifolia Seed Oil Are Regulated by the Transcription Factor DAF-16/FOXO in Caenorhabditis elegans. National Institutes of Health. [Link]
-
Effect of storage temperature on lipid oxidation and changes in nutrient contents in peanuts. Wiley Online Library. [Link]
-
Methods for estimating lipid peroxidation: An analysis of merits and demerits. ResearchGate. [Link]
-
Blanketing vs. Inerting in Oil & Gas: What's the Difference and When to Use Each?. GENERON. [Link]
-
EZAssay TBARS Estimation Kit for Lipid Peroxidation. HiMedia Laboratories. [Link]
-
Role of transition metals, Fe(II), Cr(II), Pb(II), and Cd(II) in lipid peroxidation. ResearchGate. [Link]
-
Measurement of lipid peroxidation by thiobarbituric acid reactive substances (TBARS) assay. Protocol Exchange. [Link]
-
Blanketing: protecting the integrity of your products with inert gas. GasN₂. [Link]
- Determination of Peroxide Value (PV) of lipid. University of Sulaimani.
-
Antioxidant Effect of Vitamins in Olive Oil Emulsion. MDPI. [Link]
-
(PDF) Lipid Peroxidation: Its Effects on the Formulation and Use of Pharmaceutical Emulsions. ResearchGate. [Link]
-
Lipid peroxide and transition metals are required for the toxicity of oxidized low density lipoprotein to cultured endothelial cells. PubMed. [Link]
-
Degradation of Lipid Droplets in Plants and Algae—Right Time, Many Paths, One Goal. Frontiers. [Link]
-
Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products. MDPI. [Link]
-
Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. (2016-08-01). National Institutes of Health. [Link]
-
What You Need to Know About Tank Blanketing Systems. (2019-12-08). Poly Processing. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022-01-29). MDPI. [Link]
-
Methods for estimating lipid peroxidation: An analysis of merits and demerits. Indian Academy of Sciences. [Link]
-
Roles of Transition Metal Ions in Biological Oxidations: Mechanistic Insights into Metalloenzymes and Microbial Metabolism. eScholarship.org. [Link]
-
Peroxide Value Testing SOP. Scribd. [Link]
-
Role of Oleic Acid in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1). National Institutes of Health. [Link]
-
Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. MDPI. [Link]
-
Molecular Machinery of Lipid Droplet Degradation and Turnover in Plants. (2023-11-07). National Institutes of Health. [Link]
-
Peroxide Value of Edible Oils and Fats using Titration. Mettler Toledo. [Link]
Sources
- 1. View of Improving the oxidation stability of high-oleic sunflower oil with composite antioxidants | Journal of Food Bioactives [isnff-jfb.com]
- 2. Antioxidative Activities of Both Oleic Acid and Camellia tenuifolia Seed Oil Are Regulated by the Transcription Factor DAF-16/FOXO in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. dadun.unav.edu [dadun.unav.edu]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of storage temperature on lipid oxidation and changes in nutrient contents in peanuts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Tank blanketing - Wikipedia [en.wikipedia.org]
- 13. Blanketing vs. Inerting in Oil & Gas: What’s the Difference and When to Use Each? | nano Blog [nano-purification.com]
- 14. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 15. blog.polyprocessing.com [blog.polyprocessing.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Lipid peroxidation: Its effects on the formulation and use of pharmaceutical emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Natural solutions for stabilizing oils [foodnavigator-asia.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Lipid peroxide and transition metals are required for the toxicity of oxidized low density lipoprotein to cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 24. scribd.com [scribd.com]
- 25. mt.com [mt.com]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bio-protocol.org [bio-protocol.org]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. xylemanalytics.com [xylemanalytics.com]
- 32. iitg.ac.in [iitg.ac.in]
- 33. himedialabs.com [himedialabs.com]
- 34. resources.rndsystems.com [resources.rndsystems.com]
Lipidomics Technical Support Center: Optimizing Signal-to-Noise for Oleoyl Species
Current Status: Operational Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Ticket ID: OLEOYL-SN-OPT-001
Mission Statement
You are encountering signal-to-noise (S/N) limitations when analyzing this compound-containing lipid species (e.g., Triacylglycerols [TAGs], Phosphatidylcholines [PCs], and Cholesteryl Esters [CEs] with C18:1 fatty acyl chains).
In lipidomics, S/N is rarely a simple issue of "instrument sensitivity." It is a cascade of chemical competitions: Extraction efficiency vs. Matrix suppression , Adduct stability vs. Fragmentation efficiency , and Isomeric overlap vs. Chromatographic resolution .
This guide abandons generic advice. We will troubleshoot the three critical failure points in your workflow: Phase Separation , Mobile Phase Chemistry , and Ion Source Thermodynamics .
Module 1: The Foundation (Sample Preparation)
Q: I am using the standard Folch method, but my baseline is noisy and recovery of neutral this compound lipids (TAGs) is inconsistent. Why?
A: The Folch method is mechanically inverted for modern high-throughput lipidomics, leading to contamination.
The Causality: In a Folch (Chloroform/Methanol) extraction, the lipid-rich organic phase is the bottom layer. To retrieve it, you must pipette through the protein/aqueous upper layer. This inevitably introduces salts and proteins into your sample, which foul the MS source and cause ion suppression.
The Solution: MTBE Extraction (Matyash Method) Switch to Methyl-tert-butyl ether (MTBE).[1][2] MTBE is less dense than water. The lipid phase forms the top layer.[2][3] You can pipette it off without touching the matrix pellet, significantly improving S/N by reducing background noise.
Protocol: High-Purity MTBE Extraction
-
Lysis: Add 1.5 mL Methanol to sample (e.g., 20 µL plasma). Vortex.
-
Extraction: Add 5 mL MTBE . Incubate 1 hr at room temp (shaking).
-
Phase Separation: Add 1.25 mL MS-grade Water . Incubate 10 min.
-
Centrifugation: Spin at 1,000 x g for 10 min.
-
Collection: Collect the Top (Organic) phase.
-
Reconstitution: Dry under nitrogen; reconstitute in Chloroform/Methanol (1:1).
Figure 1: The MTBE extraction logic ensures the lipid phase is physically separated from matrix contaminants, preventing source fouling.[2]
Module 2: The Separation (Chromatography & Modifiers)[4][5]
Q: My this compound-PC peaks are broad, and I see signal splitting between different masses. How do I consolidate the signal?
A: You are likely suffering from "Adduct Dilution" due to improper mobile phase buffering.
The Causality:
Lipids are notorious for forming multiple adducts (
The Solution: Ammonium Formate vs. Acetate You must force the lipid to adopt a specific, fragmentable adduct.
| Parameter | Positive Mode (ESI+) | Negative Mode (ESI-) |
| Recommended Modifier | 10 mM Ammonium Formate + 0.1% Formic Acid | 10 mM Ammonium Acetate + 0.1% Acetic Acid |
| Target Mechanism | Promotes | Promotes |
| Why? | Formate is acidic enough to protonate PCs/PEs. The ammonium drives TAGs to | Acetate is less acidic, preserving the deprotonated state of acidic lipids (PI, PS, PG) without suppressing them. |
| Avoid | Pure Formic Acid (causes signal splitting in TAGs). | Ammonium Formate (suppresses signal for some acidic lipids).[4][5] |
Critical Note: Do not use Ammonium Formate in Negative Mode if you are analyzing free fatty acids or acidic phospholipids; it can suppress ionization compared to Acetate.
Module 3: The Detection (MS Source Parameters)
Q: I see "ghost" peaks that look like Lysophospholipids (LPC), but I suspect they are artifacts. How does this affect my S/N?
A: You are creating "Chemical Noise" via In-Source Fragmentation (ISF).
The Causality: this compound-PCs are fragile. If the Cone Voltage or Declustering Potential is too high, the headgroup fragments before the quadrupole selects the ion.
-
Result: An intact PC (18:1/18:1) loses its headgroup and appears as a diglyceride or PA artifact.
-
Impact: This lowers the signal of the parent lipid and increases the background noise for the lyso-species, ruining quantitation for both.
Troubleshooting Protocol: Source Optimization
-
Infuse a standard (e.g., PC 18:1/18:1) at 10 µL/min.
-
Monitor the parent ion (
786.6) and the fragment ( 184 for PC headgroup). -
Ramp the Cone Voltage/Declustering Potential.
-
Target: Find the voltage where the Parent Ion intensity is maxed, but the In-Source Fragment is <5% of the parent.
Figure 2: By flooding the source with Ammonium ions, you statistically outcompete Sodium adducts, consolidating signal into a single, fragmentable channel.
Module 4: Advanced Isomer Identification
Q: I cannot distinguish Oleic Acid (18:1 n-9) from Vaccenic Acid (18:1 n-7). They have the same mass and similar retention times.
A: Standard MS/MS cannot solve this. You need Paternò–Büchi (PB) Derivatization. [6]
The Causality: Collision Induced Dissociation (CID) breaks the weakest bonds (usually the headgroup or the carboxyl group). It rarely breaks the C=C double bond itself, meaning isomers yield identical fragments.
The Solution: The Paternò–Büchi Reaction This is a photochemical reaction that can be performed online or offline.
-
Reagent: Acetone (added to spray solvent).
-
Mechanism: UV irradiation (254 nm) at the emitter tip causes Acetone to react with the lipid C=C double bond, forming a 4-membered oxetane ring .
-
MS/MS: When this ring fragments, it cleaves at the double bond site, producing diagnostic ions shifted by +58 Da (acetone mass).
Diagnostic Ions (Example for 18:1):
-
Oleic (n-9): Breaks to yield specific aldehyde/alkene fragments indicative of
. -
Vaccenic (n-7): Yields fragments indicative of
.
References
-
Matyash, V. et al. (2008).[2] "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research.[2] (Establishes MTBE as the superior extraction method for recovery and cleanliness).
-
Cajka, T. & Fiehn, O. (2014). "Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry." Trends in Analytical Chemistry. (Definitive guide on Ammonium Formate/Acetate buffer selection).
-
Ma, X. & Xia, Y. (2014).[4][7] "Pinpointing double bonds in lipids by Paternò-Büchi reactions and mass spectrometry." Angewandte Chemie. (Describes the photochemical method for resolving this compound isomers).
-
Koelmel, J.P. et al. (2020). "Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions." Journal of The American Society for Mass Spectrometry. (Critical protocol for reducing in-source fragmentation noise).
Sources
- 1. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 2. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Pinpointing double bonds in lipids by Paternò-Büchi reactions and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Temperature Conditions for Oleoyl-Enzyme Binding Assays
Welcome to the Bio-Assay Technical Support Center.
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your lipid-binding data is noisy, your
In oleoyl-enzyme assays (e.g., acyltransferases like DGAT, desaturases like SCD1, or thioesterases), temperature is not just a metabolic variable; it is a structural reagent. Unlike soluble protein assays, you are managing a tripartite system: the enzyme (often membrane-bound), the lipid substrate (oleic acid/oleoyl-CoA), and the aqueous buffer .
This guide abandons generic advice to focus on the thermodynamics of this specific interaction.
Module 1: The Thermodynamics of Lipid-Protein Interactions (FAQ)
Q: Why does my binding affinity (
A: This is due to the Hydrophobic Effect .[1]
Binding of an this compound tail to a hydrophobic pocket is entropy-driven. Water molecules form an ordered "cage" (clathrate) around the hydrophobic lipid tail. When the lipid binds to the enzyme, this water is released, increasing system entropy (
Crucially, the strength of the hydrophobic effect is temperature-dependent.[1]
-
At low temperatures (
): The hydrophobic effect weakens. The entropic gain from releasing water is lower, potentially reducing binding affinity. -
At physiological temperatures (
): The hydrophobic effect is maximal, often stabilizing the enzyme-lipid complex.
Q: My this compound-CoA substrate seems to "disappear" at
A: It is likely phase separating , not degrading.
The melting point of oleic acid is
Module 2: The "Goldilocks Zone" Visualization
The following diagram illustrates the opposing forces that define your optimal assay window. You must navigate between lipid solidification (cold) and enzyme denaturation (heat).
Figure 1: The Thermodynamic "Goldilocks Zone" for this compound-Enzyme Assays. The window is constrained by the physical chemistry of the lipid tail on the left and protein stability on the right.
Module 3: Troubleshooting Guide
Scenario A: The "Cold" Problem (Inconsistent Replicates)
Symptom: High variability between wells; signal drops over time in refrigerated autosamplers. Root Cause: Substrate precipitation or micelle instability below the Critical Micelle Temperature (CMT).
| Variable | Recommended Adjustment | Mechanism |
| Buffer Carrier | Add BSA (Fatty Acid Free) at molar ratio > 1:1 (Lipid:BSA). | BSA acts as a "chaperone," keeping the this compound tail soluble and accessible, preventing adherence to plasticware. |
| Plate Temp | Set autosampler to | Maintains lipids above the phase transition temperature ( |
| Mixing | Pre-mix lipid/BSA at | Ensures thermodynamic equilibrium of the lipid-carrier complex before the assay starts. |
Scenario B: The "Hot" Problem (Signal Decay)
Symptom: Reaction rate is linear for 2 minutes, then plateaus prematurely at
| Variable | Recommended Adjustment | Mechanism |
| Assay Duration | Shorten to Initial Velocity ( | Captures kinetic data before thermal denaturation or product inhibition occurs. |
| Additives | Add 10-20% Glycerol or 0.05% CHAPS . | Glycerol stabilizes the protein structure; CHAPS mimics the membrane environment without denaturing the enzyme. |
| Substrate | Check Thioester stability . | At pH > 8.0 and Temp > |
Module 4: Protocol - The Temperature Optimization Matrix
Do not assume
Workflow:
-
Preparation: Thaw microsomes/enzyme on ice, but equilibrate Assay Buffer (with BSA) to the Target Temp.
-
The Gradient: Run a specific activity assay at 4 points:
, , , . -
The Arrhenius Check: Plot
vs (Kelvin).-
Linear Line: Enzyme is stable; reaction is diffusion/activation limited.
-
Curvature/Drop-off: Thermal denaturation is occurring at the higher temps.[2]
-
Figure 2: Step-by-step workflow for determining the optimal temperature for this compound-enzyme binding kinetics.
Module 5: Advanced Diagnostics (Thermal Shift)
If you are screening drugs (inhibitors), you must verify that the compound does not shift the
Protocol Note: Standard Thermal Shift Assays (TSA) using SYPRO Orange often fail with this compound-enzymes because the dye binds to the lipid substrate or the membrane fragments.
-
Alternative: Use CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) assays if your enzyme has accessible cysteines. The unfolding exposes cysteines, increasing fluorescence.
-
Validation: If an inhibitor increases the
of your enzyme by , it confirms specific binding in the active site, validating your temperature choice.
References
-
Hydrophobic Effect & Temperature
-
Baldwin, R. L. (1986). Temperature dependence of the hydrophobic interaction in protein folding. Proceedings of the National Academy of Sciences, 83(21), 8069-8072. Link
-
-
DGAT1 Assay & Lipid Handling
-
Oleic Acid Physical Properties
-
PubChem. (n.d.). Oleic Acid (Compound Summary). National Library of Medicine. Link
-
-
Enzyme Kinetics & Arrhenius Plots
-
Daniel, R. M., & Danson, M. J. (2010). The dependence of enzyme activity on temperature: determination and validation of parameters. Biochemical Journal, 425(2), 353–360. Link
-
-
Thermal Shift Assays for Membrane Proteins
-
Alexandrov, A. I., et al. (2008). Microscale Fluorescent Thermal Stability Assay for Membrane Proteins. Structure, 16(3), 351-359. Link
-
Sources
- 1. The Hydrophobic Temperature Dependence of Amino Acids Directly Calculated from Protein Structures | PLOS Computational Biology [journals.plos.org]
- 2. axxam.com [axxam.com]
- 3. Diacylglycerol Acyltransferase 1 Is Regulated by Its N-Terminal Domain in Response to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Internal Standard Validation for Oleoylethanolamide (OEA) Quantification
Executive Summary
Accurate quantification of the endogenous lipid mediator Oleoylethanolamide (OEA) is paramount for advancing research in metabolic regulation, satiety, and related therapeutic areas. Given the inherent variability of sample preparation and the complexities of biological matrices, a robust internal standard (IS) is not just recommended, but essential for achieving reliable data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an in-depth comparison of common internal standards for OEA, focusing on the scientific rationale for selecting a stable isotope-labeled standard. We present a comprehensive, step-by-step validation protocol grounded in regulatory principles from the FDA and EMA, designed to ensure your OEA quantification method is accurate, precise, and defensible.
Introduction: The Analytical Imperative for OEA Quantification
Oleoylethanolamide (OEA) is a fascinating endogenous lipid that modulates food intake and body weight by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2] Its levels in the small intestine fluctuate with feeding and fasting, pointing to its role as a key satiety signal.[1] As interest in targeting the OEA pathway for metabolic disorders grows, the need for precise and accurate quantification in complex biological matrices like plasma, serum, and tissue has become a critical analytical challenge.
LC-MS/MS has emerged as the gold standard for this task due to its sensitivity and specificity.[3] However, the journey from sample to result is fraught with potential pitfalls, including:
-
Sample Loss During Extraction: Inefficient recovery during liquid-liquid or solid-phase extraction.
-
Matrix Effects: Co-eluting endogenous components (e.g., phospholipids, salts) that suppress or enhance the ionization of OEA in the mass spectrometer's source, leading to inaccurate readings.[4][5][6]
-
Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer performance.
An ideal internal standard navigates these challenges by acting as a chemical mimic of the analyte. Added at a known concentration to every sample, standard, and quality control (QC) at the beginning of the workflow, the IS experiences the same variations as the analyte.[7] By measuring the ratio of the analyte's response to the IS's response, we can correct for these variations, ensuring data integrity.[7]
The Critical Choice: Comparing Internal Standards for OEA
The efficacy of an analytical method hinges on the choice of the internal standard. For OEA, the options can be broadly categorized, with one clear frontrunner.
The Gold Standard: Stable Isotope-Labeled (SIL) OEA
A stable isotope-labeled internal standard, most commonly a deuterated version of the analyte, is the universally preferred choice in mass spectrometry.[8] These standards are chemically identical to the analyte, differing only in the substitution of some hydrogen atoms with deuterium, a heavier isotope.[8][9] This subtle mass shift allows the mass spectrometer to distinguish between the analyte and the IS, while ensuring their chemical and physical behaviors are nearly identical.[9]
Leading Candidate: Oleoylethanolamide-d4 (OEA-d4)
-
Description: OEA-d4 contains four deuterium atoms, typically on the ethanolamide moiety.[10] This provides a +4 Da mass shift, which is sufficient to prevent isotopic crosstalk from the natural abundance of ¹³C in native OEA.
-
Why it Works: Because OEA-d4 is structurally and chemically identical to OEA, it co-elutes chromatographically and experiences virtually the same degree of ionization suppression or enhancement.[8][9] This "like-for-like" correction is the most effective way to mitigate matrix effects.
Alternative (and Inferior) Options
-
Structural Analogs (e.g., Palmitoylethanolamide - PEA): While sometimes used, structural analogs are not ideal. Their chemical properties (e.g., polarity, pKa) differ from OEA, causing them to behave differently during extraction and chromatography. This can lead to differential matrix effects, where the IS and analyte are not affected by interfering compounds in the same way, compromising quantification.
-
Other Deuterated N-Acylethanolamides (e.g., OEA-d2): While better than structural analogs, a lower degree of deuteration (like in OEA-d2) increases the risk of isotopic overlap and may not provide as robust a correction if the deuteration site influences fragmentation.[11]
Comparative Analysis of Internal Standard Options
| Feature | Oleoylethanolamide-d4 (SIL IS) | Structural Analog (e.g., PEA) |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with OEA. | Poor: Different retention time. |
| Matrix Effect Correction | Excellent: Experiences identical ion suppression/enhancement.[8] | Poor to Moderate: Experiences different matrix effects. |
| Extraction Recovery Mimicry | Excellent: Behaves identically during sample preparation. | Poor to Moderate: Different recovery rates. |
| Risk of Inaccuracy | Low: Provides the most reliable correction. | High: Prone to errors from differential matrix effects. |
| Regulatory Acceptance | High: Preferred by FDA and EMA. | Low: Requires extensive justification and may not be accepted. |
The Biological Context: OEA Signaling Pathway
To appreciate the importance of accurate measurement, it's helpful to understand OEA's mechanism of action. OEA primarily signals through the nuclear receptor PPAR-α.[1][10][12]
Caption: OEA activates PPAR-α, leading to changes in gene expression related to metabolism.
A Self-Validating System: The Bioanalytical Method Validation Protocol
Validating your analytical method is a non-negotiable requirement to ensure the reliability of your data.[13][14] The following protocol is based on the principles outlined in the ICH M10, FDA, and EMA guidelines on bioanalytical method validation.[14][15][16][17][18]
Workflow Overview
Caption: Workflow for validating an internal standard in a bioanalytical method.
Step-by-Step Experimental Protocol
Objective: To fully validate OEA-d4 as an internal standard for the quantification of OEA in human plasma.
Materials:
-
Human plasma (at least 6 different sources)
-
OEA certified reference standard
-
OEA-d4 certified reference standard
-
Acetonitrile, Methanol, Water (LC-MS grade)
-
Formic Acid (or other appropriate modifier)
Step 1: Specificity and Selectivity
-
Causality: This experiment proves that nothing else in the matrix interferes with the detection of OEA or OEA-d4 at their specific mass transitions and retention time.
-
Protocol:
-
Analyze blank plasma samples from at least six different donors.
-
Analyze a blank plasma sample spiked only with OEA-d4 (zero sample).
-
Analyze a blank plasma sample spiked with OEA at the Lower Limit of Quantification (LLOQ) and with OEA-d4.
-
-
Acceptance Criteria:
-
Response in blank samples at the retention time of OEA should be <20% of the LLOQ response.
-
Response in blank samples at the retention time of OEA-d4 should be <5% of its response in the other samples.
-
Step 2: Calibration Curve and Linearity
-
Causality: This establishes the concentration range over which the method is accurate and precise.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of OEA (typically 6-8 non-zero concentrations).
-
Add a constant, fixed concentration of OEA-d4 to each standard.
-
Process and analyze the standards.
-
Plot the peak area ratio (OEA area / OEA-d4 area) against the nominal OEA concentration.
-
Perform a linear regression, typically with a 1/x or 1/x² weighting.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) should be ≥0.99.
-
At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).[19]
-
Step 3: Accuracy and Precision
-
Causality: This defines the reproducibility and truthfulness of the method across different days and within a single run.
-
Protocol:
-
Prepare Quality Control (QC) samples in blank plasma at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC.
-
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run): Analyze the QC samples on at least three different days.
-
-
Acceptance Criteria:
-
The mean concentration for each QC level must be within ±15% of the nominal value (±20% for LLOQ). This is Accuracy .
-
The coefficient of variation (%CV) for each QC level should not exceed 15% (20% for LLOQ). This is Precision .[17]
-
Step 4: Matrix Effect and Recovery
-
Causality: This is the most critical test for the internal standard. It directly measures the effect of the biological matrix on quantification and the efficiency of the extraction process.[6][20][21]
-
Protocol:
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set 1 (Neat Solution): OEA and OEA-d4 spiked into the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract blank plasma first, then spike OEA and OEA-d4 into the final, clean extract.
-
Set 3 (Pre-Extraction Spike): Spike OEA and OEA-d4 into blank plasma before extraction (these are your regular QC samples).
-
-
Calculate the following:
-
Matrix Effect (ME %): (Mean Peak Area of Set 2 / Mean Peak Area of Set 1) * 100
-
Recovery (RE %): (Mean Peak Area of Set 3 / Mean Peak Area of Set 2) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set 3 / Mean Peak Area of Set 1) * 100
-
-
-
Acceptance Criteria:
-
The IS-normalized matrix factor (calculated by dividing the ME of OEA by the ME of OEA-d4) should have a %CV of ≤15% across the different lots of plasma.
-
Recovery does not need to be 100%, but it should be consistent and reproducible.
-
Step 5: Stability
-
Causality: Ensures that OEA and OEA-d4 do not degrade during sample handling, storage, or processing.
-
Protocol:
-
Analyze Low and High QC samples after subjecting them to various conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Left at room temperature for an expected duration of sample processing.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a defined period.
-
Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.
-
-
-
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Conclusion and Recommendations
For the robust, reliable, and defensible quantification of oleoylethanolamide in biological matrices, the use of a stable isotope-labeled internal standard is indispensable. Oleoylethanolamide-d4 stands as the superior choice , demonstrating the necessary chemical and physical similarity to OEA to effectively correct for sample loss, instrumental variability, and, most critically, unpredictable matrix effects.
Adherence to a comprehensive validation protocol, grounded in the principles of regulatory bodies like the FDA and EMA, is the only way to ensure the integrity of your data. By systematically evaluating selectivity, linearity, accuracy, precision, matrix effects, and stability, researchers can have full confidence in their results, paving the way for meaningful advancements in our understanding of OEA's role in health and disease.
References
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Cayman Chemical. Oleoyl Ethanolamide-d4 (CAS 946524-36-3).
- Schwartz, G. J., et al. (2008). Food intake regulates oleoylethanolamide formation and degradation in the proximal small intestine. Journal of Biological Chemistry.
- Jin, X., et al. (2020). Oleoylethanolamide stabilizes atherosclerotic plaque through regulating macrophage polarization via AMPK-PPARα pathway.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Ghoshal, S., et al. (2023). Oleoylethanolamide Facilitates PPARα and Tfeb Signaling. DigitalCommons@TMC.
- Okamoto, Y., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites.
- Maccarrone, M., et al. (2022).
- European Medicines Agency. (2011).
- Chen, L., et al. (2015).
- Gouveia-Figueira, S., & Nording, M. L. (2015). Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS. Journal of Lipid Research.
- Zhang, J., et al. (2019).
- Bioanalysis Zone. (2016).
- Prentice, R., et al. (2021). Representative chromatograms of ¹³C‐oleoylethanolamide (¹³C‐OEA)...
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- European Medicines Agency. (2011).
- Wilk, J., et al. (2013). Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy. Journal of Pharmaceutical Analysis.
- European Bioanalysis Forum. (2012).
- Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry.
- U.S. Food and Drug Administration. (2001).
- Tutunchi, S., et al. (2020). Analysis of chemically synthesized oleoylethanolamide by gas-liquid chromatography.
- American Association for Clinical Chemistry. (2014).
- Waters Corporation. (2018, January 3).
- University of Tartu. (2016, November 28). Practical evaluation of matrix effect, recovery and process efficiency. YouTube.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
- Creative Diagnostics.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024).
- U.S. Food and Drug Administration. (2013).
- Van Eeckhaut, A., et al. (2009). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects.
- Gonzalez-Yanes, C., et al. (2009). Oleoylethanolamide, a natural ligand for PPAR-alpha, inhibits insulin receptor signalling in HTC rat hepatoma cells. British Journal of Pharmacology.
- LGC Group. (2023).
- ResearchGate. (2013). Which internal standard?
- Gijbels, E., et al. (2019).
- U.S. Food and Drug Administration. (2018).
Sources
- 1. Food intake regulates oleoylethanolamide formation and degradation in the proximal small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 13. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. m.youtube.com [m.youtube.com]
A Comparative Guide to the Bioavailability of Oleoyl-CoA and Free Oleic Acid for Researchers
For researchers in metabolic studies, drug development, and nutritional science, understanding the cellular uptake and subsequent metabolic fate of fatty acids is paramount. Oleic acid, a ubiquitous monounsaturated fatty acid, and its activated form, oleoyl-CoA, are central to numerous physiological processes. This guide provides an in-depth comparison of the bioavailability of these two molecules, offering insights into their distinct mechanisms of cellular entry and metabolic integration. This information is crucial for designing experiments that accurately probe lipid metabolism and for developing novel therapeutic strategies.
The Critical Gateway: Cellular Uptake Mechanisms
The primary determinant of a molecule's bioavailability is its ability to traverse the cell membrane. In this regard, free oleic acid and this compound-CoA face vastly different challenges.
Free Oleic Acid: A Multi-faceted Entry
The cellular uptake of free oleic acid is a well-characterized process involving both passive and protein-facilitated transport.[1][2]
-
Passive Diffusion: As a lipophilic molecule, free oleic acid can directly partition into the lipid bilayer of the plasma membrane and "flip-flop" across to the cytosolic side.[3] This process is driven by the concentration gradient of the fatty acid.
-
Protein-Mediated Transport: To enhance the efficiency of uptake, cells employ a suite of membrane-bound proteins. These include fatty acid translocase (CD36), plasma membrane-associated fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs).[4][5] These transporters facilitate the movement of oleic acid across the membrane, a process that is particularly important at physiological concentrations.[2]
Upon entry into the cytoplasm, free oleic acid is rapidly "activated" through its esterification to coenzyme A, forming this compound-CoA. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs).[6] This conversion is critical for two reasons: it "traps" the fatty acid within the cell, preventing its efflux, and it prepares the molecule for participation in various metabolic pathways.[7]
This compound-CoA: An Indirect Journey
In stark contrast to free oleic acid, there is no documented evidence for the direct transport of exogenous this compound-CoA across the plasma membrane of mammalian cells. Several factors contribute to this significant difference in bioavailability:
-
Molecular Size and Charge: this compound-CoA is a significantly larger and more polar molecule than free oleic acid due to the presence of the coenzyme A moiety. These properties make it highly improbable for this compound-CoA to passively diffuse across the hydrophobic lipid bilayer.[8]
-
Lack of Specific Transporters: To date, no specific plasma membrane transporters for long-chain acyl-CoAs have been identified.
Therefore, the bioavailability of exogenously supplied this compound-CoA is likely indirect and contingent upon its extracellular hydrolysis into free oleic acid and coenzyme A. This hydrolysis could be mediated by ecto-enzymes with acyl-CoA thioesterase activity. The resulting free oleic acid would then be taken up by the cell through the established mechanisms described above.
Figure 1: Cellular uptake pathways of free oleic acid vs. This compound-CoA.
The Crossroads of Metabolism: Intracellular Fates
Once oleic acid has been taken up and converted to this compound-CoA, or if this compound-CoA is formed from the uptake of hydrolyzed extracellular this compound-CoA, its metabolic fate is determined by the cell's energy status and specific needs. Intracellular this compound-CoA is a central hub for lipid metabolism.[9]
-
Energy Production (β-Oxidation): In the mitochondria, this compound-CoA undergoes β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[7]
-
Storage as Triglycerides: In times of energy surplus, this compound-CoA is esterified with glycerol to form triglycerides, which are stored in lipid droplets.
-
Synthesis of Complex Lipids: this compound-CoA is a precursor for the synthesis of various phospholipids and cholesterol esters, which are essential components of cellular membranes.
-
Protein Acylation: this compound-CoA can be covalently attached to certain proteins, a post-translational modification that can alter their function and localization.
-
Signaling: Long-chain acyl-CoAs can act as signaling molecules, allosterically regulating the activity of various enzymes.[10]
Figure 2: Metabolic fates of intracellular this compound-CoA.
Experimental Approaches to Assessing Bioavailability
To empirically determine the bioavailability of free oleic acid versus this compound-CoA, researchers can employ a combination of in vitro and in vivo models, coupled with robust analytical techniques.
In Vitro Model: Caco-2 Cell Monolayers
The Caco-2 cell line, a human colon adenocarcinoma cell line, is a widely accepted in vitro model for studying intestinal absorption.[11][12] When cultured on permeable supports, these cells differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier.
Experimental Protocol: Comparative Uptake in Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until a differentiated monolayer is formed (typically 21 days).
-
Preparation of Test Compounds: Prepare solutions of free oleic acid and this compound-CoA, each complexed with bovine serum albumin (BSA) to mimic physiological conditions. Include a radiolabeled or fluorescently tagged version of each compound for tracing.
-
Incubation: Add the prepared solutions to the apical (upper) chamber of the Transwell inserts.
-
Sampling: At various time points, collect samples from both the apical and basolateral (lower) chambers, as well as the cell monolayer itself.
-
Analysis:
-
Quantify the amount of the parent compound and its metabolites in each compartment using liquid chromatography-mass spectrometry (LC-MS/MS).
-
If using radiolabeled compounds, measure radioactivity in each compartment.
-
-
Data Interpretation: Compare the rate of disappearance of each compound from the apical chamber, its appearance in the basolateral chamber, and its accumulation within the cells. A significantly higher rate of transport and cellular accumulation for free oleic acid would be expected.
In Vivo Models
Animal models, such as rodents, can be used to study the absorption of dietary lipids. However, distinguishing the direct absorption of this compound-CoA from that of its hydrolyzed product, free oleic acid, in a complex in vivo system is challenging due to rapid digestion and metabolism in the gastrointestinal tract.[13][14]
Analytical Technique: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative analysis of lipids in biological samples. This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of free oleic acid, this compound-CoA, and their various metabolites.
Comparative Summary
| Feature | Free Oleic Acid | This compound-CoA |
| Cellular Uptake Mechanism | Passive diffusion and protein-facilitated transport | Unlikely to be directly transported; likely requires extracellular hydrolysis to free oleic acid |
| Rate of Cellular Entry | Rapid | Likely very slow to negligible in its intact form |
| Intracellular Activation | Required (conversion to this compound-CoA by acyl-CoA synthetases) | Already in the activated form |
| Primary Bioavailable Form | Yes | Indirectly, after conversion to free oleic acid |
Conclusion
Based on our current understanding of cellular transport mechanisms, free oleic acid is the significantly more bioavailable form for direct cellular uptake compared to this compound-CoA . The bioavailability of exogenous this compound-CoA is likely limited by its poor membrane permeability and probable reliance on extracellular hydrolysis to free oleic acid prior to absorption. For researchers investigating the cellular effects of oleic acid, it is crucial to consider that providing this compound-CoA exogenously may not accurately reflect the direct intracellular delivery of this activated fatty acid. Instead, it is more likely to serve as a source of extracellular free oleic acid. Future studies employing advanced analytical techniques are warranted to definitively elucidate the fate of extracellular this compound-CoA and its potential, if any, for direct cellular interaction.
References
-
Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. IMR Press. [Link]
-
Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. PMC. [Link]
-
Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. PubMed. [Link]
-
Transport across cell membrane. BYJU'S. [Link]
-
Cellular uptake of stearic, oleic, linoleic, and linolenic acid and their effects on synthesis and secretion of lipids in Hep-G2 cells. PubMed. [Link]
-
Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4. PubMed. [Link]
-
A Futile Metabolic Cycle of Fatty Acyl Coenzyme A (Acyl-CoA) Hydrolysis and Resynthesis in Corynebacterium glutamicum and Its Disruption Leading to Fatty Acid Production. ASM Journals. [Link]
-
Acyl-CoA Metabolism and Partitioning. PMC. [Link]
-
Mechanisms of cellular uptake of long chain free fatty acids. PubMed. [Link]
-
Is Membrane Transport of FFA Mediated by Lipid, Protein, or Both? Physiology. [Link]
-
Protein-Mediated Fatty Acid Uptake: Novel Insights from In Vivo Models. Physiology. [Link]
-
RECENT DISCOVERIES ON ABSORPTION OF DIETARY FAT: PRESENCE, SYNTHESIS, AND METABOLISM OF CYTOPLASMIC LIPID DROPLETS WITHIN ENTEROCYTES. PMC. [Link]
-
Fatty acid transport across the cell membrane: Regulation by fatty acid transporters. ResearchGate. [Link]
-
Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins. PubMed. [Link]
-
Prolonged oleic acid exposure impairs Caco-2 cell differentiation and tight junction integrity. PubMed. [Link]
-
Acyl-CoA synthesis, lipid metabolism and lipotoxicity. PMC. [Link]
-
Coenzyme A. Wikipedia. [Link]
-
Caco-2 Permeability. Sygnature Discovery. [Link]
-
A Shared Perspective on in Vitro and in Vivo Models to Assay Intestinal Transepithelial Transport of Food Compounds. ACS Publications. [Link]
-
A Machine Learning Approach for Predicting Caco-2 Cell Permeability in Natural Products from the Biodiversity in Peru. MDPI. [Link]
-
Fatty acid transport across the cell membrane: regulation by fatty acid transporters. PubMed. [Link]
-
Oleic acid uptake and binding by rat adipocytes define dual pathways for cellular fatty acid... PubMed. [Link]
-
Fatty acyl CoA esters as regulators of cell metabolism. PubMed. [Link]
-
Fatty acid uptake by Caco-2 human intestinal cells. PubMed. [Link]
-
Highly selective hydrolysis of fatty acyl-CoAs by calcium-independent phospholipase A>2>β. The Journal of Biological Chemistry. [Link]
-
Intestinal Lipid Absorption and Lipoprotein Formation. PMC. [Link]
-
Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction. Frontiers. [Link]
-
Membrane Transport. PMC. [Link]
-
Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Society Transactions. [Link]
-
Comparative toxicity of oleic acid and linoleic acid on Jurkat cells. PubMed. [Link]
-
Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]
-
Fatty acyl-CoA esters. Wikipedia. [Link]
Sources
- 1. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleic acid uptake and binding by rat adipocytes define dual pathways for cellular fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid transport across the cell membrane: regulation by fatty acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prolonged oleic acid exposure impairs Caco-2 cell differentiation and tight junction integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. RECENT DISCOVERIES ON ABSORPTION OF DIETARY FAT: PRESENCE, SYNTHESIS, AND METABOLISM OF CYTOPLASMIC LIPID DROPLETS WITHIN ENTEROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intestinal Lipid Absorption and Lipoprotein Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Oleoyl-Estrone Weight Loss Studies in Murine Models
Executive Summary: Oleoyl-estrone (OE), a naturally occurring fatty acid ester of estrone, emerged in the late 1990s as a promising anti-obesity agent based on compelling rodent studies. These initial experiments demonstrated a remarkable effect: a significant reduction in body fat while preserving lean protein mass, a highly desirable outcome in weight management.[1][2] The primary mechanism appeared to be a reduction in voluntary food intake coupled with the maintenance of energy expenditure.[3][4] However, despite these promising preclinical results, OE failed to demonstrate significant benefits in human clinical trials, raising critical questions about the translatability and reproducibility of the initial animal findings.[1] This guide provides an in-depth analysis for researchers and drug development professionals on the reproducibility of OE weight loss studies in murine models. We will deconstruct the key methodological variables between studies, explain the causality behind experimental choices, and propose a standardized protocol designed to enhance the consistency and reliability of future research in this area.
The Core Finding: A Consistent Signal of Fat-Specific Weight Loss
Across a variety of rodent models, the administration of exogenous this compound-estrone has consistently produced one primary result: a dose-dependent reduction in body weight that is almost exclusively due to the loss of adipose tissue.[2][3] Unlike simple caloric restriction, which often leads to the undesirable loss of muscle mass, OE treatment was shown to preserve body protein, indicated by positive nitrogen balances in treated animals.[2][5] This fat-partitioning effect, where the body preferentially utilizes its fat stores to compensate for a reduced energy intake, is the central pillar of OE's therapeutic potential.[1][4] Studies have shown this effect in different strains, including Wistar rats, Zucker lean rats, and even in genetic models of obesity such as ob/ob and db/db mice.[3][5][6] This latter finding is particularly significant as it suggests OE's mechanism of action is independent of the leptin signaling pathway, a critical insight for understanding its function.[6][7]
Deconstructing the Discrepancies: A Comparative Analysis of Methodologies
While the primary outcome of fat loss is a recurring theme, the magnitude and nuances of the effect can vary. A critical examination of the literature reveals that methodological differences are the most likely source of this variability. Reproducibility in science hinges on the precise control of experimental parameters; in the case of OE, several key factors must be considered.
Key Methodological Variables:
-
Animal Model: The choice of species, strain, sex, and obesity model (genetic vs. diet-induced) is paramount. For instance, Zucker rats and genetically obese ob/ob or db/db mice have different underlying metabolic dysfunctions compared to a wild-type C57BL/6J mouse made obese through a high-fat diet.[3][6] Studies using leptin-deficient (ob/ob) or leptin-receptor-deficient (db/db) mice were crucial in demonstrating that OE's anorectic and weight-reducing effects are not mediated by leptin.[6]
-
Route of Administration: The method of delivering OE to the animal significantly impacts its bioavailability and metabolic fate.
-
Intravenous (i.v.) Infusion (via osmotic minipumps): This method provides continuous, stable plasma levels of the compound. However, it is invasive and can lead to the hydrolysis of OE into free estrone and oleic acid in the bloodstream, potentially causing estrogenic side effects.[5][8] Indeed, i.v. administration was found to increase plasma levels of estrone (E1) and 17β-estradiol (E2), leading to effects like increased uterine weight.[8]
-
Oral Administration (Gavage or In-Diet): Oral delivery is less invasive and has been shown to be effective.[3][9] Crucially, studies indicate that oral administration, even at high doses, does not significantly increase circulating estrogen levels, thereby avoiding the estrogenic side effects observed with i.v. routes.[8] This suggests a different metabolic processing pathway, possibly involving transport via chylomicrons, which is more physiologically relevant for a lipophilic molecule.
-
-
Dosage and Treatment Schedule: OE's effects are dose-dependent.[2][4] However, the optimal dose can vary based on the animal model and administration route. Furthermore, some evidence suggests that intermittent treatment (e.g., 10 days of treatment followed by a recovery period) can induce a cumulative weight loss without the rebound weight gain often seen with other anti-obesity agents.[4][10] This points to a potential resetting of the body's fat setpoint, a highly intriguing but not fully validated hypothesis.[1]
-
Dietary Context: The composition of the animal's diet can influence the outcomes. Studies have been conducted using standard chow as well as high-fat or "cafeteria" diets designed to induce obesity.[3][9] Administering OE in the context of a hyperlipidic diet has been shown to be effective, demonstrating its utility in a state of positive energy balance.[3]
-
Hormonal Milieu: The presence of other hormones can significantly impact OE's efficacy. Notably, corticosteroids have been shown to inhibit the fat-mobilizing effects of this compound-estrone, a critical consideration for experimental design, especially when surgical stress (e.g., minipump implantation) is involved.[1][4]
Comparative Summary of Key Murine Studies
| Reference | Animal Model | Obesity Model | OE Dose | Administration Route | Duration | Key Outcomes |
| Sanchis et al., 1996[2] | Wistar Rats (Female) | N/A (Lean) | 0.78 to 15 µmol/day | Intravenous (minipump) | 14 days | Dose-dependent weight loss (up to 24.7%); Fat loss with protein preservation; Decreased food intake. |
| Grasa et al., 2000[6] | ob/ob & db/db Mice (Female) | Genetic | 12.5 and 50 nmol/g/day | Intravenous (minipump) | 14 days | Marked decrease in body weight in both strains; Reduced plasma insulin. |
| Cabot et al., 1999[3] | Zucker Lean Rats (Male) | High-Fat Diet | 0.33 to 33 µmol/kg diet | Oral (in diet) | 14 days | Dose-dependent loss of fat and weight; Decreased food intake; Body protein preserved. |
| Esteve et al., 2005[10] | Zucker Lean Rats (Male) | N/A (Lean) | 10 µmol/kg/day | Oral (gavage) | 3x 10-day periods | Cumulative weight loss (~7% per period) with no rebound; Protein pools retained. |
| Grasa et al., 2001[8] | Wistar & Zucker Rats (Female) | N/A (Lean) | 3.5 µmol/kg/day (i.v.) vs. 10 µmol/kg/day (oral) | Intravenous vs. Oral | 14 days | i.v. route showed estrogenic effects (increased uterine weight); Oral route did not. |
Proposed Mechanism of Action
While the precise molecular targets of OE remain to be fully identified, a working model has emerged. OE is believed to act as a peripheral signal indicating the status of the body's fat stores. It reduces food intake without causing aversion and maintains energy expenditure, creating an energy deficit that is compensated for by mobilizing stored fat.[3][4] Its ability to function in leptin-deficient and leptin-resistant mice strongly implies a signaling pathway that is, at least in part, parallel or downstream to leptin.[6][7]
Caption: Proposed signaling pathway for this compound-Estrone action.
A Protocol for Enhanced Reproducibility
To address the variability in past research and improve the reliability of future studies, we propose the following standardized protocol. This protocol incorporates best practices derived from the comparative analysis, prioritizing a clinically relevant administration route and robust experimental design.
Recommended Experimental Workflow
Caption: Standardized workflow for a reproducible OE study.
Step-by-Step Methodology
-
Animal Model: Male C57BL/6J mice, 8 weeks of age at the start of the study. This is a standard, widely used strain for metabolic research.
-
Housing & Acclimatization: House mice individually to allow for accurate food intake measurement. Acclimatize for 1 week on a standard chow diet.
-
Obesity Induction: Switch mice to a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-10 weeks to induce stable diet-induced obesity (DIO). A weight gain of at least 15-20% over chow-fed controls should be targeted.
-
Baseline Measurements: At the end of the DIO period, measure baseline body weight and body composition (via qNMR or DEXA).
-
Randomization: Stratify mice by body weight and randomize into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., sesame oil).
-
Group 2: this compound-Estrone (10 µmol/kg body weight).
-
-
Compound Preparation & Administration:
-
Dissolve OE in the vehicle (sesame oil) to the desired concentration.
-
Administer daily via oral gavage at the same time each day for 28 days. This method ensures accurate dosing and bypasses the potential for i.v.-related estrogenic effects.
-
-
In-Life Monitoring:
-
Body Weight: Record daily.
-
Food Intake: Measure daily by weighing the provided HFD.
-
General Health: Observe animals daily for any adverse effects.
-
-
Endpoint Analysis:
-
At the end of the 28-day treatment period, perform final body composition analysis.
-
Collect terminal blood samples for analysis of plasma lipids, glucose, insulin, and estrogens (estrone, estradiol) to confirm the lack of estrogenic side effects.
-
Harvest tissues (e.g., liver, various adipose depots) for further analysis (e.g., histology, gene expression).
-
Conclusion: From Murine Promise to Clinical Reality
The story of this compound-estrone is a salient lesson in preclinical drug development. The compound exhibits a consistent and potent fat-reducing effect in a variety of rodent models.[1] However, the lack of translation to human subjects underscores the importance of rigorous, reproducible, and mechanistically informative preclinical studies.[1] Variability in the existing literature can be largely attributed to differences in animal models, dose, and, most critically, the route of administration, which has a profound impact on OE's metabolic fate and potential side effects.[8]
By adopting a standardized protocol that controls for these key variables—specifically using a diet-induced obesity model and an oral administration route—researchers can generate more consistent and reliable data. This will not only improve the reproducibility of future studies but also provide a clearer understanding of OE's true therapeutic potential and the underlying biological mechanisms.
References
-
This compound-estrone - Wikipedia. (n.d.). Wikipedia. [Link]
-
Sanchis, D., Balada, F., Grasa, M. M., Virgili, J., Peinado, J., Monserrat, C., Fernández-López, J. A., Remesar, X., & Alemany, M. (1996). This compound-estrone induces the loss of body fat in rats. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 20(7), 588–594. [Link]
-
Cabot, C., Grasa, M. M., Sanchis, D., Esteve, M., Vila, R., Ferandez-Lopez, J. A., Remesar, X., & Alemany, M. (1999). Oral this compound-estrone induces the rapid loss of body fat in Zucker lean rats fed a hyperlipidic diet. Hormone and Metabolic Research, 31(7), 427–431. [Link]
-
Grasa, M. M., Cabot, C., Esteve, M., Sanchis, D., Vila, R., Remesar, X., Fernandez-Lopez, J. A., & Alemany, M. (2001). Daily Oral this compound-Estrone Gavage Induces a Dose-Dependent Loss of Fat in Wistar Rats. Obesity Research, 9(4), 202-209. [Link]
-
Sanchis, D., Grasa, M. M., Cabot, C., Esteve, M., Remesar, X., Alemany, M., & Fernandez-Lopez, J. A. (1998). Structural determinants of this compound-estrone slimming effects. The Journal of steroid biochemistry and molecular biology, 67(3), 229–239. [Link]
-
Grasa, M. M., Vilà, R., Esteve, M., Cabot, C., Fernandez-López, J. A., Remesar, X., & Alemany, M. (2000). This compound-estrone lowers the body weight of both ob/ob and db/db mice. Hormone and Metabolic Research, 32(6), 246–250. [Link]
-
Alemany, M., Fernandez-Lopez, J. A., Remesar, X., & Grasa, M. M. (2003). [Weight loss in a patient with morbid obesity under treatment with this compound-estrone]. Medicina clinica, 121(13), 515–516. [Link]
-
Alemany, M. (2012). This compound-estrone. Vitamins and hormones, 88, 279–299. [Link]
-
Grasa, M. M., Cabot, C., Esteve, M., Remesar, X., Fernández-López, J. A., & Alemany, M. (2001). This compound-estrone does not have direct estrogenic effects on rats. Life sciences, 69(7), 813–823. [Link]
-
Esteve, M., Rafecas, I., Grasa, M. M., Cabot, C., Fernández-López, J. A., Remesar, X., & Alemany, M. (2005). Weight loss with long-term intermittent treatment with oral this compound-estrone in lean Zucker male rats. Molecular and cellular endocrinology, 230(1-2), 43–49. [Link]
-
Grasa, M. M., Cabot, C., Esteve, M., Remesar, X., Fernández-López, J. A., & Alemany, M. (2002). Modulation by leptin, insulin and corticosterone of this compound-estrone synthesis in cultured 3T3 L1 cells. Molecular and cellular biochemistry, 233(1-2), 167–172. [Link]
-
Xu, Y., Zhang, Y., You, Y., Liu, Z., Wang, N., Li, Y., & Zhu, Y. (2017). Exogenous estrogen protects mice from the consequences of obesity and alcohol. Oncotarget, 8(62), 105677–105691. [Link]
-
Lehraiki, A., Fardoun, R., El-Estr, S., Le-Corf, K., Abot, A., Canlet, C., Tremblay-Franco, M., Ellero-Simatos, S., Gamet-Payrastre, L., & Fénichel, P. (2021). Impact of Estrogen Withdrawal and Replacement in Female Mice along the Intestinal Tract. Comparison of E2 Replacement with the Effect of a Mixture of Low Dose Pollutants. International journal of molecular sciences, 22(16), 8908. [Link]
-
Arola-Arnal, A., Blade, C., Grasa, M. M., Esteve, M., & Alemany, M. (2008). Maternal treatment with this compound-estrone induces resistance to lipid accrual in their descendants. Obesity (Silver Spring, Md.), 16(11), 2419–2426. [Link]
-
Grasa, M. M., Cabot, C., Sanchis, D., Esteve, M., Remesar, X., Alemany, M., & Fernandez-Lopez, J. A. (1999). Leptin enhances the synthesis of this compound-estrone from estrone in white adipose tissue. Journal of nutritional biochemistry, 10(4), 218–223. [Link]
-
Gao, Q., & Horvath, T. L. (2008). Cross-talk between estrogen and leptin signaling in the hypothalamus. American journal of physiology. Endocrinology and metabolism, 294(5), E817–E826. [Link]
Sources
- 1. This compound-estrone - Wikipedia [en.wikipedia.org]
- 2. This compound-estrone induces the loss of body fat in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral this compound-estrone induces the rapid loss of body fat in Zucker lean rats fed a hyperlipidic diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-estrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural determinants of this compound-estrone slimming effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-estrone lowers the body weight of both ob/ob and db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. This compound-estrone does not have direct estrogenic effects on rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Weight loss with long-term intermittent treatment with oral this compound-estrone in lean Zucker male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Oleoyl-L-Carnitine: Synthetic Purity vs. Biological Efficacy
[1]
Executive Summary
In metabolic research and drug development, the integrity of Oleoyl-L-carnitine (C18:1 carnitine) data is inextricably linked to the stereochemical and chemical purity of the standard used. While "synthetic" and "natural" (enzymatically derived) forms share a chemical formula (
This guide benchmarks these two sources, exposing the critical risk of D-isomer contamination in chemical synthesis—a "silent" impurity that antagonizes carnitine acyltransferases (CPT1/CPT2) and skews bioassay results. We provide validated protocols for distinguishing these grades to ensure data reproducibility.
The Purity Paradox: Chemical vs. Enzymatic Origins
The biological activity of this compound-L-carnitine resides exclusively in the L-(R)-enantiomer .[] The mitochondrial carnitine shuttle is stereospecific; the D-(S)-isomer is not merely inactive but acts as a competitive inhibitor, effectively inducing a "chemical knockout" of fatty acid oxidation.[]
Comparative Analysis of Production Methods
| Feature | Chemical Synthesis (Synthetic) | Enzymatic/Biomimetic (Natural Equivalent) |
| Primary Method | Acylation of L-carnitine with this compound chloride/anhydride.[] | Enzymatic transesterification or fermentation of L-carnitine precursors.[] |
| Stereochemistry | High Risk: Potential for racemization (1-5% D-isomer) if reaction conditions (pH/Temp) are uncontrolled.[] | Stereopure: Enzymes (e.g., Carnitine acetyltransferase) are 100% stereoselective for the L-form.[] |
| Key Impurities | Crotonobetaine, D-Oleoylcarnitine, residual organic solvents (DCM, Acetone), free Oleic acid. | Endotoxins (if bacterial origin), residual proteins, trace fermentation media. |
| Cost | Low to Moderate.[] | High. |
| Application | High-throughput screening (HTS), crude standards.[] | In vivo metabolic flux studies, clinical biomarkers, cell signaling. |
The "Racemization Trap"
In chemical synthesis, even if the starting material is 100% L-carnitine, the acylation step (often using acid chlorides) can induce partial racemization via an oxazolinone intermediate or simple proton exchange at the chiral alpha-carbon. A "98% pure" synthetic standard by HPLC-UV may actually contain 50% D-isomer if not chirally resolved, rendering it useless for kinetic studies.[]
Visualizing the Production Logic
The following diagram contrasts the linear, high-fidelity enzymatic pathway against the multi-step, risk-prone chemical synthesis.
Figure 1: Comparison of synthetic routes. Note the racemization checkpoint in chemical synthesis.
Experimental Validation Protocols
As a scientist, you cannot rely on the Certificate of Analysis (CoA) alone if it lacks chiral data. Use these self-validating protocols to benchmark your material.
Protocol A: Chiral Purity Determination (The Gold Standard)
Objective: Quantify the D-Oleoylcarnitine impurity.[] Standard C18 HPLC cannot separate enantiomers.[]
-
Reagents:
-
Derivatizing Agent: (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) or Marfey’s Reagent (FDAA).[]
-
Column: Chiralpak AD-RH or equivalent amylose-based stationary phase.[]
-
-
Workflow:
-
Derivatization: React 50 µL of 1 mM Oleoylcarnitine sample with 100 µL of chiral reagent (in acetone) and 20 µL 1M NaHCO3. Incubate at 40°C for 1 hour.
-
Quench: Add 20 µL 1M HCl to stop the reaction.
-
Separation: Inject onto Chiral HPLC.
-
Mobile Phase: Acetonitrile:Water (60:[]40) with 0.1% TFA.[]
-
-
Validation Criteria:
Protocol B: LC-MS/MS Impurity Profiling
Objective: Detect chemical impurities (hydrolysis products) and verify acyl-chain integrity.[]
-
Instrumentation: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis).[]
-
Method Parameters:
-
Ionization: ESI Positive Mode.
-
Precursor Scan: m/z 428.4 (this compound-L-carnitine).[]
-
Product Ion: m/z 85.0 (Canonical backbone fragment).
-
-
Step-by-Step:
-
Prepare a 1 µM solution in 50:50 MeOH:H2O + 0.1% Formic Acid.[]
-
Perform a Precursor Ion Scan of m/z 85 to identify all acylcarnitines present.
-
Causality Check: If you see peaks at m/z 248 (Acetyl) or m/z 200-300 range, your "pure" this compound standard has undergone hydrolysis or transesterification, likely due to poor storage (moisture ingress).
-
Biological Impact: The Signaling Pathway
Why does this matter? The following diagram illustrates how D-Oleoylcarnitine blocks the critical entry point for fatty acid oxidation, leading to experimental artifacts like false-negative metabolic rates.
Figure 2: Mechanism of D-isomer toxicity.[] D-Oleoylcarnitine competitively inhibits CPT1 and blocks the CACT transporter.[]
Summary of Specifications
Use this table to set your purchase specifications for critical experiments.
| Parameter | Standard Grade (Synthetic) | High-Fidelity Grade (Natural/Enzymatic) |
| Purity (HPLC) | > 95% | > 98% |
| Enantiomeric Excess (%ee) | Often Unreported (Assume 90-95%) | > 99% L-isomer |
| Free Carnitine | < 2% | < 0.5% |
| Solvent Residue | Class 2/3 Solvents present | Solvent-free (Lyophilized) |
| Use Case | MS Internal Standards (if isotopically labeled), Qualitative ID.[] | Cell culture, Enzyme kinetics, In vivo dosing. |
References
-
L-Carnitine Synthesis & Stereochemistry
-
Enzymatic Synthesis of L-Carnitine by Reduction of an Achiral Precursor.[][5] (PubMed).[]
-
-
Impurity Profiling & MS Analysis
-
Biological Toxicity of D-Carnitine
-
Chiral Separation Methodology
-
Enantiomeric Purity Determination of acetyl-L-carnitine by Reversed-Phase HPLC Using Chiral Derivatization. (PubMed).[]
-
-
Acylcarnitine Profiling Standards
-
Quantitative Acylcarnitine Determination by UHPLC-MS/MS. (PMC).[]
-
Sources
- 2. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Synthesis of l-Carnitine by Reduction of an Achiral Precursor: the Problem of Reduced Nicotinamide Adenine Dinucleotide Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
A Researcher's Guide to Oleoyl Lipid Profiling: Unveiling Disease Signatures in Tissue Samples
This guide provides a comprehensive framework for the statistical comparison of oleoyl lipid profiles in healthy versus diseased tissues. It is designed for researchers, scientists, and drug development professionals seeking to leverage lipidomics to uncover novel biomarkers and therapeutic targets. We will delve into the rationale behind experimental design, provide detailed protocols for tissue analysis, and explore the interpretation of complex lipidomic datasets. Our focus is on empowering you with the knowledge to conduct robust and reproducible studies that yield meaningful biological insights.
The Significance of this compound Lipids in Health and Disease
Oleic acid (OA), a monounsaturated omega-9 fatty acid, is a fundamental component of cellular lipids. Its incorporation into various lipid species, collectively termed this compound lipids, plays a crucial role in maintaining cellular homeostasis. These lipids are integral to membrane fluidity, energy storage, and signaling pathways.[1] However, dysregulation of this compound lipid metabolism has been implicated in a range of pathologies, including cancer, metabolic syndrome, and inflammatory diseases.
In cancer, alterations in fatty acid metabolism are a recognized hallmark.[2] Tumor cells often exhibit increased de novo synthesis and uptake of fatty acids, including oleic acid, to support rapid proliferation and membrane biogenesis.[3] This can lead to distinct this compound lipid profiles in cancerous tissue compared to healthy adjacent tissue.[4] Similarly, in metabolic syndrome, a condition characterized by a cluster of metabolic abnormalities, disruptions in lipid metabolism are central to its pathophysiology.[1][5] Patients with metabolic syndrome often exhibit altered levels of triglycerides and other lipid classes, which can be directly influenced by the availability and metabolism of oleic acid.[1][6]
Understanding the specific changes in this compound-containing lipid species between healthy and diseased states can, therefore, provide valuable insights into disease mechanisms and present opportunities for the development of novel diagnostic and therapeutic strategies.
Experimental Workflow for Comparative Lipidomics
A successful comparative lipidomics study requires a meticulously planned and executed workflow. Each step, from sample acquisition to data analysis, is critical for generating high-quality, reproducible results. The following diagram illustrates a typical workflow for the statistical comparison of this compound lipid profiles in tissue samples.
Caption: Experimental workflow for comparative lipidomics.
Detailed Experimental Protocols
Tissue Lipid Extraction: The Folch Method
The Folch method is a widely accepted and robust technique for the total lipid extraction from tissues.[7] Its biphasic nature effectively separates lipids from non-lipid contaminants.
Materials:
-
Tissue sample (10-20 mg)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Weigh 10-20 mg of frozen tissue powder in a pre-weighed tube.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the tissue. For 20 mg of tissue, this would be 400 µL.
-
Homogenize the sample thoroughly until a uniform suspension is achieved.
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate. In our example, this would be 80 µL.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Two distinct phases will form: a lower chloroform phase containing the lipids and an upper aqueous phase containing non-lipid components.
-
Carefully remove the upper aqueous phase using a Pasteur pipette.
-
Collect the lower chloroform phase containing the lipid extract.
-
To maximize recovery, the upper phase can be re-extracted with a small volume of the chloroform:methanol mixture.
-
Dry the collected chloroform phase under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/toluene 9:1, v/v).[8]
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern lipidomics, offering high sensitivity and selectivity for the identification and quantification of individual lipid species.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reversed-phase column is commonly used for separating lipid species.[8]
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
General LC-MS/MS Parameters:
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a modifier such as 10 mM ammonium formate.[8]
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same modifier.[8]
-
Gradient Elution: A gradient from a lower to a higher concentration of mobile phase B is used to elute lipids based on their hydrophobicity.
-
Ionization Mode: Both positive and negative ion modes are typically used to detect different lipid classes.
-
Data Acquisition: For targeted quantification, Multiple Reaction Monitoring (MRM) is employed. For untargeted profiling, full scan MS and data-dependent MS/MS are used.
Self-Validation: The inclusion of internal standards is crucial for a self-validating system. A suite of deuterated or odd-chain lipid standards representing different lipid classes should be added to the samples before extraction. This allows for the correction of variations in extraction efficiency and instrument response, ensuring accurate quantification.
Comparative Analysis of this compound Lipid Profiles
The following table presents a hypothetical yet representative comparison of this compound-containing lipid species in healthy versus diseased (e.g., cancer) tissue, based on trends reported in the literature.[4][9][10]
| Lipid Class | Specific this compound-Containing Species | Healthy Tissue (relative abundance) | Diseased Tissue (relative abundance) | Fold Change (Diseased/Healthy) | p-value |
| Phosphatidylcholines (PC) | PC(18:0/18:1) | 1.00 ± 0.15 | 1.50 ± 0.20 | 1.5 | <0.05 |
| PC(16:0/18:1) | 1.00 ± 0.12 | 1.35 ± 0.18 | 1.35 | <0.05 | |
| Phosphatidylethanolamines (PE) | PE(18:0/18:1) | 1.00 ± 0.20 | 1.65 ± 0.25 | 1.65 | <0.01 |
| Triglycerides (TG) | TG(16:0/18:1/18:1) | 1.00 ± 0.25 | 2.50 ± 0.40 | 2.5 | <0.001 |
| Diacylglycerols (DG) | DG(18:0/18:1) | 1.00 ± 0.18 | 2.10 ± 0.30 | 2.1 | <0.01 |
| Cholesteryl Esters (CE) | CE(18:1) | 1.00 ± 0.10 | 0.75 ± 0.12 | 0.75 | <0.05 |
| Ceramides (Cer) | Cer(d18:1/18:0) | 1.00 ± 0.14 | 1.80 ± 0.22 | 1.8 | <0.01 |
Statistical and Pathway Analysis
Robust statistical analysis is paramount for distinguishing true biological differences from experimental noise.[11]
-
Univariate Analysis: Student's t-tests or ANOVA are used to identify individual lipid species that are significantly different between groups.
-
Multivariate Analysis: Principal Component Analysis (PCA) provides an unsupervised overview of the data structure, while Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) is a supervised method used to identify variables that contribute most to the separation between groups.[11]
-
Pathway Analysis: Tools like MetaboAnalyst can be used to map significantly altered lipids to known metabolic pathways, providing a biological context for the observed changes.
This compound-CoA and its Role in Cellular Signaling
The activation of oleic acid to this compound-CoA by Acyl-CoA synthetases (ACSLs) is a critical step that commits it to various metabolic fates.[12] this compound-CoA can be incorporated into complex lipids, undergo beta-oxidation for energy production, or act as a signaling molecule itself. Dysregulation of ACSL activity has been linked to various diseases, including cancer and metabolic disorders.[13][14] The following diagram illustrates the central role of this compound-CoA in lipid metabolism.
Caption: Central role of this compound-CoA in lipid metabolism.
Conclusion
The comparative analysis of this compound lipid profiles in healthy versus diseased tissues is a powerful approach for gaining deeper insights into disease pathophysiology. By employing rigorous experimental protocols, robust analytical techniques, and comprehensive statistical analysis, researchers can identify novel biomarkers and potential therapeutic targets. This guide provides a foundational framework to assist in the design and execution of such studies, ultimately contributing to the advancement of our understanding and treatment of complex diseases.
References
-
Holčapek, M., et al. (2014). Determination of lipidomic differences between human breast cancer and surrounding normal tissues using HILIC-HPLC/ESI-MS and multivariate data analysis. Analytical and Bioanalytical Chemistry, 406(27), 6871-6881. [Link]
-
European Journal of Cardiovascular Medicine. (2023). Lipid Profile Abnormalities in Metabolic Syndrome Patients: A Comparative Cross-Sectional Study. European Journal of Cardiovascular Medicine. [Link]
-
ResearchGate. (n.d.). Cross-sectional lipid associations with obesity in FHS. Retrieved February 6, 2026, from [Link]
-
JCI Insight. (2025). Lipidomic profiling of human adiposomes identifies specific lipid shifts linked to obesity and cardiometabolic risk. JCI Insight. [Link]
-
Srinak, T., et al. (2012). Comparison of Serum Lipid Profiles between Normal Controls and Breast Cancer Patients. Journal of the Medical Association of Thailand, 95 Suppl 5, S59-64. [Link]
-
ResearchGate. (2014). Determination of lipidomic differences between human breast cancer and surrounding normal tissues using HILIC-HPLC/ESI-MS and multivariate data analysis. [Link]
-
AOCS. (2019). Preparation of Lipid Extracts Tissues. Retrieved February 6, 2026, from [Link]
-
Vrhovsek, U., et al. (2014). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids, and glycerophospholipids in grapes. Journal of Agricultural and Food Chemistry, 62(14), 3184-3193. [Link]
-
KEGG. (n.d.). Fatty acid metabolism. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic plot of glycerophospholipid metabolism pathway containing the... Retrieved February 6, 2026, from [Link]
-
Bourre, J. M., et al. (1990). Regulation of this compound-CoA synthesis in the peripheral nervous system: demonstration of a link with myelin synthesis. Journal of Neurochemistry, 54(4), 1227-1232. [Link]
-
Han, X., & Gross, R. W. (2021). Lipid Metabolism and Lipidomics Applications in Cancer Research. Methods in Molecular Biology, 2295, 3-21. [Link]
-
O'Donnell, V. B., et al. (2021). Lipidomics in Biomarker Research. Arteriosclerosis, Thrombosis, and Vascular Biology, 41(8), 2249-2260. [Link]
-
Cell Communication and Signaling. (2025). Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets. Cell Communication and Signaling. [Link]
-
Fang, Z., et al. (2022). Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS. STAR Protocols, 3(4), 101759. [Link]
-
Wakabayashi, I., & Daimon, T. (2014). Relationships between lipid profiles and metabolic syndrome, insulin resistance and serum high molecular adiponectin in Japanese community-dwelling adults. Lipids in Health and Disease, 13, 134. [Link]
-
Manna, S., & Das, A. (2019). Lipidomic Analysis of Cancer Cell and Tumor Tissues. Methods in Molecular Biology, 1909, 155-168. [Link]
-
Al-Masri, M., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 999. [Link]
-
ResearchGate. (2023). Statistical methods and resources for biomarker discovery using metabolomics. [Link]
-
PubChem. (n.d.). Glycerophospholipid biosynthesis. Retrieved February 6, 2026, from [Link]
-
Journal of Lipid Research. (2006). A simple and robust LC-MS-based methodology for the investigation of lipid mixtures. Journal of Lipid Research. [Link]
-
Głodkowska-Mrówka, E., et al. (2024). The Role of Acyl-CoA Synthetase 1 in Bioactive Lipid Accumulation and the Development of Hepatic Insulin Resistance. International Journal of Molecular Sciences, 25(7), 3747. [Link]
-
Brown, S. H. J., et al. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. Metabolites, 14(8), 534. [Link]
-
KEGG. (n.d.). Fatty acid biosynthesis. Retrieved February 6, 2026, from [Link]
-
GSEA. (n.d.). Human Gene Set: KEGG_FATTY_ACID_METABOLISM. Retrieved February 6, 2026, from [Link]
-
Li, N., et al. (2021). Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses. Frontiers in Plant Science, 12, 642327. [Link]
-
Perpusnas. (2026). Folch Method: Simple Lipid Extraction Guide. [Link]
-
Wikipedia. (n.d.). Glycerophospholipid. Retrieved February 6, 2026, from [Link]
-
Schwingshackl, L., et al. (2018). Effects of oils and solid fats on blood lipids: a systematic review and network meta-analysis. Journal of Lipid Research, 59(9), 1771-1782. [Link]
-
Viidanoja, J. (2015). Analysis of Phospholipids in Bio-Oils and Fats by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. Chromatographia, 78(21-22), 1401-1409. [Link]
-
ResearchGate. (2021). Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses. [Link]
-
Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]
-
Ulmer, C. Z., et al. (2020). From big data to big insights: statistical and bioinformatic approaches for exploring the lipidome. Journal of Lipid Research, 61(6), 814-828. [Link]
-
MMPC. (2013). Tissue TG & TC Protocol. [Link]
-
KEGG. (n.d.). KEGG PATHWAY Database. Retrieved February 6, 2026, from [Link]
-
Frontiers. (2021). Multiple-Omics Techniques Reveal the Role of Glycerophospholipid Metabolic Pathway in the Response of Saccharomyces cerevisiae Against Hypoxic Stress. Frontiers in Microbiology. [Link]
-
KEGG. (n.d.). Biosynthesis of unsaturated fatty acids. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (n.d.). Glycerophospholipid metabolic pathway diagram (green is downregulated,...). Retrieved February 6, 2026, from [Link]
Sources
- 1. Lipid Profile Abnormalities in Metabolic Syndrome Patients: A Comparative Cross-Sectional Study | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. Lipid Metabolism and Lipidomics Applications in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phospholipid-research-center.com [phospholipid-research-center.com]
- 4. holcapek.upce.cz [holcapek.upce.cz]
- 5. Effects of oils and solid fats on blood lipids: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationships between lipid profiles and metabolic syndrome, insulin resistance and serum high molecular adiponectin in Japanese community-dwelling adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. presensi.perpusnas.go.id [presensi.perpusnas.go.id]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Serum Lipid Profiles between Normal Controls and Breast Cancer Patients - Journal of Laboratory Physicians [jlabphy.org]
- 11. Lipidomics in Biomarker Research - Prevention and Treatment of Atherosclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Oleoyl-Based vs. PEGylated Nanocarriers
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery, the choice of nanocarrier is a critical determinant of therapeutic success and safety. Among the myriad of options, lipid-based nanocarriers are frequently favored for their biocompatibility and versatility.[1] This guide provides an in-depth, objective comparison of two prevalent surface engineering strategies: the incorporation of oleoyl components and the conjugation of polyethylene glycol (PEG). Our focus is a singular, crucial parameter: cytotoxicity. We will dissect the underlying mechanisms, present comparative experimental data, and provide robust, validated protocols to empower you to make informed formulation decisions.
The Rationale: Why this compound vs. PEG?
The surface of a nanocarrier dictates its interaction with the biological environment. Both this compound-based lipids and PEGylation are employed to modulate these interactions, albeit with different primary objectives.
-
This compound-Based Nanocarriers: Often formulated as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), these systems incorporate oleic acid or its derivatives (like oleyl alcohol).[2][3] Oleic acid is an endogenous fatty acid, which intuitively suggests high biocompatibility. Its incorporation can enhance cellular uptake, particularly in cancer cells, by interacting with the cell membrane lipid structure.[4] This strategy leverages native biological components to potentially improve therapeutic delivery.
-
PEGylated Nanocarriers: PEGylation is the process of attaching PEG chains to the surface of nanoparticles.[5] The primary goal is to create a hydrophilic, protective layer that reduces interactions with blood components (opsonization), thereby decreasing clearance by the reticuloendothelial system.[6] This "stealth" effect prolongs systemic circulation time, increasing the probability of the nanocarrier reaching its target site.[5] However, this surface modification can also influence cellular uptake and cytotoxicity.[7]
Mechanisms of Nanocarrier-Induced Cytotoxicity
Understanding how a nanocarrier might induce toxicity is fundamental to interpreting experimental data. Key mechanisms include:
-
Membrane Disruption: Cationic or lipophilic components can perturb the integrity of the cell membrane, leading to the leakage of intracellular contents, such as lactate dehydrogenase (LDH).[8]
-
Oxidative Stress: Nanoparticles can induce the generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.[9]
-
Mitochondrial Dysfunction: As the powerhouse of the cell, any impairment to mitochondrial function, such as a decrease in metabolic activity measured by tetrazolium salt reduction (e.g., MTT, MTS), is a strong indicator of cytotoxicity.[10]
-
Apoptosis Induction: Nanocarriers can trigger programmed cell death (apoptosis) through various signaling pathways.[11] This is characterized by events like the externalization of phosphatidylserine on the cell membrane.[12]
For PEGylated nanoparticles, studies have shown that while PEGylation can reduce overall cellular uptake, the particles that are internalized may lead to higher levels of cell death, often through the induction of oxidative stress.[7] Conversely, this compound components, while generally considered safe, can reduce cell viability at certain concentrations.[2] For instance, oleic acid itself can induce apoptosis by modulating the lipid structure of tumor cell membranes.[4]
Comparative Cytotoxicity: A Data-Driven Analysis
Direct comparison reveals that the cytotoxicity profile is highly dependent on the specific formulation, cell type, and concentration.
| Nanocarrier Type | Key Component | Cell Line(s) | Finding | IC50 Value (if reported) | Reference |
| This compound-Based | 1% Oleyl Alcohol (in SLN) | MCF-7, MDA-MB231 | No significant cytotoxicity observed in the final SLN formulation. | Not Applicable | [2][13] |
| This compound-Based | Oleic Acid (in ENPs) | 4T1 (murine breast cancer) | Oleic acid-based nanoparticles (OA-ENPs) showed higher tumor inhibition than free oleic acid. | OA-ENPs: 30.9 ± 4.8 µg/mL | [4] |
| This compound-Based | Free Oleic Acid | 4T1 | Endogenous fatty acid with low cytotoxicity. | 101.6 ± 1.4 µg/mL | [4] |
| PEGylated | mPEG-PLGA NPs with Oleic Acid | Cancer Cells | mPEG-PLGA nanoparticles loaded with oleic acid demonstrated cytotoxicity against cancer cells. | Not specified | [5] |
| PEGylated | Cationic PDEAEM Nanogel | HCT-116 (colorectal cancer) | Cytotoxicity of the core nanogel is diminished by a sufficiently large PEG shell. | Not Applicable | [14] |
| PEGylated | PEGylated Gold NPs | C17.2, HUVEC, PC12 | At similar intracellular numbers, PEGylated NPs yielded higher cell death via oxidative stress. | Not specified | [7] |
Senior Scientist's Interpretation: The data indicates that neither formulation strategy is universally "safer." this compound-based carriers appear to have low intrinsic toxicity, consistent with their endogenous nature.[2][13] However, when formulated into nanoparticles designed for high cellular uptake, their cytotoxic potential, especially when carrying a drug, can be significantly enhanced.[4]
PEGylation presents a more complex picture. It can effectively mask a potentially cytotoxic core, reducing its impact.[14] Yet, for the particles that do get internalized, the PEG component itself may contribute to cytotoxicity through mechanisms like oxidative stress.[7] Furthermore, high molecular weight PEG has been shown to impede the cellular uptake of nanoparticles, which can be a double-edged sword: it may reduce toxicity to healthy cells but also potentially lower therapeutic efficacy if internalization is required.[15]
Validated Protocols for Cytotoxicity Assessment
To ensure trustworthy and reproducible results, a multi-parametric approach is essential. Relying on a single assay can be misleading. We advocate for a combination of assays that probe different cellular functions: metabolic activity, membrane integrity, and apoptosis. This aligns with guidance from regulatory bodies like the International Organization for Standardization (ISO).[16][17]
Experimental Workflow Overview
The general workflow for assessing nanocarrier cytotoxicity is a systematic process designed to ensure accuracy and reproducibility. It begins with the careful preparation and maintenance of cell cultures, followed by exposure to the test materials and subsequent analysis using various assays.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay (Metabolic Activity)
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] It is a widely used method for assessing cell viability and proliferation.[18]
Caption: Principle of the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-40,000 cells/well (for adherent cells) and allow them to attach overnight.
-
Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the nanocarriers (this compound-based, PEGylated, and empty-vehicle controls). Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.
-
Readout: Shake the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[18] Measure the absorbance at approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[18]
-
Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of untreated control cells) x 100.
Protocol 2: LDH Assay (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture supernatant. When the plasma membrane is compromised, this stable cytosolic enzyme leaks out.[8]
Caption: Principle of the LDH cytotoxicity assay.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. It is crucial to set up three additional wells for a "maximum LDH release" control.
-
Prepare Controls:
-
Spontaneous Release: Untreated cells.
-
Maximum Release: 1 hour before the end of the incubation, add 10 µL of the lysis buffer provided in the kit to the maximum release control wells.
-
Background: Wells containing only culture medium.[19]
-
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Readout: Measure the absorbance at 490 nm.[8]
-
Calculation: First, subtract the background absorbance from all readings. Then, calculate percent cytotoxicity as: ((Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100.
Protocol 3: Annexin V / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells where membrane integrity is lost.[12]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with nanocarriers for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™ Express. Centrifuge all collected cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Conclusion and Forward Outlook
The assessment of cytotoxicity is not a simple binary determination of "safe" versus "toxic." It is a nuanced evaluation of dose-dependent effects, cellular mechanisms, and context-specific interactions.
-
This compound-based nanocarriers offer a promising platform leveraging biocompatible, endogenous lipids. Their low intrinsic toxicity is a significant advantage, though their potential to enhance cellular uptake must be carefully managed to avoid off-target effects of potent encapsulated drugs.[2][4]
-
PEGylated nanocarriers remain the gold standard for extending systemic circulation.[6] However, the "stealth" layer is not immunologically or cytotoxically inert.[7] The choice of PEG length and density is a critical optimization parameter to balance circulation time with cellular interaction and potential toxicity.[14][15]
For the drug development professional, the choice between these strategies is not mutually exclusive and will depend on the therapeutic goal. For systemic delivery requiring long circulation, PEGylation is often necessary. For localized delivery or for targeting cells that readily internalize lipids, an this compound-based formulation might be superior. The robust, multi-parametric testing framework provided here is essential for dissecting these complexities and ensuring the development of safe and effective nanomedicines.
References
-
Abbasalipourkabir, R., Salehzadeh, A., & Abdullah, R. (2011). Cytotoxicity Effect of Solid Lipid Nanoparticles on Human Breast Cancer Cell Lines. Biotechnology, 10(5), 528-533. Link
-
Abbasalipourkabir, R., Salehzadeh, A., & Abdullah, R. (2011). Cytotoxicity Effect of Solid Lipid Nanoparticles on Human Breast Cancer Cell Lines. ResearchGate. Link
-
ResearchGate. (n.d.). Cytotoxicity Effect of Solid Lipid Nanoparticles on Human Breast Cancer Cell Lines | Request PDF. Link
-
ResearchGate. (n.d.). (PDF) The Cellular Interactions of PEGylated Gold Nanoparticles: Effect of PEGylation on Cellular Uptake and Cytotoxicity. Link
-
Sigma-Aldrich. (n.d.). LDH Cytotoxicity Assay Kit (MAK529)-Technical Bulletin. Link
-
International Organization for Standardization. (2018). ISO 19007:2018 Nanotechnologies — In vitro MTS assay for measuring the cytotoxic effect of nanoparticles. Link
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Link
-
Abcam. (n.d.). LDH assay kit guide: Principles and applications. Link
-
Li, Y., et al. (2022). A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid. Frontiers in Pharmacology. Link
-
National Center for Biotechnology Information. (n.d.). Lipid-Based Nanocarriers: Bridging Diagnosis and Cancer Therapy. Link
-
InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Link
-
ResearchGate. (n.d.). A Apoptosis assay using flow cytometry after staining with Annexin.... Link
-
National Center for Biotechnology Information. (n.d.). Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison. Link
-
National Center for Biotechnology Information. (n.d.). PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy. Link
-
National Center for Biotechnology Information. (n.d.). In Vitro Methods for Assessing Nanoparticle Toxicity. Link
-
PubMed. (2015). A comparative study on the possible cytotoxic effects of different nanostructured lipid carrier (NLC) compositions in human dermal fibroblasts. Link
-
PubMed. (n.d.). Characterization and cytotoxicity of nanostructured lipid carriers formulated with olive oil, hydrogenated palm oil, and polysorbate 80. Link
-
Pharma Excipients. (n.d.). Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison. Link
-
ResearchGate. (n.d.). The effects of nanocarriers on cell toxicity, proliferation and.... Link
-
ResearchGate. (n.d.). Solid Lipid Nanoparticles and Nanostructured Lipid Particles: A Comparative Review on Lipid-Based Nanocarriers | Request PDF. Link
-
Thermo Fisher Scientific. (2019). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet. Link
-
Abcam. (n.d.). MTT assay protocol. Link
-
MDPI. (n.d.). Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines. Link
-
National Center for Biotechnology Information. (n.d.). Assessing nanotoxicity in cells in vitro. Link
-
ACS Publications. (n.d.). The Effect of Molecular Structure on Cytotoxicity and Antitumor Activity of PEGylated Nanomedicines | Biomacromolecules. Link
-
Cambridge University Press & Assessment. (2018). On the cytotoxicity of a cationic tertiary amine PEGylated nanogel as nanocarrier for anticancer therapies | MRS Communications. Link
-
Freie Universität Berlin. (n.d.). Establishment of an in vitro test platform for nanoparticle toxicity testing under realistic exposure conditions. Link
-
Avestia Publishing. (2023). Development and Evaluation of Lipid-Based Formulations for Liver Cancer: A Comparative Study of Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers. Link
-
YouTube. (2020). In Vitro Cell Viability by the Lactate Dehydrogenase Assay LDH 2. Link
-
MDPI. (n.d.). In Vitro Evaluation of the Effect of Size and PEGylation on Inhalable Liposomes for Pulmonary Drug Delivery. Link
-
ResearchGate. (n.d.). (PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Link
-
BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Link
-
ResearchGate. (n.d.). Cytotoxicity of nanocarriers as evaluated by MTT assay. Dose-response.... Link
-
NANOLAB. (n.d.). In Vitro Cytotoxicity: Cell Safety of Medical Devices. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. Characterization and cytotoxicity of nanostructured lipid carriers formulated with olive oil, hydrogenated palm oil, and polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-Based Nanocarriers: Bridging Diagnosis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. A comparative study on the possible cytotoxic effects of different nanostructured lipid carrier (NLC) compositions in human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. On the cytotoxicity of a cationic tertiary amine PEGylated nanogel as nanocarrier for anticancer therapies | MRS Communications | Cambridge Core [cambridge.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. nano-lab.com.tr [nano-lab.com.tr]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to the Confirmation of Oleoyl Structure using NMR Spectroscopy Standards
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid analysis, the precise structural characterization of fatty acids is not merely an academic exercise; it is a critical determinant of biological function and therapeutic efficacy. The oleoyl group, a C18 monounsaturated fatty acyl chain with a cis-double bond at the ninth carbon, is a cornerstone of many biological lipids. Its accurate identification is paramount. This guide provides an in-depth, technically-grounded comparison of methods for confirming the this compound structure, with a primary focus on the definitive power of Nuclear Magnetic Resonance (NMR) spectroscopy.
The Analytical Imperative: Beyond Composition to Isomeric Precision
The core challenge in this compound structure confirmation lies in unambiguously determining the exact position and stereochemistry of the double bond. While techniques like mass spectrometry can readily provide the molecular weight and degree of unsaturation, they often fall short in distinguishing between positional isomers (e.g., this compound [Δ9] vs. vaccenoyl [Δ11]) and stereoisomers (e.g., cis-oleoyl vs. trans-elaidoyl). This is where the unparalleled structural detail afforded by NMR spectroscopy becomes indispensable.
NMR Spectroscopy: The Gold Standard for Unambiguous Elucidation
NMR spectroscopy provides a detailed electronic picture of the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are powerful tools for lipid analysis.[1]
¹H NMR Spectroscopy: A Proton's-Eye View
The ¹H NMR spectrum of an this compound-containing molecule reveals a set of characteristic signals that serve as a structural fingerprint.
Key Diagnostic Signals in the ¹H NMR Spectrum:
-
Olefinic Protons (~5.34 ppm): The two protons on the double bond (C9-H and C10-H) are the most revealing.[2][3] They typically appear as a multiplet around 5.34 ppm. The key to confirming the cis configuration lies in the vicinal coupling constant (³JHH), which is typically in the range of 6-14 Hz for cis isomers, whereas trans isomers exhibit a larger coupling constant of 11-18 Hz.[4][5]
-
Allylic Protons (~2.01 ppm): The protons on the carbons adjacent to the double bond (C8-H₂ and C11-H₂) resonate at approximately 2.01 ppm.[3] The presence and integration of this signal are crucial for confirming the position of the double bond.
-
α-Methylene Protons (~2.34 ppm): The protons on the carbon adjacent to the carbonyl group (C2-H₂) are deshielded and appear as a triplet around 2.34 ppm.[3]
-
Aliphatic Chain Protons: The long chain of methylene groups (-(CH₂)n-) creates a large, complex signal between 1.2 and 1.6 ppm, while the terminal methyl protons (C18-H₃) appear as a characteristic triplet around 0.88 ppm.[3]
Table 1: Characteristic ¹H NMR Chemical Shifts for an this compound Group
| Proton(s) | Approximate Chemical Shift (δ, ppm) | Typical Multiplicity |
| Olefinic (C9-H, C10-H) | 5.34 | Multiplet |
| Allylic (C8-H₂, C11-H₂) | 2.01 | Multiplet |
| α-Methylene (C2-H₂) | 2.34 | Triplet |
| Methylene Chain (-(CH₂)n-) | 1.2-1.6 | Multiplet |
| Terminal Methyl (C18-H₃) | 0.88 | Triplet |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
While ¹H NMR provides information on the proton environment, ¹³C NMR offers a direct view of the carbon skeleton, with a wider chemical shift range leading to less signal overlap.[6][7]
Key Diagnostic Signals in the ¹³C NMR Spectrum:
-
Olefinic Carbons (~130 ppm): The two sp²-hybridized carbons of the double bond (C9 and C10) are highly characteristic and resonate around 130 ppm.[8]
-
Carbonyl Carbon (~174 ppm): The carbonyl carbon (C1) of the ester or carboxylic acid is the most deshielded, appearing significantly downfield.[8]
-
Aliphatic Carbons: The methylene carbons of the acyl chain appear in the 22-34 ppm range, with the terminal methyl carbon (C18) being the most shielded at approximately 14 ppm.[8]
Table 2: Characteristic ¹³C NMR Chemical Shifts for an this compound Group
| Carbon | Approximate Chemical Shift (δ, ppm) |
| C1 (Carbonyl) | ~174 |
| C9, C10 (Olefinic) | ~130 |
| C2, C8, C11 | ~25-34 |
| Methylene Chain | ~29 |
| C17 | ~23 |
| C18 (Methyl) | ~14 |
Experimental Protocol for NMR-Based Structure Confirmation
A rigorous and standardized experimental approach is crucial for obtaining high-quality, reproducible NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified lipid sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion. Ensure the instrument is properly tuned and shimmed for the specific sample.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Employ a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Due to the low natural abundance of the ¹³C isotope, a greater number of scans will be necessary compared to ¹H NMR.[7]
-
-
Data Processing and Analysis:
-
Apply standard processing techniques, including Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[9]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Carefully analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to its corresponding nucleus in the this compound structure.
-
Compare the acquired spectra with those of a certified oleic acid standard for definitive confirmation.
-
Sources
- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. Oleic acid(112-80-1) 13C NMR [m.chemicalbook.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bch.ro [bch.ro]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Oleoyl Proper Disposal Procedures: A Technical Guide
Introduction: defining the "Oleoyl" Hazard
In the context of laboratory synthesis and drug development, "this compound" typically refers to the acyl group derived from oleic acid. However, for disposal purposes, a critical distinction must be made between the reactive acyl halide (this compound Chloride) and the stable fatty acid (Oleic Acid).
Misidentifying these two leads to the most common safety failures in lipid chemistry:
-
Under-classification: Treating this compound Chloride as a simple lipid results in acid gas release in waste containers.
-
Over-classification: Treating Oleic Acid as high-hazard waste unnecessarily increases disposal costs.
This guide prioritizes the This compound Chloride workflow due to its immediate reactivity and health risks.
Hazard Identification Matrix
| Chemical Entity | CAS No.[1][2][3] | Primary Hazard | Reactivity | Disposal Category |
| This compound Chloride | 112-77-6 | Corrosive / Lachrymator | High: Reacts violently with water to release HCl gas. | Quench Required before waste stream entry. |
| Oleic Acid | 112-80-1 | Irritant / Environmental | Low: Stable. May clog drains; high Biological Oxygen Demand (BOD). | Non-Halogenated Organic Waste. |
| This compound Ethanolamide | 111-58-0 | Irritant | Low: Stable bioactive lipid. | Solid/Organic Waste. |
The Chemistry of Quenching (The "Why")
Before executing disposal, you must understand the mechanism. You cannot simply bottle this compound Chloride; residual moisture in a waste drum will trigger hydrolysis, pressurizing the container with Hydrogen Chloride (HCl) gas.
The Hydrolysis Mechanism:
Operational Implication:
-
Exotherm: The reaction releases significant heat.
-
Gas Generation: 1 mole of this compound Chloride (~300g) generates ~24 Liters of HCl gas at STP.
-
Protocol Requirement: You must force this reaction to completion in a controlled environment (Quenching) before the material enters the central waste stream.
Step-by-Step Disposal Protocol (this compound Chloride)
Phase A: Preparation & PPE
Goal: Zero skin contact and respiratory protection.[4]
-
Engineering Control: All operations MUST occur inside a certified chemical fume hood.
-
Gloves: Double-gloving recommended. Inner: Nitrile.[3][5] Outer: Silver Shield® (Laminate) or heavy-gauge Nitrile (>8 mil) if handling pure bulk reagent.
-
Eye Protection: Chemical splash goggles + Face shield (if volume > 100 mL).
Phase B: The Quenching Procedure
Goal: Controlled hydrolysis and neutralization.
-
Prepare the Quench Vessel:
-
In a large beaker (3x the volume of waste), prepare a slurry of Ice and Water (50:50).
-
Optional but Recommended: Add Sodium Bicarbonate (
) or Sodium Hydroxide ( , 1M) to the slurry to neutralize the acid immediately as it forms.
-
-
Controlled Addition:
-
Dilute the this compound Chloride in a non-reactive solvent (e.g., Dichloromethane or Hexane) if it is not already in solution. This acts as a heat sink.
-
Dropwise Addition: Add the this compound Chloride solution to the ice/base slurry slowly.
-
Observation: Watch for fuming and temperature spikes. If the solution boils, stop and add more ice.
-
-
Validation (The "Trust" Step):
-
Stir for 15–30 minutes after addition is complete.
-
pH Check: Use a pH strip. The aqueous layer must be pH 6–9.
-
If Acidic (pH < 6): Add more Sodium Bicarbonate.
-
If Basic (pH > 10): Acceptable, but ensure compatibility with waste stream.
-
-
-
Phase Separation & Final Disposal:
-
The mixture will separate into an organic layer (containing Oleic Acid/Solvent) and an aqueous layer (Salts).
-
Organic Layer: Dispose of in Halogenated or Non-Halogenated Solvent Waste (depending on your dilution solvent).
-
Aqueous Layer: If neutralized and free of heavy metals/organics, this can often go down the drain (verify with local EHS regulations). If unsure, combine with the organic waste.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and safety checkpoints for this compound disposal.
Figure 1: Decision matrix and quenching workflow for this compound derivatives. Note the critical pH validation loop to ensure acid neutralization.
Emergency Response
Spills (this compound Chloride)
Do NOT use water. Water will generate a cloud of HCl gas, expanding the hazard zone.
-
Evacuate: Clear the immediate area.
-
Absorb: Use a dry absorbent (Vermiculite, Dry Sand, or dedicated Acid Spill Kit pads).
-
Neutralize: Once absorbed, treat the solid waste with soda ash or sodium bicarbonate in a fume hood.
First Aid
-
Skin Contact: Wipe off excess liquid with a dry cloth before rinsing (to minimize reaction heat on skin), then rinse with copious water for 15 minutes.
-
Inhalation: Move to fresh air immediately. Seek medical attention if respiratory irritation persists (pulmonary edema can be delayed).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5364707, this compound chloride. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedures: Acid Chlorides. Retrieved from [Link]
-
Princeton University EHS. (2022). Laboratory Safety Guide: Waste Disposal Procedures. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Oleoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Oleoyl chloride is a reactive chemical that serves as a versatile intermediate in organic synthesis. However, its utility is matched by its significant hazards. This guide provides essential, in-depth information on the personal protective equipment (PPE) and procedures required for the safe handling and disposal of this compound chloride, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Hazards: Why PPE is Non-Negotiable
This compound chloride is classified as a hazardous substance with the following primary dangers:
-
Corrosivity: It is corrosive to metals and, more critically, to biological tissues.[1][2]
-
Severe Skin Burns and Eye Damage: Direct contact can cause severe burns to the skin and can lead to permanent eye damage.[1][2][3][4][5]
-
Harmful if Swallowed or Inhaled: Ingestion can be harmful, and inhalation of its pungent vapor can cause serious damage to the respiratory tract.[1][3]
-
Reactivity with Water: It reacts with moisture and water, which can lead to the release of hazardous decomposition products like hydrogen chloride.[3][6]
Given these properties, a comprehensive PPE strategy is paramount to creating a safe and controlled laboratory environment.
Essential Personal Protective Equipment for Handling this compound Chloride
The selection of appropriate PPE is the first line of defense. The following table summarizes the required equipment, its specifications, and the rationale for its use.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][2][3][7] | To provide complete protection against splashes and vapors that can cause severe eye damage.[3][7] A face shield offers an additional layer of protection for the entire face.[3][7] |
| Hand Protection | Chemical-resistant, impervious gloves.[1][2][6] | To prevent skin contact that can lead to severe burns.[3] The choice of glove material should be based on permeation resistance to this compound chloride. Thicker gloves generally offer better protection.[8] |
| Body Protection | A lab coat, chemically resistant clothing, or a specialized suit.[1][2][6][7] | To protect the skin on the arms and body from accidental splashes and spills. For larger quantities or higher-risk procedures, more extensive protective clothing is necessary.[1] |
| Respiratory Protection | A properly fitted, air-purifying or air-fed respirator.[1][2] | To be used when a risk assessment indicates the potential for inhalation of vapors, especially in poorly ventilated areas.[1] |
| Footwear | Closed-toe shoes, with the potential for protective boots in certain situations.[2] | To protect the feet from spills. |
Step-by-Step Handling and Disposal Protocols
Adherence to strict protocols is crucial for minimizing risk. The following steps provide a framework for the safe handling and disposal of this compound chloride.
Preparation and Handling:
-
Work Area Preparation: Always handle this compound chloride in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Handling: Use caution to avoid generating vapors or aerosols.[9] Avoid contact with skin, eyes, and clothing.[4] Keep the container tightly closed when not in use.[9]
-
Avoiding Incompatibilities: Keep this compound chloride away from moisture, water, and strong bases, as it can react violently with these substances.[3]
Disposal:
-
Waste Collection: Collect all this compound chloride waste, including empty containers and contaminated materials, in a designated and properly labeled waste container. Do not mix with other waste streams.[9]
-
Container Disposal: Empty drums and containers should not be reused and must be disposed of properly.[10]
-
Regulatory Compliance: Dispose of all waste in accordance with local, regional, national, and international regulations.[1][4][9]
Emergency Spill Response Workflow
In the event of a spill, a swift and organized response is critical. The following workflow, illustrated in the diagram below, outlines the necessary steps.
Caption: Workflow for the safe response to an this compound Chloride spill.
Conclusion
The safe handling of this compound chloride is a matter of diligent preparation and unwavering adherence to established safety protocols. By understanding the hazards, utilizing the correct personal protective equipment, and following a structured approach to handling and disposal, researchers can mitigate the risks associated with this valuable chemical. This commitment to safety not only protects individuals but also fosters a culture of responsibility and excellence in the laboratory.
References
- Stobec. (2018, March 6). SAFETY DATA SHEET: this compound Chloride.
- Unknown. (2009, June 12). This compound chloride (oleic acid chloride).
- VanDeMark Chemical. (2018, August). CRUDE this compound CHLORIDE.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: this compound Chloride.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- MedChemExpress. (2025, March 24). This compound Chloride-SDS.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
-
PubChem. (n.d.). This compound chloride. Retrieved from [Link]
- BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound Chloride.
Sources
- 1. stobec.com [stobec.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chempak.net [chempak.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound chloride | C18H33ClO | CID 5364783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vandemark.com [vandemark.com]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. pppmag.com [pppmag.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. download.basf.com [download.basf.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
